Noscapine
Description
Noscapine has been reported in Corydalis solida, Corydalis ophiocarpa, and other organisms with data available.
This compound is a phthalide isoquinoline non-narcotic alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. This compound exerts its antitussive effects through the activation of sigma opioid receptors. This agent appears to exert its antimitotic effect by binding to tubulin, resulting in a disruption of microtubule assembly dynamics and subsequently, the inhibition of mitosis and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cough and has 2 investigational indications.
A naturally occurring opium alkaloid that is a centrally acting antitussive agent.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNEGZIBPJZJG-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023385, DTXSID901032089 | |
| Record name | Noscapine | |
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| Record name | (+/-)-Noscapine | |
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Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.395 | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
6035-40-1, 128-62-1 | |
| Record name | Gnoscopine | |
| Source | CAS Common Chemistry | |
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| Record name | Noscapine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Noscapine [USP:INN:BAN:JAN] | |
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| Record name | (+-)-Noscapine | |
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| Record name | Noscapine | |
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| Record name | Noscapine | |
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| Record name | Noscapine | |
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| Record name | NOSCAPINE | |
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| Record name | NOSCAPINE, (±)- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOSCAPINE | |
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| Record name | (-)-alpha-Narcotine | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
176 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Renaissance of an Opium Alkaloid: A Technical Guide to the Discovery and History of Noscapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), stands as a remarkable molecule that has journeyed from a historical footnote to a compound of significant interest in modern pharmacology. Initially isolated in the early 19th century, it was first utilized as a cough suppressant. However, contemporary research has unveiled its potent anticancer properties, primarily through its interaction with microtubules, alongside other intriguing biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed chronicle of this "Renaissance drug."[1]
A Journey Through Time: The Discovery and History of this compound
The story of this compound begins in the early days of alkaloid chemistry. In 1803, the French pharmacist Jean-François Derosne isolated a crystalline substance from opium which he named "narceine," a mixture that likely contained this compound.[2] However, the credit for the definitive isolation and purification of this compound, then called "narcotine," goes to the French chemist Pierre-Jean Robiquet in 1817.[2][3] Robiquet's work distinguished this compound from morphine, another critical opium alkaloid he had been instrumental in isolating.[4]
For much of the 19th and early 20th centuries, this compound remained in the shadow of morphine and other opioids, with its therapeutic potential largely unexplored. A significant milestone occurred in 1930 with the discovery of its antitussive (cough-suppressing) properties.[2] This led to its widespread use as a non-addictive alternative to codeine for cough suppression, a role it continues to play in many parts of the world.[2][5]
The modern era of this compound research was ushered in by the discovery of its antimitotic and anticancer activities. In 1998, it was demonstrated that this compound could arrest dividing cells in mitosis and induce apoptosis (programmed cell death), exhibiting potent antitumor activity in animal models.[6] This pivotal finding sparked a resurgence of interest in this compound, leading to extensive research into its mechanism of action and the development of more potent synthetic analogs.
A Timeline of Key Discoveries:
| Year | Discovery/Milestone | Key Contributor(s) |
| 1803 | Initial isolation of a this compound-containing salt ("narceine") from opium. | Jean-François Derosne |
| 1817 | Isolation and purification of this compound (then named "narcotine"). | Pierre-Jean Robiquet |
| 1930 | Discovery of the antitussive (cough-suppressing) action of this compound. | - |
| 1998 | Demonstration of this compound's in vivo anticancer activity in mouse models. | - |
| 2003 | Discovery of this compound's potential in treating stroke. | - |
| 2003 | Synthesis of brominated this compound analogs with potent antimitotic activity. | - |
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₃NO₇ | [7] |
| Molecular Weight | 413.42 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 174-176 °C | [8][9] |
| pKa (Strongest Basic) | 7.14 | [3] |
| Optical Rotation [α]D²⁰ | -200° (c=1 in chloroform) | [9] |
| Solubility | Practically insoluble in water; soluble in chloroform, acetone, and ethanol. The hydrochloride salt is freely soluble in water. | [10][11] |
| LogP (Octanol/Water) | 2.882 | [12] |
Experimental Protocols
This section provides an overview of the methodologies for the isolation, characterization, and key pharmacological evaluation of this compound.
Isolation and Purification of this compound from Papaver somniferum
This compound can be isolated from poppy straw, the dried capsules and stems of Papaver somniferum.
Protocol Overview:
-
Extraction: Powdered poppy straw is subjected to extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase.
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Basification and Precipitation: The acidic extract is then made alkaline (pH > 9) with a base such as ammonia. This deprotonates the alkaloids, causing them to precipitate out of the solution.
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Solvent Extraction: The crude alkaloid precipitate is then dissolved in an organic solvent like chloroform or a mixture of acetone and water.
-
Purification: The organic extract containing this compound and other alkaloids is concentrated. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., acetone/water or acetonitrile/water) or by column chromatography on silica gel.[13] High-performance liquid chromatography (HPLC) can be used for final purification and to assess purity.[14]
Structural Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of isolated or synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[10]
-
Parameters: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[10]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern of this compound.[5]
-
Analysis: The protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways, which can aid in structural elucidation.[5]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[17][18]
-
Analysis: The IR spectrum reveals the presence of key functional groups, such as the lactone carbonyl (C=O) stretch, which is a characteristic feature of the this compound structure.[18]
-
Total Synthesis of (±)-α-Noscapine
The total synthesis of this compound is a complex endeavor that has been achieved through various routes. One notable approach involves a convergent synthesis.
Synthetic Strategy Overview:
A key strategy involves the condensation of two main building blocks: a meconin derivative and a cotarnine derivative. The synthesis can be summarized in the following key stages:
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Synthesis of the Meconin Moiety: Starting from commercially available materials like 2,3-dimethoxybenzoic acid.
-
Synthesis of the Cotarnine Moiety: This can be prepared from piperonal.
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Condensation and Cyclization: The two key intermediates are coupled, followed by cyclization reactions (e.g., Bischler-Napieralski reaction) to form the core this compound skeleton.
-
Final Modifications: Subsequent steps involve reductions and other functional group manipulations to yield (±)-α-noscapine. The racemic mixture can then be resolved to obtain the individual enantiomers.[3][4]
Key Pharmacological Assays
-
Microtubule Polymerization Assay:
-
Principle: This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
-
Protocol: Purified tubulin is incubated in a polymerization buffer at 37°C. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time in a spectrophotometer. The inclusion of this compound in the reaction mixture will alter the polymerization kinetics, which can be quantified.
-
-
Immunofluorescence Staining of Microtubules in Cells:
-
Principle: This technique visualizes the effects of this compound on the microtubule network within cells.
-
Protocol:
-
Cells are cultured on coverslips and treated with this compound for a specified period.
-
The cells are then fixed, permeabilized, and incubated with a primary antibody specific for α-tubulin.
-
A fluorescently labeled secondary antibody is then used to detect the primary antibody.
-
The coverslips are mounted on slides, and the microtubule morphology is observed using a fluorescence microscope. This compound treatment typically leads to a disruption of the normal microtubule network and the formation of abnormal mitotic spindles.
-
-
-
NF-κB Luciferase Reporter Assay:
-
Principle: This assay is used to determine if this compound affects the activity of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
-
Protocol:
-
Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
The transfected cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[6][12][19]
-
-
-
IKK Kinase Assay:
-
Principle: To investigate the mechanism of NF-κB inhibition, this assay measures the activity of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.
-
Protocol:
-
IKK is immunoprecipitated from cell lysates treated with or without this compound.
-
The immunoprecipitated IKK is then incubated with a recombinant IκBα substrate and [γ-³²P]ATP.
-
The phosphorylation of IκBα is assessed by SDS-PAGE and autoradiography. A reduction in IκBα phosphorylation in the presence of this compound suggests direct or indirect inhibition of IKK activity.[20][21]
-
-
-
Bradykinin Receptor Binding/Functional Assay:
-
Principle: These assays determine the interaction of this compound with bradykinin receptors, which is relevant to its antitussive and potential stroke-protective effects.
-
Protocol (Functional Assay - e.g., Guinea Pig Ileum Contractility):
-
A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
The contractile responses of the tissue to the addition of bradykinin are recorded.
-
The assay is then repeated in the presence of increasing concentrations of this compound to determine if it can inhibit the bradykinin-induced contractions. A non-competitive antagonism pattern would be indicative of this compound's effect on the bradykinin signaling pathway.[22]
-
-
-
Apoptosis Assays (Flow Cytometry and Western Blot):
-
Principle: These assays are used to confirm and quantify the induction of apoptosis in cancer cells treated with this compound.
-
Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound for various time points.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
-
Western Blot:
-
Cell lysates from this compound-treated and control cells are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in the levels of pro-apoptotic proteins and a decrease in anti-apoptotic proteins confirms the induction of apoptosis.
-
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and associated experimental workflows.
This compound's Effect on Microtubule Dynamics and Mitotic Arrest
This compound binds to tubulin, altering microtubule dynamics. Unlike taxanes which stabilize microtubules and vinca alkaloids which destabilize them, this compound dampens the dynamic instability of microtubules, leading to a prolonged pause state. This disruption of microtubule function activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.
References
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- 2. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Fragmentation study of this compound derivatives under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Discovery of S-phase arresting agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2015021561A1 - Compositions and methods for making this compound and synthesis intermediates thereof - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. bmse001281 this compound Hydrochloride at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. WO2010039218A1 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay for IkappaB kinases using an in vivo biotinylated IkappaB protein substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
Noscapine: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine is a phthalideisoquinoline alkaloid naturally occurring in plants of the Papaveraceae family. First isolated in 1803, it was initially named narcotine.[1] Unlike other opium alkaloids such as morphine and codeine, this compound lacks significant sedative, euphoric, or analgesic effects and is not considered addictive.[2] Its primary clinical use for decades has been as an antitussive (cough suppressant).[3] More recently, this compound has garnered significant attention for its potential as an antineoplastic agent. It has been shown to bind to tubulin, disrupt microtubule assembly, arrest the cell cycle in mitosis, and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy development.[3][4]
This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the various methods employed for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.
Natural Sources of this compound
The principal commercial source of this compound is the opium poppy, Papaver somniferum.[2] It is the second most abundant alkaloid in opium latex after morphine.[5] The concentration of this compound can vary significantly based on the poppy cultivar, growing conditions, and harvesting time. Besides P. somniferum, this compound has also been identified in other species of the Papaveraceae and related families.
Table 1: this compound Content in Natural Sources
| Natural Source | Plant Part | Reported this compound Content (% of dry weight or latex) |
|---|---|---|
| Papaver somniferum | Latex (Opium) | 1 - 12%[1][3][6] |
| Papaver somniferum | Dried Capsules (Poppy Straw) | Variable, generally lower than latex |
| Corydalis solida | Not Specified | Presence reported[7] |
| Corydalis ophiocarpa | Not Specified | Presence reported[7] |
Biosynthesis of this compound
The biosynthesis of this compound in P. somniferum is a complex enzymatic process that begins with the shikimate pathway.[8] The core benzylisoquinoline structure is formed from dopamine and 4-hydroxyphenylacetaldehyde. The pathway proceeds through the key intermediate (S)-reticuline, which is a branch point for many isoquinoline alkaloids.[1] A remarkable feature of this compound biosynthesis is that the genes encoding for ten of the subsequent enzymes are located in a single gene cluster, facilitating coordinated regulation.[8][9]
Extraction Methodologies
The extraction of this compound from plant material, primarily poppy straw (dried capsules), involves separating it from other alkaloids and plant components. Methodologies range from traditional solvent-based approaches to modern, greener techniques.
Conventional Solvent-Based Extraction
This is the most established approach, relying on the differential solubility of this compound and other alkaloids in various solvents and at different pH levels.
-
Principle : this compound, as a weak base, is soluble in certain organic solvents and in acidic aqueous solutions (as a salt). It is largely insoluble in alkaline aqueous solutions, which allows for its separation from phenolic alkaloids like morphine.
-
Common Solvents : Acetonitrile, acetone, isopropanol, chloroform, and methanol are frequently used.[10][11][12][13]
-
Process : Typically, the dried and powdered plant material is first extracted with an acidic aqueous solution to bring the alkaloids into the solution as salts. The pH is then carefully raised with a base. Other alkaloids, like morphine, precipitate at a lower pH, while this compound precipitates at a higher pH (around 9-10).[10] Alternatively, direct extraction with organic solvents or aqueous-organic mixtures can be employed.[12]
Modern Extraction Techniques
To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.
SFE is a green technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[14]
-
Principle : Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively.[14] Its solvating power can be tuned by changing the temperature and pressure. Modifiers (co-solvents) like ethanol can be added to alter the polarity of the fluid.[15]
-
Advantages : SFE avoids the use of large volumes of toxic organic solvents, and the solvent (CO₂) is easily removed from the extract by depressurization. It is particularly effective for non-polar to moderately polar compounds.[14]
-
Application : SFE has been successfully used to extract this compound and papaverine from poppy capsules.[16][17]
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Principle : Ultrasound creates acoustic cavitation in the solvent, producing tiny, high-energy bubbles. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents and enhancing mass transfer into the solvent.[18][19]
-
Advantages : UAE significantly reduces extraction time and solvent consumption while often increasing extraction yield. It can typically be performed at lower temperatures, minimizing thermal degradation of target compounds.[19][20]
-
Application : While studies specifically optimizing UAE for this compound are limited, the technique has been proven highly effective for extracting other alkaloids, such as morphine, from poppy capsules, indicating its strong potential for this compound extraction.[18]
Purification Strategies
Crude this compound extracts contain impurities and other alkaloids. Purification is essential to achieve pharmaceutical-grade quality (>99%).
-
pH-Based Precipitation : This is a primary purification step. The crude extract is dissolved in an acidic solution. By carefully increasing the pH, impurities and other alkaloids can be selectively precipitated and removed before this compound is precipitated at its optimal pH. A patent describes a method of heating a narcotine-papaverine mixture in sodium hydroxide, filtering off the insoluble papaverine, and then acidifying and re-basifying the filtrate to precipitate pure this compound.[10]
-
Solvent Washing/Recrystallization : Crude this compound can be washed with specific solvent mixtures to remove impurities. A patented method involves using an aqueous isopropanol solution (20-70%) and adjusting the pH to 10-14 to remove impurities.[10] Another approach uses mixtures of acetonitrile/water or acetone/water where this compound has low solubility, but impurities are washed away.[12][21] Recrystallization from a suitable solvent, such as hot alcohol, is a final step to obtain high-purity crystals.[11]
-
Chromatography : For very high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed, though these are more costly for large-scale production.
Experimental Protocols
Protocol: Conventional Solvent Extraction and Purification
This protocol is a generalized representation based on common principles.
-
Milling : Grind dried poppy capsules into a fine powder (e.g., <1 mm particle size).
-
Acidic Extraction : Macerate 100 g of powdered material in 1 L of 2% sulfuric acid in water for 12 hours with occasional stirring.
-
Filtration : Filter the mixture through a Büchner funnel to separate the acidic extract (filtrate) from the solid plant residue (marc). Wash the marc with an additional 200 mL of 2% sulfuric acid.
-
Alkaloid Precipitation : Combine the filtrates and slowly add concentrated ammonium hydroxide solution with constant stirring to raise the pH to ~10.
-
Crude Separation : Allow the precipitate to settle overnight in a cold room (4°C). Decant the supernatant and collect the crude alkaloid precipitate by filtration.
-
Purification :
-
Suspend the crude precipitate in 500 mL of water and acidify with 10% hydrochloric acid until fully dissolved (pH ~2-3).
-
Slowly add 1 M sodium hydroxide solution. Monitor the pH and filter off any precipitate that forms below pH 8.
-
Continue adding sodium hydroxide to the clear filtrate until the pH reaches 10 to precipitate the this compound.
-
-
Recrystallization : Collect the this compound precipitate by filtration. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place at 4°C to induce crystallization.
-
Final Product : Collect the pure this compound crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C. A purity of >99% can be achieved with this method.[22][23]
Protocol: Supercritical Fluid Extraction (SFE)
Based on the optimized parameters for similar alkaloids from poppy capsules.[16][17]
-
Preparation : Load 50 g of powdered poppy capsule material into the SFE extraction vessel.
-
SFE Parameters :
-
Supercritical Fluid : CO₂
-
Pressure : 250-300 bar
-
Temperature : 50-60 °C
-
Co-solvent : 10% Ethanol (v/v)
-
Flow Rate : 2-3 mL/min
-
Extraction Time : 120 min
-
-
Extraction : Run the SFE system under the specified conditions. The extract is collected in a separation vessel by depressurizing the CO₂.
-
Post-Processing : The resulting extract will be a concentrated mixture of this compound and other soluble compounds. This extract must then be subjected to purification steps as described in Protocol 6.1 (steps 6-8).
Protocol: Ultrasound-Assisted Extraction (UAE)
Based on optimized parameters for morphine extraction from poppy capsules.[18]
-
Preparation : Place 500 mg of powdered poppy capsule material into a 50 mL Erlenmeyer flask.
-
Solvent Addition : Add 20 mL of an acidic aqueous solution (pH adjusted to ~1-2 with HCl).
-
Ultrasonication : Place the flask in an ultrasonic bath.
-
Frequency : 35-50 kHz
-
Temperature : 40-50 °C
-
Time : 60 min
-
-
Separation : After sonication, filter the mixture to separate the liquid extract.
-
Purification : The extract contains this compound in its salt form. Proceed with purification and precipitation as described in Protocol 6.1 (steps 4-8).
Data Presentation
Table 2: Comparison of Extraction Method Parameters
| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |
|---|---|---|---|
| Principle | Differential Solubility | Tunable Solvating Power of SC-Fluid | Acoustic Cavitation & Cell Disruption |
| Typical Solvents | Water (acidic/basic), Ethanol, Acetonitrile[12] | Supercritical CO₂, Ethanol (co-solvent)[17] | Water (acidic/basic), Ethanol[18] |
| Temperature | Ambient to boiling point | 40 - 70 °C[14][17] | 30 - 50 °C[18] |
| Pressure | Atmospheric | 150 - 450 bar[14] | Atmospheric |
| Extraction Time | Hours to days | 1 - 4 hours[14] | 30 - 70 minutes[18][20] |
| Advantages | Low equipment cost, well-established | Green solvent, high selectivity, low temp | Fast, efficient, reduced solvent use[19] |
| Disadvantages | High solvent use, long time, thermal risk | High capital cost, complex operation | Potential for radical formation |
Table 3: Analytical Methods for this compound Quantification
| Method | Stationary Phase (Column) | Mobile Phase | Detection | Linearity Range | Ref. |
|---|---|---|---|---|---|
| RP-HPLC | C18 (e.g., 4.6 x 150 mm, 5µm) | Acetonitrile : Phosphate Buffer (pH 2.8) (25:75 v/v) | UV at 239 nm | Not Specified | [24] |
| RP-HPLC | C18 | 1-octane sulfonic acid buffer (pH 3.0) : Acetonitrile (Gradient) | UV at 260 nm | 1.2 - 6.0 µg/mL | [25] |
| TLC | Silica Gel 60F-254 | Chloroform : Methanol (10:0.5 v/v) | Densitometry at 254 nm | 1.0 - 10.0 µ g/band |[13] |
Conclusion
Papaver somniferum remains the sole commercial source for the production of this compound. While traditional solvent extraction methods are well-established, modern techniques like Supercritical Fluid Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of efficiency, environmental impact, and processing time. The selection of an appropriate extraction and purification strategy depends on the desired scale, purity requirements, and available capital investment. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and optimize processes for the isolation of this promising therapeutic alkaloid.
References
- 1. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opium alkaloid this compound is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The this compound Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future [mdpi.com]
- 7. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. CN101421270A - this compound purification process - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. WO2010039218A1 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 13. Validated stability-indicating TLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical fluid extraction of papaverine and this compound from poppy capsules followed by preconcentration with magnetic nano Fe3O4@Cu@diphenylthiocarbazone particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Supercritical fluid extraction of papaverine and this compound from poppy capsules followed by preconcentration with magnetic nano Fe3O4@Cu@diphenylthiocarbazone particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US8394814B2 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Noscapine in Papaver somniferum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid found in opium poppy (Papaver somniferum), has a long history as a cough suppressant and is now gaining significant attention as a potential anti-cancer therapeutic.[1][2] Unlike other opium alkaloids such as morphine and codeine, this compound is non-narcotic.[2] The elucidation of its complex biosynthetic pathway, particularly the discovery of a 10-gene cluster, has been a significant breakthrough, paving the way for improved production through breeding and synthetic biology approaches.[1][3] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows.
The this compound Biosynthetic Pathway: A Coordinated Enzymatic Cascade
The biosynthesis of this compound from the central benzylisoquinoline alkaloid (BIA) intermediate (S)-reticuline is a multi-step process catalyzed by a series of enzymes.[4] A remarkable feature of this pathway is that the genes encoding most of the key enzymes are physically linked in a gene cluster on the P. somniferum genome.[1][3][5] This co-localization suggests a mechanism of co-regulation for the expression of these genes.[4][6]
The pathway can be broadly divided into several key stages:
-
Formation of the Protoberberine Scaffold: The pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a protoberberine alkaloid. This is followed by a series of methylation and cyclization reactions to form (S)-canadine.
-
Modification of the Protoberberine Core: (S)-canadine undergoes N-methylation and subsequent hydroxylations at multiple positions.
-
Scaffold Rearrangement and Formation of the Phthalideisoquinoline Core: A key and complex part of the pathway involves the opening of the protoberberine ring system and its rearrangement into the characteristic phthalideisoquinoline structure of this compound. This involves a protective acetylation step.[7]
-
Final Tailoring Steps: The final steps involve O-methylation and the formation of the lactone ring to yield this compound.
The key enzymes involved in this pathway are detailed in the table below.
Quantitative Data
The following table summarizes the key enzymes in the this compound biosynthetic pathway and their functions. This information is critical for metabolic engineering efforts aimed at optimizing this compound production in either the native plant or heterologous systems like yeast.[8][9]
| Enzyme Name | Abbreviation | Gene(s) | Enzyme Class | Substrate | Product | Function in Pathway |
| Scoulerine-9-O-methyltransferase | SOMT | SOMT1 | O-methyltransferase | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | 9-O-methylation of the protoberberine intermediate.[10] |
| Canadine Synthase | - | CYP719A21 | Cytochrome P450 | (S)-Tetrahydrocolumbamine | (S)-Canadine | Formation of the methylenedioxy bridge.[10][11] |
| Tetrahydroprotoberberine-N-methyltransferase | TNMT | - | N-methyltransferase | (S)-Canadine | (S)-N-methylcanadine | N-methylation of the protoberberine intermediate. |
| N-methylcanadine 1-hydroxylase | - | CYP82Y1 | Cytochrome P450 | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | Gateway to the this compound-specific branch of the pathway.[6][11] |
| 1-hydroxy-N-methylcanadine 13-hydroxylase | - | CYP82X2 | Cytochrome P450 | 1-hydroxy-N-methylcanadine | 1,13-dihydroxy-N-methylcanadine | Hydroxylation at the C-13 position.[10] |
| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | - | Acetyltransferase | 1,13-dihydroxy-N-methylcanadine | 1-hydroxy-13-O-acetyl-N-methylcanadine | Acetylation serves as a protective group for the subsequent hydroxylation.[7][10] |
| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | - | CYP82X1 | Cytochrome P450 | 1-hydroxy-13-O-acetyl-N-methylcanadine | 3-O-acetylpapaveroxine | C-8 hydroxylation leading to ring opening.[10] |
| 3-O-acetylpapaveroxine carboxylesterase | CXE1 | - | Carboxylesterase | 3-O-acetylpapaveroxine | Papaveroxine | Removal of the acetyl protective group.[10] |
| Narcotoline-4'-O-methyltransferase | OMT2/OMT3 | OMT2, OMT3 | O-methyltransferase (heterodimer) | Narcotoline | This compound | Final O-methylation to produce this compound.[12] |
| This compound Synthase | NOS | SDR1 | Short-chain dehydrogenase/reductase | Narcotine hemiacetal | This compound | Oxidation of the hemiacetal to a lactone.[10] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, genomic, and biochemical approaches. Below are representative protocols for key experiments.
Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful technique for transiently silencing the expression of a target gene in plants, allowing for the functional characterization of genes by observing the resulting phenotype and metabolite accumulation.[3][5]
Protocol:
-
Vector Construction: A fragment of the target gene's cDNA (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Agrobacterium tumefaciens Transformation: The resulting pTRV2-gene construct and the pTRV1 helper plasmid are separately transformed into A. tumefaciens strain GV3101.
-
Inoculum Preparation: Transformed A. tumefaciens cultures are grown overnight, then pelleted and resuspended in infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl2). Cultures containing pTRV1 and pTRV2 constructs are mixed in a 1:1 ratio.
-
Plant Infiltration: The Agrobacterium suspension is infiltrated into the underside of the leaves of 2-3 week old P. somniferum seedlings using a needleless syringe.
-
Plant Growth and Sample Collection: Plants are grown for another 2-3 weeks to allow for systemic silencing. Latex and other tissues are then harvested for metabolite and RNA analysis.
-
Analysis: Metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify accumulated intermediates.[13] Gene silencing is confirmed by quantitative real-time PCR (qRT-PCR) of the target gene transcript.
Heterologous Expression of Pathway Enzymes in Saccharomyces cerevisiae
Reconstituting parts or all of the biosynthetic pathway in a microbial host like yeast allows for the detailed characterization of enzyme function and can be a platform for producing valuable compounds.[8][9][13][14]
Protocol:
-
Gene Synthesis and Codon Optimization: The full-length coding sequences of the P. somniferum genes are synthesized with codon optimization for expression in S. cerevisiae.
-
Yeast Expression Vector Cloning: The synthesized genes are cloned into yeast expression vectors, typically under the control of a strong constitutive or inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., CEN.PK2-1D) using the lithium acetate/polyethylene glycol method.
-
Yeast Cultivation and Induction: Transformed yeast are grown in selective media. For inducible promoters, expression is induced by the addition of the appropriate inducer (e.g., galactose).
-
Substrate Feeding and Metabolite Extraction: The yeast culture is fed with the appropriate substrate for the enzyme being studied. After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted from both the cell pellet and the supernatant.
-
Metabolite Analysis: The extracted samples are analyzed by LC-MS/MS to detect the product of the enzymatic reaction, confirming enzyme activity.
Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound from (S)-reticuline.
Experimental Workflow for Virus-Induced Gene Silencing (VIGS)
Caption: Workflow for functional gene analysis using VIGS.
References
- 1. Genetic discovery unlocks biosynthesis of medicinal compound in poppy - WUN [wun.ac.uk]
- 2. This compound comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation serves as a protective group in this compound biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heterodimeric O-methyltransferases involved in the biosynthesis of this compound in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete biosynthesis of this compound and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering biosynthesis of the anticancer alkaloid this compound in yeast [escholarship.org]
A Technical Guide to the Pharmacological Profile and Properties of Noscapine
Executive Summary: Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy, has a long history of use as a non-addictive antitussive agent.[1] In recent decades, its pharmacological profile has been expanded by the discovery of its potent anticancer properties, which are mechanistically distinct from its cough-suppressing effects.[2][3] this compound modulates microtubule dynamics, induces apoptosis in cancer cells, and interferes with critical signaling pathways such as NF-κB.[2][4][5] It exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[6][7] With a well-established safety profile, this compound and its analogs are subjects of intensive research for their therapeutic potential in oncology and other disease areas.[3][8] This document provides a comprehensive technical overview of the pharmacology of this compound, intended for researchers and drug development professionals.
Physicochemical Properties
This compound is a phthalideisoquinoline alkaloid isolated from Papaver somniferum.[2] It is structurally distinct from opioid analgesics like morphine and lacks sedative, euphoric, or addictive properties.[1][3]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₃NO₇ | [2][9] |
| Molar Mass | 413.426 g·mol⁻¹ | [1][9] |
| Appearance | White powder | [2] |
| Melting Point | 176°C | [2] |
Pharmacodynamics: Mechanisms of Action
This compound exhibits a dual pharmacological profile, with distinct mechanisms for its antitussive and anticancer effects.
2.1 Antitussive Mechanism
The cough-suppressing effect of this compound is not mediated by classical opioid receptors but primarily through its activity as a sigma receptor agonist.[10][11] Preclinical studies in rats have demonstrated that the antitussive action of this compound is dose-dependently reduced by pretreatment with rimcazole, a sigma-specific antagonist.[10][12] This action is centralized in the medulla's cough center, where it reduces the activity and frequency of the cough reflex.[13][14] Additionally, some studies suggest that this compound may antagonize bradykinin receptors, which could contribute to its efficacy in coughs induced by agents like ACE inhibitors.[2][3]
2.2 Anticancer Mechanisms
This compound's oncolytic activity stems from its ability to interfere with cell division and activate apoptotic pathways through multiple mechanisms.
2.2.1 Microtubule Disruption
This compound binds to tubulin, altering microtubule assembly dynamics.[11][13][15] Unlike taxanes or vinca alkaloids, it does not significantly alter the total tubulin polymer mass but rather dampens the dynamic instability of microtubules.[16] This disruption leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[2][5][16]
2.2.2 Modulation of NF-κB Signaling
This compound has been shown to suppress both constitutive and inducible activation of the transcription factor Nuclear Factor-kappaB (NF-κB).[4] It achieves this by inhibiting IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and pharmacological activities of this compound: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound crosses the blood-brain barrier and inhibits glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Noscapine as a Microtubule-Targeting Agent in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent in oncology. Unlike classic microtubule poisons such as taxanes and vinca alkaloids, this compound exhibits a unique mechanism of action, primarily by increasing the time microtubules spend in a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This gentler modulation of microtubule dynamics contributes to its favorable safety profile, with minimal toxicity observed in normal tissues.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Mechanism of Action: A Subtle Disruption of Microtubule Dynamics
This compound binds to tubulin, the fundamental protein subunit of microtubules, altering its conformation and affecting microtubule assembly.[3] However, it does not cause a significant change in the total polymer mass of tubulin.[4] Instead, its primary effect is to suppress microtubule dynamic instability by increasing the duration of the paused state of microtubules, thereby dampening their growth and shortening phases.[1][2] This subtle yet critical interference with microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6]
Quantitative Analysis of this compound's Efficacy
The anti-proliferative activity of this compound and its analogs has been quantified across a wide range of cancer cell lines, with IC50 values demonstrating its broad-spectrum potential. Furthermore, in vivo studies have consistently shown significant tumor growth inhibition with a favorable safety profile.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | H460 | Non-Small Cell Lung | 34.7 ± 2.5 | [7] |
| A549 | Non-Small Cell Lung | 61.25 ± 5.6 | [1] | |
| A549 | Lung | 73 | [8] | |
| MCF-7 | Breast | 41.3 - 58.9 | [9] | |
| MDA-MB-231 | Breast | 41.3 - 58.9 | [9] | |
| HeLa | Cervical | 25 | [7] | |
| 1A9PTX10 | Ovarian | 22.7 | [1] | |
| C6 | Rat Glioma | 250 | [7] | |
| Renal 1983 | Bladder | 39.1 | [7] | |
| Thymocyte | - | 10 | [7] | |
| This compound-Tryptophan | A549 | Lung | 32 | [8] |
| 9-PAN | Breast Cancer Lines | Breast | 20 ± 0.3 | [8] |
| NPN | Breast Cancer Lines | Breast | 1.35 ± 0.2 | [8] |
| 1,3-diynyl derivatives | Breast Cancer Lines | Breast | 6.23 | [8] |
| 1,3-Benzodioxole-modified noscapinoids | MCF-7 | Breast | 0.6 ± 0.17 | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |
| H460 NSCLC Xenograft | This compound | 300 mg/kg/day, oral gavage | 49% reduction in tumor volume | [7] |
| H460 NSCLC Xenograft | This compound | 450 mg/kg/day, oral gavage | 65% reduction in tumor volume | [7] |
| H460 NSCLC Xenograft | This compound | 550 mg/kg/day, oral gavage | 86% reduction in tumor volume | [7] |
| H460 NSCLC Xenograft | This compound (300 mg/kg, oral) + Cisplatin (2.5 mg/kg, i.v.) | Combination Therapy | 78.1 ± 7.5% reduction in tumor volume | [1] |
| MDA-MB-231 Breast Cancer Xenograft | This compound | 150-550 mg/kg/day | Dose-dependent tumor growth inhibition | [10] |
| 4T1 Murine Mammary Carcinoma | This compound Analogs (6h, 6i, 10i) | 40 mg/kg, i.p. | Potent inhibition of tumor growth | [11] |
| E.G7-OVA T cell lymphoma | This compound | 3 mg daily, i.p. or intra-gastric | Significant tumor growth inhibition | [2] |
Key Signaling Pathways Modulated by this compound
This compound-induced mitotic arrest and subsequent apoptosis are mediated by the modulation of several key signaling pathways within cancer cells.
Caption: Signaling pathways activated by this compound-induced mitotic arrest, leading to apoptosis.
-
c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway has been observed in response to this compound-induced mitotic stress, contributing to the apoptotic cascade.[12]
-
PTEN/PI3K/mTOR Pathway: this compound can induce apoptosis by regulating mitochondrial damage and the Warburg effect through the PTEN/PI3K/mTOR signaling pathway.
-
NF-κB Signaling Pathway: this compound has been shown to suppress both constitutive and inducible NF-κB activation, sensitizing cancer cells to apoptosis.[13][14][15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a microtubule-targeting agent.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (PB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2
-
GTP solution (e.g., 100 mM)
-
This compound stock solution (in DMSO)
-
Microplate spectrophotometer capable of reading at 350 nm and maintaining 37°C
Procedure:
-
Prepare the polymerization reaction mixture on ice by combining tubulin, PB, and GTP to achieve a final tubulin concentration of approximately 60 µM and a final GTP concentration of 1 mM.[16]
-
Add 10 µL of the test compound (this compound or vehicle control) to the reaction mixture.[16]
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 350 nm every 30 seconds for up to 90 minutes to monitor tubulin polymerization.[16]
-
Plot absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.[17][18]
-
Resuspend the cell pellet in 400 µL of PBS.[17]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][19]
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[17]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature.[17]
-
Add 400 µL of PI staining solution and incubate in the dark for 5-10 minutes at room temperature.[17]
-
Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.[17]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: General workflow for apoptosis detection using Annexin V and PI staining.
Procedure:
-
Following treatment with this compound, harvest and wash cells with cold PBS.[20]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]
-
Analyze the samples by flow cytometry within one hour.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure:
-
Treat cells with this compound and fix them in 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, according to the manufacturer's protocol (e.g., In Situ Cell Death Detection Kit).[1]
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect TUNEL-positive cells.[1]
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol is for the detection of key proteins involved in this compound-induced apoptosis and cell cycle arrest.
Procedure:
-
After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, p21) overnight at 4°C.[1][22][23]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[4]
-
Normalize the protein expression to a loading control such as β-actin.[22]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Procedure:
-
Implant cancer cells (e.g., H460, MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][7]
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1][11]
-
Administer this compound orally by gavage at the desired dose (e.g., 300-550 mg/kg/day).[7]
-
The control group should receive the vehicle solution.
-
Measure tumor volume and mouse body weight regularly (e.g., every 3-4 days).[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).[1][7]
Conclusion
This compound represents a compelling microtubule-targeting agent with a distinct mechanism of action that translates to a favorable therapeutic window. Its ability to induce mitotic arrest and apoptosis in a wide range of cancer cells, coupled with its low toxicity profile, positions it as a strong candidate for further preclinical and clinical development, both as a monotherapy and in combination with other chemotherapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this compound in oncology.
References
- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Progression profile of tumor growth kinetics of in-vivo antitumor effect of different doses of this compound alone (A) and in combination with Doxorubicin (B) on human MDA-MB-231 tumor xenograft model (tumor volumes, mm3 ± SEM), and measurement of body weight following this compound alone (C) and combination with Doxorubicin (D). - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nacalai.com [nacalai.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanism of Noscapine: An In-depth Guide to its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a non-addictive phthalideisoquinoline alkaloid derived from opium, has emerged as a promising therapeutic agent in oncology. Initially utilized for its antitussive properties, extensive research has unveiled its potent anti-proliferative and pro-apoptotic effects on a wide spectrum of cancer cells. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a primary focus on its profound impact on the cell cycle. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.
Core Mechanism of Action: Microtubule Disruption
This compound's primary anticancer activity stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] Unlike classic microtubule-targeting agents such as taxanes and vinca alkaloids, which cause extensive microtubule polymerization or depolymerization, this compound subtly modulates microtubule dynamics.[1] It binds to tubulin, altering its conformation and increasing the time microtubules spend in a "paused" state, thereby dampening their dynamic instability.[3][4] This disruption of microtubule function is critical during mitosis, as it interferes with the formation and function of the mitotic spindle, a microtubule-based structure essential for accurate chromosome segregation.[1][2]
Cell Cycle Arrest at the G2/M Transition
The interference with mitotic spindle formation by this compound triggers a crucial cellular surveillance mechanism known as the spindle assembly checkpoint. This leads to a halt in cell cycle progression, specifically at the G2/M transition, preventing the cell from entering anaphase with a defective spindle.[3][5] This G2/M arrest is a hallmark of this compound's effect on cancer cells and has been consistently observed across various cancer cell lines.[5][6]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the inhibitory concentrations (IC50) of this compound and the resulting cell cycle distribution in various cancer cell lines. This data highlights the consistent G2/M arrest and subsequent increase in the sub-G1 population, which is indicative of apoptosis.
| Cell Line | Cancer Type | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 | Reference |
| SK-SY5Y | Neuroblastoma | 25 | Data not specified | Data not specified | ~67% (at 12h) | ~15% (at 12h), ~61% (at 48h) | [7] |
| MCF-7 | Breast Cancer | 29 (IC50 at 66h) | Data not specified | Data not specified | Data not specified | Data not specified | [8] |
| MDA-MB-231 | Breast Cancer | 69 (IC50 at 66h) | Data not specified | Data not specified | Data not specified | Data not specified | [8] |
| HCT116 (p53+/+) | Colon Cancer | 25 | Time-dependent decrease | Time-dependent decrease | Peak at ~12h | Time-dependent increase | [9] |
| H460 | Non-small cell lung cancer | 34.7 ± 2.5 (IC50) | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| HeLa | Cervical Cancer | 25 | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| Renal 1983 | Bladder Cancer | 39.1 | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| Thymocyte | Lymphoma | 10 | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| Paclitaxel-sensitive Ovarian Carcinoma | Ovarian Cancer | 15-25 (IC50) | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| Paclitaxel-resistant Ovarian Carcinoma | Ovarian Cancer | 15-25 (IC50) | Data not specified | Data not specified | Data not specified | Data not specified | [10] |
| A549 | Lung Cancer | 73 (IC50) | Arrest in G1 phase | Data not specified | Data not specified | Data not specified | [11] |
| This compound-tryptophan conjugate in A549 | Lung Cancer | 32 (IC50) | Arrest in G1 phase | Data not specified | Data not specified | Data not specified | [11] |
| 9-Cl-noscapine in various breast cancer cell lines | Breast Cancer | 2-10 (IC50) | G2/M arrest | Data not specified | Increase | Increase in sub-G1 | [12] |
| Human Colon Cancer | Colon Cancer | 75 (IC50 at 72h) | Data not specified | Data not specified | G2/M arrest | Increase | [12] |
Induction of Apoptosis: The Ultimate Fate of Arrested Cells
Prolonged arrest at the G2/M checkpoint due to irreparable spindle damage ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][6] This process is orchestrated by a cascade of molecular events involving key regulatory proteins.
Key Signaling Pathways in this compound-Induced Apoptosis
Several critical signaling pathways are modulated by this compound to execute apoptosis. The p53 tumor suppressor protein plays a significant, though not always essential, role.[13][14] In cells with wild-type p53, this compound treatment leads to the accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and downregulates the anti-apoptotic protein Bcl-2.[6][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[1][6]
Even in cancer cells with mutated or null p53, this compound can still induce apoptosis, suggesting the involvement of p53-independent mechanisms.[7][15] One such mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7]
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
To facilitate reproducible and rigorous research, this section provides detailed methodologies for key experiments used to elucidate this compound's effect on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[7][16][17][18]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cancer cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and detect emission at ~617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol details the detection of key proteins such as Cyclin B1, CDK1, p53, p21, Bax, and Bcl-2.[10][14][19][20]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for Cyclin B1, CDK1, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[4][21][22]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add this compound or control compounds at desired concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes in a temperature-controlled plate reader set to 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass.
Conclusion and Future Directions
This compound's well-characterized mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, positions it as a compelling candidate for cancer therapy. Its unique mode of action, which differs from other microtubule-targeting agents, and its favorable safety profile, make it and its more potent synthetic analogs promising avenues for future drug development. Further research should focus on elucidating the nuances of p53-independent apoptotic pathways, exploring synergistic combinations with other chemotherapeutic agents, and advancing the clinical evaluation of next-generation noscapinoids. This in-depth guide provides a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell cycle arrest and apoptogenic properties of opium alkaloids this compound and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induced Apoptosis via Downregulation of Survivin in Human Neuroblastoma Cells Having Wild Type or Null p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p53 and p21 Determine the Sensitivity of this compound-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induced apoptosis via downregulation of survivin in human neuroblastoma cells having wild type or null p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Noscapine: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development
Abstract
Noscapine, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, is emerging as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, present quantitative data from key preclinical studies, and provide detailed experimental protocols. The primary mechanism of action for this compound's anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. This guide visualizes this and other pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding. The compiled data and methodologies aim to serve as a valuable resource for future research and development of this compound and its analogs as a novel class of anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[2][3]
This compound, an alkaloid derived from opium, has a long history of safe use as a cough suppressant.[4] Recent research has unveiled its potential beyond this initial indication, with studies demonstrating significant anti-cancer and anti-inflammatory activities.[4][5] The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[2][6] This guide will explore the scientific evidence supporting the anti-inflammatory properties of this compound, providing a technical foundation for further investigation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling cascade.[2][3][7] NF-κB is a protein complex that, in its inactive state, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory molecules, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][8]
This compound has been shown to inhibit this pathway at several key steps. It suppresses the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[2][3] Consequently, NF-κB remains bound to IκBα in the cytoplasm and cannot initiate the transcription of pro-inflammatory genes.[2] Furthermore, this compound has been observed to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][3]
// Invisible edges for layout LPS -> this compound [style=invis]; this compound -> IKK [style=invis];
} Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the activation of IKK, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby inhibiting pro-inflammatory gene expression.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Target | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| NF-κB Activation | A293 (Human embryonic kidney) | TNF-α (1 nmol/L) | 25 µmol/L | Inhibition of NF-κB-dependent reporter gene expression | [5] |
| COX-2 Promoter Activity | KBM-5 (Human myeloid leukemia) | TNF-α | Dose-dependent | Suppression | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 (Murine macrophages) | LPS | 10, 25, 50 µM | Dose-dependent inhibition | [9] |
| TNF-α Production | THP-1 (Human monocytic) | LPS | 50 µM | Significant inhibition | [9] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | BV-2 (Murine microglia) | LPS | Pretreatment | Reduced production | [10] |
| iNOS and COX-2 mRNA | BV-2 (Murine microglia) | LPS | Pretreatment | Suppressed mRNA levels | [10] |
| Prostaglandin E2 (PGE2) | BV-2 (Murine microglia) | LPS | Pretreatment | Suppressed release | [10] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dose | Effect | Reference |
| Rat | Carrageenan-induced paw edema | 5 mg/kg (i.p.) | Most effective dose, similar to indomethacin | [4] |
| Rat | Carrageenan-induced paw edema | 0.5, 1, 2, 5, 10 mg/kg (i.p.) | Significant decrease in inflammation | [4] |
| Rat | Complete Freund's Adjuvant (CFA)-induced arthritis | 10, 20, 40 mg/kg (oral) | Significant reduction in paw volume and arthritic score | [11] |
| Rat | Complete Freund's Adjuvant (CFA)-induced arthritis | 10, 20, 40 mg/kg (oral) | Decreased levels of IL-1β, TNF-α, IL-6, NF-κB, COX-2, and PGE2 | [11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Protocol Details:
-
Animals: Male Wistar rats weighing 150-200g are used. They are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.[4]
-
Grouping: The animals are randomly divided into several groups: a control group (receiving the vehicle), this compound-treated groups (at various doses, e.g., 0.5, 1, 2, 5, and 10 mg/kg), and a positive control group (receiving a standard anti-inflammatory drug like indomethacin at 10 mg/kg).[4]
-
Dosing: this compound or the vehicle is administered intraperitoneally (i.p.) one hour before the induction of inflammation.[4]
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% fresh suspension of carrageenan in saline into the right hind paw of each rat.[4][13]
-
Measurement of Edema: The thickness of the hind paw is measured using a digital caliper at baseline (before carrageenan injection) and at 1, 2, and 3 hours post-injection.[4]
-
Data Analysis: The increase in paw thickness is calculated for each time point. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
In Vitro Cytokine Production Assay (ELISA)
This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.
Protocol Details:
-
Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 4 hours).[9]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells and incubating for a further 24 hours.[14]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
ELISA: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15]
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage inhibition of cytokine production by this compound is then determined.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.
Protocol Details:
-
Cell Culture and Treatment: Cells (e.g., KBM-5) are cultured and treated with this compound and a stimulant (e.g., TNF-α) as described for the ELISA protocol.
-
Protein Extraction: After treatment, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer to extract total cellular proteins. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Logical Relationships and Broader Anti-Inflammatory Effects
Beyond the direct inhibition of the NF-κB pathway, this compound exhibits other anti-inflammatory effects that contribute to its overall therapeutic potential.
-
Bradykinin Antagonism: this compound has been shown to antagonize bradykinin-induced responses.[16] Bradykinin is a potent inflammatory mediator involved in pain and vasodilation. By inhibiting bradykinin, this compound can contribute to the reduction of edema and pain associated with inflammation.[17]
-
Reduction of Oxidative Stress: this compound has demonstrated the ability to potentiate antioxidant defenses by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS).[4][7] Oxidative stress is closely linked to inflammation, and by mitigating it, this compound can further dampen the inflammatory response.
-
Induction of Autophagy: Some studies suggest that this compound and its analogs can induce autophagy in macrophages, which may be associated with their anti-inflammatory activity.[4] Autophagy can help in clearing cellular debris and pathogens, thereby contributing to the resolution of inflammation.
Conclusion and Future Directions
This compound presents a promising profile as an anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. The preclinical data from both in vitro and in vivo studies consistently demonstrate its ability to suppress the production of key inflammatory mediators. Its established safety profile as an antitussive provides a strong foundation for its repositioning as an anti-inflammatory therapeutic.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of this compound in patients with chronic inflammatory diseases.
-
Analog Development: The development of this compound analogs with enhanced potency and improved pharmacokinetic properties could lead to more effective anti-inflammatory drugs.[3]
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could lead to more effective treatment strategies with lower doses and reduced side effects.
-
Further Mechanistic Studies: While the role of NF-κB is well-established, further research into the contribution of other pathways, such as bradykinin antagonism and autophagy, will provide a more complete understanding of this compound's anti-inflammatory actions.
References
- 1. Antifibrotic Effects of this compound through Activation of Prostaglandin E2 Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE EFFECT OF this compound ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated this compound Analogs | PLOS One [journals.plos.org]
- 10. This compound-down-regulates-lps-induced-neuroinflammation-in-bv-2-microglia-cells-via-modulation-of-mapk-and-nf-b-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Beyond the Tumor: A Technical Guide to the Therapeutic Applications of mTOR Inhibitors in Non-Malignant Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism, has long been a focal point in oncology research.[1] However, the therapeutic potential of mTOR inhibitors, such as rapamycin (sirolimus) and its analogs (rapalogs) like everolimus, extends far beyond cancer.[2] Dysregulation of the mTOR pathway is implicated in a wide array of non-malignant conditions, including autoimmune disorders, neurological diseases, and the aging process itself.[2] This in-depth technical guide explores the burgeoning landscape of mTOR inhibitors in these diverse therapeutic areas, providing a comprehensive overview of the underlying science, quantitative clinical data, and detailed experimental methodologies for researchers in the field.
Autoimmune Diseases: Rebalancing the Immune Response
The mTOR pathway plays a pivotal role in regulating the differentiation and function of various immune cells. In autoimmune diseases, hyperactivation of mTOR signaling can lead to a pro-inflammatory state. By inhibiting mTOR, it is possible to restore immune homeostasis, offering a promising therapeutic strategy for conditions like Systemic Lupus Erythematosus (SLE).
Clinical Data in Systemic Lupus Erythematosus (SLE)
Several clinical studies have investigated the efficacy and safety of sirolimus in patients with SLE, particularly those resistant to standard therapies.[3][4][5][6] The results have been encouraging, demonstrating significant reductions in disease activity and a steroid-sparing effect.
| Clinical Trial Identifier | Drug | Dosage | Number of Patients | Primary Outcome Measure | Key Findings | Reference |
| NCT00779194 | Sirolimus | Starting dose of 2 mg/day, adjusted to maintain a therapeutic range of 6-15 ng/mL | 40 | Decrease in disease activity (BILAG and SLEDAI scores) | Mean SLEDAI score decreased from 10.2 to 4.8 (p<0.001); Mean total BILAG score decreased from 28.4 to 17.4 (p<0.001); Mean daily prednisone dose decreased from 23.7 mg to 7.2 mg (p<0.001) over 12 months. | [3] |
| Retrospective Study | Sirolimus | Mean daily dose of 1.5 mg (range 1-3 mg) | 27 | Change in clinical SLEDAI-2000 (cSLEDAI-2K) and Physician's Global Assessment (PGA) | Mean reduction in cSLEDAI-2K of 2.5 points; Mean reduction in PGA of 0.64; Mean reduction in daily prednisolone dose of 3.3 mg. | [5] |
| Retrospective Study | Sirolimus | Not specified | 17 | Change in SLEDAI-2K and T-lymphocyte subsets | Significant improvement in urinary protein, pancytopenia, immunological indicators, and SLEDAI-2K after 6 months. | [7] |
| Real-world Study & Meta-analysis | Sirolimus | Not specified | 49 (in real-world study) | Change in SLEDAI-2K, PGA, and serological indices | Significant decrease in SLEDAI-2K (6.2 to 4.0, p=0.001) and prednisone dosage (9.9 to 5.9 mg/day, p=0.002). Meta-analysis showed a mean decrease in SLEDAI-2K of 3.5 and prednisone dose of 12.7 mg/day. | [6] |
Experimental Protocol: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is a widely used animal model for human multiple sclerosis. This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (e.g., from Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., from Hooke Laboratories)
-
Pertussis toxin (PTX)
-
Rapamycin (or vehicle control)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile saline.[9]
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Rapamycin Treatment:
-
Initiate treatment with rapamycin (e.g., 1 mg/kg, i.p.) or vehicle control at the onset of clinical signs or as per the experimental design.
-
Continue treatment daily or as required.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, lymph nodes) for histological and immunological analysis.
-
Neurological Disorders: Targeting Pathological Signaling
Dysregulation of the mTOR pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease. mTOR inhibitors are being investigated for their potential to restore neuronal homeostasis, enhance autophagy to clear protein aggregates, and reduce neuroinflammation.
Preclinical and Clinical Insights in Alzheimer's Disease
While clinical trial data for mTOR inhibitors in AD is still emerging, preclinical studies in mouse models have shown promising results.
| Study Type | Model | Drug | Dosage & Administration | Key Findings | Reference |
| Preclinical | 3xTg-AD mice | Everolimus | 0.167 µg/µl/day, intracerebroventricular (i.c.v.) infusion for 4 weeks | Reduced human APP/Aβ and tau levels; Improved cognitive function and depressive-like phenotype. | [10] |
| Clinical Trial (Ongoing) | Mild Cognitive Impairment (MCI) or early-stage AD | Rapamycin | 1 mg/day, oral for 1 year | Evaluating safety, tolerability, and effects on cognition, brain structure, and metabolism. | [11][12] |
| Clinical Trial (Ongoing) | Early-stage AD | Rapamycin | 7 mg weekly, oral for 6 months | Evaluating the change in cerebral glucose uptake. | [13] |
Experimental Protocol: Assessment of Cognitive Function in an AD Mouse Model
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Materials:
-
A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
-
AD mouse model (e.g., 5xFAD or 3xTg-AD) and wild-type controls.
-
Everolimus (or vehicle control).
Procedure:
-
Drug Administration:
-
Treat the mice with everolimus or vehicle according to the experimental design (e.g., daily intraperitoneal injections).
-
-
Acquisition Phase (e.g., 5 days):
-
Place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for each mouse.
-
Record the latency to find the platform and the path taken using the video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Aging and Longevity: A Potential Geroprotective Intervention
The mTOR pathway is a key regulator of the aging process. Inhibition of mTOR by rapamycin has been shown to extend lifespan in various model organisms. Human clinical trials are now underway to investigate the potential of mTOR inhibitors to promote healthy aging and mitigate age-related diseases.
Clinical Data on Longevity and Healthspan
The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) trial is one of the first human studies to investigate the long-term effects of rapamycin on healthy aging.
| Clinical Trial Identifier | Drug | Dosage | Number of Participants | Primary Outcome Measure | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NCT04488601 (PEARL Trial) | Rapamycin | 5 mg or 10 mg weekly for 48 weeks | 114 (completed) | Change in visceral adiposity | No significant change in visceral adiposity. Sex-specific improvements in lean tissue mass (women, 10 mg group), bone mineral content (men, 10 mg group), and self-reported pain and quality of life. The treatment was found to be safe. |[14][15][16][17] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and Autophagy Regulation
The mTOR pathway, primarily through the mTORC1 complex, acts as a central hub integrating signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. A key downstream effect of mTORC1 inhibition is the induction of autophagy, a cellular recycling process that is crucial for cellular health and is often impaired in aging and disease.
Caption: The mTORC1 signaling pathway integrates various inputs to regulate cell growth and autophagy.
Experimental Workflow for Assessing mTOR Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This workflow outlines the key steps for measuring the phosphorylation status of mTOR pathway components in human PBMCs, which can serve as a biomarker for drug efficacy.
Caption: Workflow for assessing mTOR pathway activation in human PBMCs via Western Blot.
Conclusion
The therapeutic landscape for mTOR inhibitors is rapidly expanding beyond its traditional role in oncology. The compelling preclinical and emerging clinical data in autoimmune diseases, neurological disorders, and aging highlight the immense potential of targeting this fundamental signaling pathway. For researchers and drug development professionals, a deep understanding of the nuanced roles of mTOR in different disease contexts, coupled with robust and standardized experimental methodologies, will be paramount in translating this potential into novel and effective therapies for a wide range of debilitating conditions. Continued investigation into optimal dosing strategies, long-term safety, and predictive biomarkers will be critical for the successful clinical implementation of mTOR inhibitors in these new therapeutic frontiers.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Sirolimus in patients with clinically active systemic lupus erythematosus resistant to, or intolerant of, conventional medications: a single-arm, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressant Sirolimus May Offer a Lupus Treatment Option - Lupus Research Alliance [lupusresearch.org]
- 4. Frontiers | Clinical Experience of Sirolimus Regarding Efficacy and Safety in Systemic Lupus Erythematosus [frontiersin.org]
- 5. Clinical efficacy and safety of sirolimus in systemic lupus erythematosus: a real-world study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Add-on sirolimus for the treatment of mild or moderate systemic lupus erythematosus via T lymphocyte subsets balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early intrathecal infusion of everolimus restores cognitive function and mood in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rapamycin for Mild Cognitive Impairment and Early-Stage Alzheimer's Disease [alzheimers.gov]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
- 14. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of rapamycin on healthspan metrics after one year: PEARL Trial Results - News - Rapamycin Longevity News [rapamycin.news]
- 16. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]
- 17. lifespan.io [lifespan.io]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Derivatives of Noscapine
This technical guide provides a comprehensive overview of the chemical structure of this compound, a benzylisoquinoline alkaloid, and its various derivatives. It includes detailed information on their biological activities, mechanisms of action, and the experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Structure of this compound
This compound is a naturally occurring alkaloid found in plants of the Papaveraceae family.[1] Its chemical formula is C22H23NO7, and it has a molecular weight of 413.42 g/mol .[2] The structure of this compound consists of two main components: an isoquinoline ring and a dimethoxy isobenzofuranone ring.[3] It is specifically a phthalideisoquinoline alkaloid.[4]
The IUPAC name for this compound is (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[2][5]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one.[1] The molecule possesses two chiral centers, leading to different stereoisomers, with the biologically active form being (-)-α-noscapine.[6] The lactone ring in the isobenzofuranone moiety is susceptible to opening in basic conditions and closing in acidic media.[4]
This compound Derivatives and Structure-Activity Relationship (SAR)
Extensive research has focused on modifying the core structure of this compound to enhance its therapeutic properties, particularly its anticancer activity. These modifications have targeted several positions on the this compound scaffold, including the N-position of the isoquinoline ring, the C6 and C7 positions, and the C9' position of the benzofuranone ring.[7][8][9]
Halogenated Derivatives
One of the most well-studied groups of this compound derivatives are the halogenated analogs. 9-bromothis compound (also known as EM011) has been identified as a potent derivative with significantly enhanced anti-proliferative activity compared to the parent compound.[3] The introduction of halogens (Cl, Br, I) at the 9'-position generally leads to increased potency.[3]
N-Substituted Derivatives
Modifications at the nitrogen atom of the isoquinoline ring have yielded a variety of N-substituted analogs, including N-alkyl, N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives.[10] An N-ethyl cyclic ether this compound analog has demonstrated activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[7]
Amino Acid Conjugates
Coupling amino acids to the this compound scaffold has been explored to improve solubility and biological activity.[8] this compound-amino acid conjugates at the 6-position and 9-position have been synthesized.[8][9] Notably, this compound-phenylalanine and this compound-tryptophan conjugates have shown significantly greater potency than this compound itself.[8][9]
Other Derivatives
Other significant derivatives include:
-
9'-substituted analogs: Besides halogens, other groups like amino, nitro, azido, alkyl, and aryl groups have been introduced at the 9'-position.[3]
-
7-substituted analogs: Modifications at the 7-position of the benzofuranone ring have led to derivatives like 7-acetyl-noscapine, which has shown considerable effectiveness against several cancer cell lines.[11]
-
PEGylated derivatives: The attachment of polyethylene glycol (PEG) chains to this compound has been shown to dramatically enhance its water solubility and cytotoxic effects on breast cancer cells.[6]
Quantitative Data on Biological Activity
The antiproliferative activities of this compound and its derivatives have been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | 4T1 (mammary carcinoma) | 215.5 | [8][9] |
| This compound-phenylalanine (6h) | 4T1 (mammary carcinoma) | 11.2 | [8][9] |
| This compound-tryptophan (6i) | 4T1 (mammary carcinoma) | 16.3 | [8][9] |
| Cotarnine-tryptophan (10i) | 4T1 (mammary carcinoma) | 54.5 | [8][9] |
| This compound | U87 (glioblastoma) | 46.8 | [12] |
| 9-carbaldehyde oxime-noscapine | U87 (glioblastoma) | 8.2 | [12] |
| 9-hydroxy methyl-noscapine | U87 (glioblastoma) | 4.6 | [12] |
| 7-acetyl-noscapine (3) | MIA PaCa-2 (pancreatic cancer) | ~1-1.7 | [11] |
| 7-benzoyl-noscapine (4) | MIA PaCa-2 (pancreatic cancer) | ~1-1.7 | [11] |
| Phenylcarbamato-noscapine (6) | MIA PaCa-2 (pancreatic cancer) | ~1-1.7 | [11] |
| N-ethyl cyclic ether this compound | PC3 (prostate cancer) | 6.7 | [7] |
| N-ethyl cyclic ether this compound | MCF-7 (breast cancer) | 3.58 | [7] |
| Compound | Binding Energy (kcal/mol) | Reference |
| This compound | -5.3 | [8] |
| This compound-phenylalanine (6h) | -8.4 | [8] |
| This compound-tryptophan (6i) | -8.9 | [8] |
| Cotarnine-tryptophan (10i) | -7.9 | [8] |
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anticancer effects through multiple mechanisms, primarily by modulating microtubule dynamics. This leads to cell cycle arrest and apoptosis.[2][13]
-
Microtubule Interaction: this compound binds to tubulin, altering its conformation and disrupting microtubule assembly.[14] This leads to an arrest of the cell cycle in the G2/M phase.[2]
-
Apoptosis Induction: By disrupting microtubule dynamics, this compound induces cellular stress, which activates both intrinsic and extrinsic apoptotic pathways.[13] This involves the release of cytochrome c from the mitochondria and the activation of caspases.[13]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway by preventing the activation of IκBα kinase (IKK). This suppression of NF-κB activity contributes to its anti-inflammatory and pro-apoptotic effects.[5]
-
PTEN/PI3K/mTOR Pathway Regulation: In human colon cancer cells, this compound induces apoptosis by regulating the PTEN/PI3K/mTOR signaling pathway, which is involved in mitochondrial damage and the Warburg effect.[14]
-
Anti-angiogenic Effects: this compound can downregulate the expression of hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for the formation of new blood vessels that supply tumors.[2]
Caption: Overview of this compound's Anticancer Mechanisms.
Caption: Inhibition of NF-κB Signaling by this compound.
Experimental Protocols
Synthesis of 7-Hydroxy this compound (Key Intermediate for 7-Substituted Analogs)
This protocol describes the selective cleavage of the methyl group at the 7-position of the benzofuranone ring.[11]
-
Reaction Setup: Dissolve this compound in anhydrous dimethylformamide (DMF).
-
Reagents: Add sodium azide (NaN3) and sodium iodide (NaI) to the solution.
-
Reaction Conditions: Stir the mixture at 140°C for 4 hours.
-
Work-up:
-
Condense the mixture under reduced pressure to remove the DMF.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine to remove excess salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 7-hydroxy this compound.
-
Synthesis of 7-Acyl and 7-Carbamate this compound Analogs
This protocol outlines the synthesis of derivatives from the 7-hydroxy this compound intermediate.[11]
-
For 7-Acyl Analogs (e.g., 7-acetyl, 7-benzoyl):
-
Dissolve 7-hydroxy this compound in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine).
-
Add the corresponding acylating agent (e.g., acetic anhydride or benzoyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and purify the product by column chromatography.
-
-
For 7-Carbamate Analogs:
-
Dissolve 7-hydroxy this compound in anhydrous dichloromethane containing a catalytic amount of 4-N,N'-dimethylamino pyridine (DMAP).
-
Add the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) to the solution.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture, dry the organic layer, and purify the product by column chromatography.
-
Synthesis of N-nor-noscapine (Key Intermediate for 6'-Substituted Analogs)
This protocol describes the demethylation at the nitrogen of the isoquinoline ring.[8][9][10]
-
Reaction Setup: Prepare a solution of this compound.
-
Reagents: Use hydrogen peroxide and ferrous sulfate for the demethylation reaction.
-
Reaction Conditions: The specific conditions, such as solvent and temperature, may vary but are generally mild.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up and purification by chromatography are performed to isolate N-nor-noscapine.
Caption: Synthesis of 7-Substituted this compound Derivatives.
Antiproliferative Activity Assay (MTT Assay)
This is a general protocol to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[8][11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell survival versus drug concentration.
Conclusion
This compound has emerged as a promising lead compound in cancer therapy due to its unique mechanism of action targeting microtubules and its favorable safety profile. The development of this compound derivatives has led to analogs with significantly enhanced potency and improved pharmacological properties. The structure-activity relationships established through these studies provide a rational basis for the design of next-generation noscapinoids. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - The structure activity relationships of this compound related compounds and their pharmacological evaluation - Monash University - Figshare [bridges.monash.edu]
- 8. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of N-substituted this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second generation benzofuranone ring substituted this compound analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Noscapine's Interaction with Tubulin and its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent with a distinct mechanism of action that differentiates it from classical chemotherapeutics like taxanes and vinca alkaloids. This technical guide provides a comprehensive overview of the molecular interactions between this compound and tubulin, its subtle yet significant effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative binding data are presented to serve as a valuable resource for researchers in oncology and drug development.
Introduction: A Kinder, Gentler Microtubule Modulator
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][2] Their dynamic instability, characterized by phases of growth, shortening, and pause, is tightly regulated.[3] Disruption of this delicate equilibrium is a clinically validated strategy in cancer therapy.
This compound and its derivatives, collectively known as noscapinoids, represent a class of microtubule-modulating agents that do not induce the profound microtubule polymerization or depolymerization seen with agents like paclitaxel or vinca alkaloids.[1][3] Instead, this compound subtly alters microtubule dynamics, primarily by increasing the time microtubules spend in a paused or attenuated state.[2][4][5] This less aggressive mechanism of action is thought to contribute to its favorable safety profile, with minimal toxicity observed in normal tissues.[2][4]
This compound-Tubulin Binding: Affinity and Stoichiometry
This compound binds directly to tubulin in a stoichiometric manner.[3] The binding affinity of this compound and its more potent derivatives has been quantified using various biophysical techniques, including fluorescence quenching assays. The dissociation constant (Kd) is a key parameter for comparing the binding strength of different noscapinoids.
| Compound Name | Dissociation Constant (Kd) in µM | Reference(s) |
| This compound | 144 ± 1.0 | [6][7] |
| 9-Bromothis compound (EM011) | 54 ± 9.1 | [6][7] |
| N-(3-bromobenzyl) this compound (6f) | 38 ± 4.0 | [6][7] |
| 9-Br-7-OAc-NOS (5) | 21 ± 1 | [8] |
| 9-Br-7-OCONHBn-NOS (4) | 26 ± 3 | [8] |
| 9-Br-7-OCONHEt-NOS (3) | 44 ± 6 | [8] |
| 9-Br-7-OH-NOS (2) | 55 ± 6 | [8] |
The this compound Binding Site on Tubulin
In silico modeling and experimental evidence, including competition binding assays, suggest that this compound and its derivatives bind at or near the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[9][10][11] However, some studies indicate that the binding of this compound and certain derivatives may not directly compete with colchicine, suggesting a distinct or overlapping binding pocket.[12][13] The binding of amino-noscapine, a derivative, has been shown to involve three hydrogen bonds with the tubulin pocket, in contrast to the single hydrogen bond formed by the parent this compound molecule.[1]
Impact on Microtubule Dynamics: A State of Attenuation
Unlike microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids), this compound does not significantly alter the total polymer mass of tubulin.[3][14] Its primary effect is the suppression of microtubule dynamic instability.[2][5] Specifically, this compound increases the duration of the 'pause' state, where microtubules are neither growing nor shortening.[4][5] This dampening of microtubule dynamics is sufficient to disrupt the precise functioning of the mitotic spindle.
At a concentration of 25 µM, this compound can increase the pause duration of microtubules by 54%, and at 250 µM, this increases to 244%.[5] This effect is accompanied by a modest decrease in the rate of microtubule shortening.[5]
Cellular Consequences: Mitotic Arrest and Apoptosis
The this compound-induced attenuation of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[2][7] This mitotic block prevents the proper segregation of chromosomes. In cancer cells with compromised checkpoint controls, this prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An İn vitro Study on Anticancer Activity of this compound | Journal of Pharmaceutical Research International [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound's localization and interaction with the tubulin-α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Tubulin binding, protein-bound conformation in solution, and antimitotic cellular profiling of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Methodological & Application
Application Notes: The Use of Noscapine in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been used as an antitussive agent with a well-established safety profile.[1] Emerging research has repositioned this natural compound as a promising candidate in oncology. Unlike other microtubule-targeting agents, this compound exhibits minimal side effects and is orally bioavailable, making it an attractive molecule for preclinical and clinical investigation.[1][2] These application notes provide a comprehensive overview of the methodologies employed to evaluate the anti-cancer efficacy of this compound in preclinical models, complete with detailed protocols and data presentation to guide researchers in this field.
This compound's primary mechanism of action involves the modulation of microtubule dynamics. It binds to tubulin, dampening microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] Beyond its effects on microtubules, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression, including the NF-κB, PTEN/PI3K/mTOR, and CXCL-8/CXCR2 pathways.[5][6][7]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various preclinical cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Non-Small Cell Lung | H460 | 34.7 ± 2.5 | [8] |
| Non-Small Cell Lung | A549 | 61.25 ± 5.6 | [9] |
| Breast | MDA-MB-231 | 36 | [5] |
| Breast | MCF-7 | 42.3 | [8] |
| Breast | 4T1 | 215.5 | [10] |
| Glioma | C6 (rat) | 250 | [8] |
| Bladder | Renal 1983 | 39.1 | [8] |
| Cervical | HeLa | 25 | [8] |
| Ovarian | 1A9PTX10 | 22.7 | [9] |
| Oral | KB-1 | 40.49 ± 4.67 (24h) | [7] |
| Melanoma | B16LS9 (murine) | 50 | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage & Route | Tumor Growth Inhibition | Reference(s) |
| Non-Small Cell Lung | Nu/nu mice (H460) | 300 mg/kg/day, oral | 49% | [8] |
| Non-Small Cell Lung | Nu/nu mice (H460) | 450 mg/kg/day, oral | 65% | [8] |
| Non-Small Cell Lung | Nu/nu mice (H460) | 550 mg/kg/day, oral | 86% | [8] |
| Melanoma | Syngeneic mice | Delivered in drinking water | 83% (day 18) | [12] |
| Melanoma | Syngeneic mice | 300 mg/kg, gavage | 85% (day 17) | [12] |
| Breast | Nude mice (4T1) | 300 mg/kg/day, oral (Nos-Tryptophan) | ~82% (day 30) | [13] |
| Non-Small Cell Lung | Nude mice (H460) | 300 mg/kg, oral (with Cisplatin) | 35.4% (Nos alone) | [9] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through its interaction with multiple intracellular signaling pathways.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Preclinical Evaluation
A typical workflow for assessing the anti-cancer properties of this compound involves a series of in vitro and in vivo experiments.
Caption: Standard experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro Assays
1. Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Cell Viability Assessment: Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of cell number.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Solubilizing agent (e.g., 1% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the specified duration.
-
Gently wash the cells with PBS to remove non-adherent cells.
-
Fix the cells with methanol for 10-15 minutes.
-
Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add a solubilizing agent to each well and incubate on a shaker to dissolve the stain.
-
Read the absorbance at 570-590 nm.
-
3. Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
This compound-treated and control cells
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound as desired.
-
Harvest and fix the cells with a fixation solution.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells for fluorescence, indicating DNA fragmentation, using a fluorescence microscope or flow cytometer.
-
4. Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.
-
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
In Vivo Xenograft Model
1. Tumor Implantation and this compound Treatment
-
Animal Model: Immunocompromised mice (e.g., Nu/nu or SCID) are commonly used for xenograft studies with human cancer cell lines.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium or PBS, often mixed with Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of the mice.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution for administration. For oral gavage, this compound can be dissolved in an appropriate vehicle.[8]
-
Administer this compound at the desired dose and schedule (e.g., 300 mg/kg/day).[8] The control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Conclusion
This compound continues to show significant promise as an anti-cancer agent in a variety of preclinical models. Its favorable safety profile and oral bioavailability make it a compelling candidate for further development. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers investigating the therapeutic potential of this compound and its analogs. Rigorous and standardized experimental design, as outlined here, will be crucial in advancing our understanding of this intriguing molecule and its journey toward clinical application.
References
- 1. This compound inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prophylactic this compound Therapy Inhibits Human Prostate Cancer Progression and Metastasis in a Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 12. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Noscapine Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of noscapine for in vivo animal studies. This document summarizes key quantitative data, details experimental protocols, and illustrates relevant biological pathways and workflows to facilitate effective research and development.
Quantitative Data Summary
The dosage of this compound in animal studies varies significantly depending on the animal model, the route of administration, and the therapeutic area of investigation. The following tables summarize the quantitative data gathered from various preclinical studies.
Table 1: this compound Dosage and Efficacy in Different Animal Models
| Therapeutic Area | Animal Model | Route of Administration | Dosage Range | Key Findings | References |
| Anticancer | Human non-small cell lung cancer (H460) xenograft in nude mice | Oral | 300 mg/kg/day | Significantly decreased tumor volume.[1] | [1] |
| Triple-negative breast cancer (MDA-MB-231) xenograft in nude mice | Oral gavage | 150 - 550 mg/kg/day | Dose-dependent reduction in tumor volume; 550 mg/kg showed the highest reduction.[2][3] Combination with doxorubicin showed synergistic effects.[2][4] | [2][3][4] | |
| Lymphoma tumors in mice | Oral | 120 mg/kg/day | Effective in regressing tumors.[1] | [1] | |
| Human breast tumors (MCF-7) in athymic mice | Intraperitoneal | 120 mg/kg/day | Caused 80% regression of tumors.[1][5] | [1][5] | |
| Prostate cancer (PC3) xenograft in immunodeficient mice | Oral | 300 mg/kg/day | Limited tumor growth and lymphatic metastasis.[5][6] | [5][6] | |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Intraperitoneal | 0.5, 1, 2, 5, 10 mg/kg | 5 mg/kg showed the most significant anti-inflammatory effect, comparable to indomethacin.[4][7][8] | [4][7][8] |
| Bradykinin-induced paw edema in rats | Intraperitoneal | 1, 5, 10 mg/kg | 5 mg/kg showed the maximum anti-inflammatory effect.[9] | [9] | |
| Histamine-induced paw edema in rats | Intraperitoneal | 1, 5, 10 mg/kg | 10 mg/kg showed the maximum anti-inflammatory effect.[9] | [9] | |
| Adjuvant-induced arthritis in Sprague-Dawley rats | Not specified | 10, 20, 40 mg/kg | Significantly reduced paw volume and arthritic scoring.[10] | [10] | |
| Neuroprotection | Rotenone-induced Parkinson's disease model in rats | Intraperitoneal | 10 mg/kg | Decreased neuroinflammation and oxidative stress.[11][12][13] | [11][12][13] |
| Anxiolytic | Dark-light model in Balb-c mice | Intraperitoneal | 0.8, 1, 1.5, 2 mg/kg | Increased time spent in the light compartment, indicating an anxiolytic effect.[13][14] | [13][14] |
Table 2: Pharmacokinetic and Toxicity Data for this compound
| Parameter | Animal Model | Route of Administration | Value | References |
| LD50 | Mice | Intravenous | 83 mg/kg (dissolved in dilute HCl) | [15] |
| Rats | Oral | > 800 mg/kg | [15] | |
| Oral Bioavailability | Mice | Oral | ~31.5% | [5] |
| Half-life (t½) | Humans | Intravenous | 2.6 hours | [16] |
| Maximum Plasma Concentration (Cmax) | Mice | Oral (75 mg/kg) | 12.74 µg/mL | [4][17] |
| Mice | Oral (150 mg/kg) | 23.24 µg/mL | [4][17] | |
| Mice | Oral (300 mg/kg) | 46.73 µg/mL | [4][17] | |
| Time to Maximum Concentration (Tmax) | Mice | Oral (75 mg/kg) | 1.12 hours | [4][17] |
| Mice | Oral (150 mg/kg) | 1.50 hours | [4][17] | |
| Mice | Oral (300 mg/kg) | 0.46 hours | [4][17] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound is a critical factor in its preparation for in vivo studies. This compound is practically insoluble in water but soluble in certain organic solvents and acidic solutions.[5]
2.1.1. For Oral Administration (Suspension)
-
Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, glycerin), mortar and pestle or homogenizer.
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. The final preparation should be a fine, homogenous suspension.
-
Prepare the suspension fresh daily to ensure stability and consistent dosing.
-
2.1.2. For Intravenous or Intraperitoneal Administration (Solution)
-
Materials: this compound powder, dilute hydrochloric acid (HCl), sterile saline (0.9% NaCl), pH meter, sterile filters (0.22 µm).
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of dilute HCl (e.g., 0.1 N HCl).
-
Once dissolved, adjust the pH of the solution to a physiologically acceptable range (e.g., pH 4.5-7.4) using a suitable buffer or by dropwise addition of a base (e.g., NaOH) while monitoring with a pH meter. Be cautious as this compound may precipitate at higher pH.
-
Bring the final volume to the desired concentration with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Prepare the solution fresh before each use.
-
Animal Handling and Dosing Procedures
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.2.1. Oral Gavage
-
Gently restrain the animal.
-
Measure the required volume of the this compound suspension using a calibrated syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
2.2.2. Intraperitoneal (IP) Injection
-
Restrain the animal to expose the lower abdominal quadrant.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Signaling Pathways and Experimental Workflow
This compound's Anticancer Mechanism of Action
This compound exerts its anticancer effects primarily by modulating microtubule dynamics.[4] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, this compound does not alter the total microtubule polymer mass but rather dampens their dynamic instability.[1] This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[4][7] Additionally, this compound has been shown to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), and to inactivate the NF-κB pathway, contributing to its anti-angiogenic and apoptotic effects.[4]
Figure 1: Simplified signaling pathway of this compound's anticancer effects.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft cancer model.
Figure 2: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of this compound in Combination with Doxorubicin in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits human prostate cancer progression and metastasis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. THE EFFECT OF this compound ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 9. Study of this compound effects on rat hind paw inflammation induced by bradykinin and histamine - Journal of Medicinal Plants [jmp.ir]
- 10. This compound hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anxiolytic effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PlumX [plu.mx]
- 16. Pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical pharmacokinetics and bioavailability of this compound, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Noscapine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been used as a cough suppressant.[1][2][3][4][5] More recently, it has garnered significant attention as a promising anti-cancer agent.[2][6][7][8] this compound exerts its anti-tumor effects primarily by modulating microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent apoptosis (programmed cell death).[2][6][9] Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, this compound exhibits minimal side effects on normal healthy cells.[2][10] Its multifaceted mechanism also includes the induction of apoptosis through both intrinsic and extrinsic pathways, as well as anti-angiogenic properties that inhibit the formation of new blood vessels required for tumor growth.[2][6]
Despite its therapeutic potential, the clinical application of this compound is hindered by its poor aqueous solubility, low bioavailability, short biological half-life of less than two hours, and extensive first-pass metabolism.[7][11][12] To overcome these limitations, the development of advanced drug delivery systems is crucial. Nanoparticle-based formulations, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising approach to enhance the therapeutic efficacy of this compound by improving its solubility, prolonging its circulation time, and enabling targeted delivery to tumor tissues.[7][10]
These application notes provide an overview of various this compound-based drug delivery systems, along with detailed protocols for their preparation and characterization.
Signaling Pathways of this compound in Cancer Cells
This compound's anti-cancer activity is attributed to its influence on several key signaling pathways within cancer cells. A primary mechanism is its interaction with tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[2][6][9] Furthermore, this compound has been shown to modulate signaling cascades involved in cell survival, proliferation, and angiogenesis.
One of the significant pathways affected by this compound is the NF-κB (nuclear factor-kappaB) signaling pathway.[13] this compound can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation in tumors.[13] It achieves this by inhibiting IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, ultimately leading to the suppression of p65 phosphorylation and nuclear translocation.[13] This inhibition downregulates the expression of NF-κB-regulated gene products involved in survival, proliferation, invasion, and angiogenesis, such as VEGF, MMP-9, and ICAM-1.[13]
Another critical pathway modulated by this compound is the PTEN/PI3K/mTOR pathway.[9] this compound has been found to inhibit the Warburg effect, a metabolic characteristic of cancer cells, by decreasing the activation of PI3K/mTOR signaling.[9] This action is linked to an increase in the expression of the tumor suppressor PTEN.[9]
Additionally, this compound can induce apoptosis by activating the C-jun N-terminal kinase (JNK) signaling pathway and inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway.[1][5] The activation of JNK and inhibition of ERK, coupled with the downregulation of anti-apoptotic proteins like Bcl-2, pushes the cell towards programmed cell death.[1][5][14]
Caption: Simplified this compound Signaling Pathways in Cancer Cells.
Data on this compound-Based Drug Delivery Systems
The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Polymer/Lipid | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Magnetic Polymeric Nanoparticles | PLLA/PLGA | 252 ± 6.3 | - | - | - | [15][16] |
| Polycaprolactone Nanoparticles | PCL | 150 - 818 | -8.8 to -16.6 | 38 - 79 | - | [17] |
| Gelatin Nanoparticles | Gelatin | - | - | 66.1 ± 5.9 | - | [11] |
| Estrone-Conjugated Gelatin NPs | Gelatin | - | - | 65.2 ± 5.6 | - | [11] |
| Sterically Stabilized Gelatin Microassemblies | Gelatin | 10,000 ± 5,100 | - | 23.99 ± 4.5 | - | [18] |
| Collagen-Based Silver Nanoparticles | Collagen/Silver | 211.3 | +6.60 | - | - | [19] |
| Solid Lipid Nanoparticles | Stearic Acid | ~406.8 (hydrodynamic) | -36.23 | - | 1.86 (this compound) | [20] |
| Solid Lipid Nanoparticles | Precirol® | 245.66 ± 17 | -35.74 ± 2.59 | 89.77 | - | [21] |
Table 2: In Vitro Efficacy of this compound and its Formulations
| Cell Line | Formulation | IC50 (µM) | Comments | Reference |
| A549 (Lung Cancer) | Free this compound | 47.2 | - | [18] |
| A549 (Lung Cancer) | Gelatin Microassemblies | 30.1 | - | [18] |
| A549 (Lung Cancer) | Sterically Stabilized Gelatin Microassemblies | 15.5 | - | [18] |
| MCF-7 (Breast Cancer) | Free this compound | 43.3 | Estrogen-receptor-positive | [11] |
| MCF-7 (Breast Cancer) | Estrone-Conjugated Gelatin NPs | 21.2 | Targeted delivery | [11] |
| U87MG (Glioblastoma) | This compound-loaded PCL NPs | Reduced by 31% vs. pure drug | - | |
| 4T1 (Mammary Carcinoma) | Free this compound | 215.5 | - | [22][23] |
| 4T1 (Mammary Carcinoma) | This compound-phenylalanine | 11.2 | Amino acid conjugate | [22][23] |
| 4T1 (Mammary Carcinoma) | This compound-tryptophan | 16.3 | Amino acid conjugate | [22][23] |
| H1299 (Non-small cell lung cancer) | Collagen-Based Silver NPs | Time-dependent anti-proliferative activity | - | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles, such as those made from PLLA or PLGA, loaded with this compound.[15]
Materials:
-
This compound
-
Poly(L-lactide-co-glycolide) (PLGA) or Poly(L-lactic acid) (PLLA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA or PLLA and this compound in dichloromethane. For example, 100 mg of polymer and 2.5-12.5 mg of this compound in 8 ml of DCM.[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Homogenize the mixture at high speed (e.g., 14,000 RPM) or sonicate to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator for faster solvent removal.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage.
Caption: Workflow for Polymeric Nanoparticle Preparation.
Protocol 2: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol outlines the preparation of liposomes, which are vesicular structures composed of a lipid bilayer, for this compound encapsulation.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove un-encapsulated this compound by dialysis or size exclusion chromatography.
Caption: Workflow for Liposome Preparation.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
This protocol details the key characterization techniques to assess the quality and properties of the prepared this compound-loaded nanoparticles.[15][19][20][24]
1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small amount of the nanoparticle formulation in deionized water or an appropriate buffer.
-
Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS) to determine the average hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential.[15][19] The zeta potential provides an indication of the surface charge and colloidal stability of the nanoparticles.
-
2. Morphological Characterization
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Staining with an agent like phosphotungstic acid may be required.[20]
-
For SEM, place a drop of the suspension on a stub and coat it with a conductive material (e.g., gold) after drying.
-
Image the samples under the microscope to visualize the shape and surface morphology of the nanoparticles.[15][20]
-
3. Determination of Encapsulation Efficiency and Drug Loading
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Dissolve a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.[15]
-
Free Drug Content: Separate the nanoparticles from the aqueous phase of the formulation by centrifugation. The supernatant will contain the un-encapsulated (free) drug.
-
HPLC Analysis: Analyze the drug content in both the total drug sample and the free drug sample using a validated HPLC method. A reverse-phase C8 or C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[15][25] Detection is usually performed using a UV detector at a wavelength of around 232 nm.[15][25]
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
-
4. In Vitro Drug Release Studies
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or a lower pH to simulate the tumor microenvironment) maintained at 37°C with constant stirring.[19][26]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium at each time point using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Conclusion
The development of this compound-based drug delivery systems holds immense promise for enhancing its therapeutic potential in cancer treatment. By overcoming its inherent physicochemical and pharmacokinetic limitations, these advanced formulations can improve drug solubility, stability, and bioavailability, ultimately leading to more effective and targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals to design, fabricate, and characterize novel this compound delivery systems for preclinical and clinical investigations. Further research and optimization of these systems will be instrumental in translating the anti-cancer properties of this compound into tangible clinical benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 3. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An İn vitro Study on Anticancer Activity of this compound | Journal of Pharmaceutical Research International [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Implications of nanoscale based drug delivery systems in delivery and targeting tubulin binding agent, this compound in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound – a Novel Anticancer Drug for the Treatment of Primary/Secondary Brain Tumor [wisdomlib.org]
- 11. Enhanced this compound delivery using estrogen-receptor-targeted nanoparticles for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation and Characterization of this compound-loaded Polycaprolactone Nanoparticles [wisdomlib.org]
- 18. Sterically stabilized gelatin microassemblies of this compound enhance cytotoxicity, apoptosis and drug delivery in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing dual drug 9-hydroxymethyl this compound and telmisartan-loaded stearic acid nanoparticles against (H1299) non-small cell lung cancer and their m ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00958D [pubs.rsc.org]
- 21. Preparation and characterization of solid lipid nanoparticles encapsulated this compound and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Preclinical pharmacokinetics and bioavailability of this compound, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Synthesis of Novel Noscapine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of novel noscapine analogs. This compound, a non-toxic opium alkaloid, has emerged as a promising scaffold for the development of new anticancer agents due to its ability to modulate microtubule dynamics.[1][2][3] This guide details the synthesis of various generations of this compound analogs, their biological evaluation, and the underlying signaling pathways.
Introduction to this compound and its Analogs
This compound, traditionally used as a cough suppressant, exhibits anticancer properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] However, its clinical efficacy is limited by its modest potency. This has driven the development of numerous semi-synthetic analogs with improved pharmacological profiles.[4][5] These "noscapinoids" are broadly classified into generations based on the modification site on the parent this compound molecule.
-
First-Generation Analogs: Modifications primarily at the C-9 position of the isoquinoline ring, including halogenated (fluoro, chloro, bromo, iodo), nitro, amino, and azido derivatives.[3][6] The brominated analog, in particular, has shown significant potency.[1]
-
Second-Generation Analogs: Modifications at the C-7 position of the benzofuranone ring, such as O-alkylation and O-acylation.[1][3] Regioselective O-demethylation at this position has yielded highly potent derivatives.[1]
-
Third-Generation Analogs: Modifications at the nitrogen atom of the isoquinoline ring, leading to N-alkyl, N-acyl, N-carbamoyl, and other derivatives.[7][8]
-
Other Novel Analogs: This category includes amino acid conjugates and di-substituted analogs, which have demonstrated enhanced anticancer activities.[2][9][10]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel this compound analogs against various cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of 7-Substituted this compound Analogs [1]
| Compound | A549 (Lung) | CEM (Lymphoma) | MIA PaCa-2 (Pancreatic) | MCF-7 (Breast) | PC-3 (Prostate) |
| This compound | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| 3 (7-acetyl-noscapine) | 1.5 µM | 25.0 µM | 1.0 µM | 50.0 µM | 2.0 µM |
| 4 (7-benzoyl-noscapine) | 2.0 µM | 30.0 µM | 1.7 µM | 45.0 µM | 2.5 µM |
| 5 (7-ethylcarbamoyl-noscapine) | 3.5 µM | 10.0 µM | 49.0 µM | 30.0 µM | 4.0 µM |
| 6 (7-phenylcarbamoyl-noscapine) | 10.0 µM | 50.0 µM | 1.7 µM | 60.0 µM | 15.0 µM |
| 7 (7-benzylcarbamoyl-noscapine) | 15.0 µM | 60.0 µM | 24.5 µM | 70.0 µM | 20.0 µM |
Table 2: Antiproliferative Activity (IC50) of this compound-Amino Acid Conjugates against 4T1 Breast Cancer Cells [2]
| Compound | IC50 (µM) |
| This compound | 215.5 |
| 6h (this compound-Phenylalanine) | 11.2 |
| 6i (this compound-Tryptophan) | 16.3 |
| 10i (Cotarnine-Tryptophan) | 54.5 |
Table 3: Tubulin Binding Affinity (KD) of Di-substituted this compound Analogs [10]
| Compound | KD (µM) |
| This compound | 144 ± 1.0 |
| 9-Br-7-OH-NOS (2) | 55 ± 6 |
| 9-Br-7-OCONHEt-NOS (3) | 44 ± 6 |
| 9-Br-7-OCONHBn-NOS (4) | 26 ± 3 |
| 9-Br-7-OAc-NOS (5) | 21 ± 1 |
Experimental Protocols
General Synthesis of 7-Substituted Benzofuranone this compound Analogs[1]
This protocol outlines the synthesis of acylated and carbamate derivatives starting from 7-hydroxy this compound.
Step 1: Synthesis of 7-hydroxy this compound (2)
-
This intermediate is prepared through regioselective O-demethylation of this compound at the 7-position.
Step 2: Synthesis of Acyl Derivatives (e.g., 7-acetyl-noscapine, 3)
-
Dissolve 7-hydroxy this compound (1 equivalent) in an appropriate solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.2 equivalents).
-
Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: General Synthesis of Carbamate Derivatives (e.g., 7-ethylcarbamoyl-noscapine, 5) [1]
-
Dissolve 7-hydroxy this compound (1 equivalent) in anhydrous dichloromethane.
-
Add the corresponding isocyanate (e.g., ethyl isocyanate, 1.1 equivalents).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture vigorously at ambient temperature for 4 hours.
-
Condense the mixture to dryness under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography.
Synthesis of this compound-Amino Acid Conjugates[2][11]
This protocol describes the conjugation of amino acids to the C-6 position of this compound.
Step 1: Synthesis of N-nor-noscapine (4) [11]
-
Synthesize N-nor-noscapine from this compound via a demethylation reaction using hydrogen peroxide and ferrous sulfate.[11]
Step 2: Coupling of N-Boc-Protected Amino Acids [2]
-
To a solution of N-nor-noscapine (1 equivalent) and N-Boc-protected amino acid (1.2 equivalents) in an anhydrous solvent (e.g., DMF), add a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.2 equivalents).
-
Add a base (e.g., DIPEA, 2 equivalents) and stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting N-Boc-protected conjugate by column chromatography.
Step 3: Deprotection of the Boc Group [2]
-
Dissolve the purified N-Boc-protected conjugate in a solution of HCl in isopropanol.
-
Stir the mixture at room temperature for the required duration.
-
Evaporate the solvent to yield the final this compound-amino acid conjugate.
Visualizations
Signaling Pathway of this compound Analogs
Caption: Signaling pathway of this compound analogs in cancer cells.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of novel this compound analogs.
Logical Relationship of Noscapinoid Generations
Caption: Classification of this compound analogs based on modification sites.
References
- 1. Second generation benzofuranone ring substituted this compound analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and modification of this compound derivatives as promising future anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pknaiklab.in [pknaiklab.in]
- 7. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-substituted this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Di-substituted this compound Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of di-substituted this compound analogs as potent and microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Noscapine in Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a non-addictive opioid alkaloid traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent. It functions by modulating microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, with minimal toxicity to normal cells. Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and apoptosis.
The combination of this compound and cisplatin has demonstrated synergistic or additive anti-cancer effects in preclinical studies across a range of malignancies, including non-small cell lung cancer, ovarian cancer, and glioblastoma. This combination therapy holds the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the dose-limiting toxicities associated with cisplatin monotherapy. These application notes provide a summary of the key findings and detailed protocols for investigating the synergistic effects of this compound and cisplatin.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and cisplatin.
Table 1: In Vitro Synergistic Effects of this compound and Cisplatin on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Cisplatin Conc. (µM) | Effect | Key Findings | Reference |
| H460 | Non-Small Cell Lung | 10-30 | Varies | Synergistic | Combination Index (CI) < 0.6.[1] | [1] |
| A549 | Non-Small Cell Lung | 30-50 | Varies | Synergistic | Significant increase in apoptosis compared to single agents.[1] | [1] |
| SKOV3/DDP | Cisplatin-Resistant Ovarian | 2.5 | 0, 2, 4, 8 µg/mL | Sensitization | This compound increased the sensitivity of resistant cells to cisplatin.[2][3] | [2][3] |
| U87MG | Glioblastoma | 20 | Varies | Synergistic | CI value of 0.45.[4][5] | [4][5] |
Table 2: In Vitro Apoptosis Induction by this compound and Cisplatin Combination
| Cell Line | Treatment | % Apoptotic Cells | Method | Reference |
| H460 | Control | - | TUNEL | [1] |
| H460 | This compound | 21 ± 3% | TUNEL | [1] |
| H460 | Cisplatin | 25 ± 4% | TUNEL | [1] |
| H460 | This compound + Cisplatin | 67 ± 5% | TUNEL | [1] |
| A549 | Control | - | TUNEL | [1] |
| A549 | This compound | 19 ± 5% | TUNEL | [1] |
| A549 | Cisplatin | 22 ± 6% | TUNEL | [1] |
| A549 | This compound + Cisplatin | 62 ± 6% | TUNEL | [1] |
Table 3: In Vivo Tumor Growth Inhibition in Murine Xenograft Models
| Cancer Model | Treatment | Tumor Volume Reduction | Key Findings | Reference |
| H460 Xenograft | This compound (300 mg/kg, oral) | 35.4 ± 6.9% | Combination was most effective. | [1] |
| H460 Xenograft | Cisplatin (2.5 mg/kg, i.v.) | 38.2 ± 6.8% | No detectable toxicity with combination.[4][5] | [1] |
| H460 Xenograft | This compound + Cisplatin | 78.1 ± 7.5% | Increased apoptosis in tumor tissue.[1] | [1] |
| SKOV3/DDP Xenograft | Cisplatin | - (Tumor weight: 1.733 ± 0.155 g) | This compound enhanced the anti-cancer activity of cisplatin.[2] | [2] |
| SKOV3/DDP Xenograft | This compound + Cisplatin | - (Tumor weight: 1.191 ± 0.106 g) | Increased apoptotic rate in xenograft tumors.[2] | [2] |
| U87MG Xenograft | Cisplatin (2 mg/kg, ip) | - | Robustly augmented anti-cancer action of cisplatin.[4][5] | [4][5] |
| U87MG Xenograft | This compound (200 mg/kg, ig) + Cisplatin | Significant reduction vs single agents | Reduced Ki67 staining and increased activated caspase-3.[4][5] | [4][5] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and cisplatin is attributed to their complementary mechanisms of action, converging on the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: The combination therapy significantly enhances apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6][7] This is evidenced by the upregulation of pro-apoptotic proteins such as p53, p21, Bax, and caspases (caspase-3, -8, and -9), and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[1][3]
-
Cell Cycle Arrest: this compound is known to cause a G2/M phase cell cycle arrest by disrupting microtubule dynamics.[3][8] Cisplatin can induce cell cycle arrest at the S and G2/M phases due to DNA damage.[9][10] The combination of these agents leads to a more profound cell cycle blockade, preventing cancer cell proliferation.[2]
-
Modulation of Survival Pathways: The combination therapy has been shown to inhibit the PI3K/Akt signaling pathway, as indicated by the decreased expression of pAkt and Akt.[1] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the enhanced anti-cancer effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in DMSO or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells. For combination treatment, add 50 µL of each drug dilution to the wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use isobolographic analysis to determine if the drug combination is synergistic, additive, or antagonistic.[11][12][13][14]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound and cisplatin.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the cell cycle distribution of cells treated with this compound and cisplatin.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. cellbiologics.com [cellbiologics.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. [PDF] An Overview of Drug Combination Analysis with Isobolograms | Semantic Scholar [semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Noscapine in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of noscapine in mice, a critical procedure in preclinical studies evaluating its therapeutic potential. This document outlines detailed methodologies, summarizes key quantitative data from published literature, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Pharmacokinetics of Orally Administered this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice following oral administration at various dosages, as reported in peer-reviewed literature. This data is essential for designing experiments that require specific plasma concentrations and for understanding the bioavailability of this compound.
| Dosage (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | Mean Oral Bioavailability | Reference |
| 50 | 10% NMP, 30% PEG300 in Milli-Q water | 0.989 | 0.08 | 1.92 | Not Reported | [1] |
| 75 | Not Specified | 12.74 | 1.12 | 53.42 | 31.5% (over studied dose range) | [2] |
| 150 | Not Specified | 23.24 | 1.50 | 64.08 | 31.5% (over studied dose range) | [2] |
| 300 | Not Specified | 46.73 | 0.46 | 198.35 | 31.5% (over studied dose range) | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; NMP: N-methyl-2-pyrrolidone; PEG300: Polyethylene glycol 300.
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol details the materials and procedures for the safe and effective oral administration of this compound to mice via gavage.
Materials:
-
This compound or this compound Hydrochloride
-
Vehicle Solution (select one based on the form of this compound):
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice, with a ball tip).
-
Syringes (1 mL or appropriate size for the calculated volume).
-
Animal scale.
-
70% Ethanol for disinfection.
-
Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound solution to be administered.
-
-
This compound Solution Preparation:
-
For this compound (base):
-
Weigh the required amount of this compound.
-
In a sterile container, triturate the this compound powder with 10% v/v NMP and 30% v/v PEG 300.
-
Make up the final volume with Milli-Q water.
-
Vortex and sonicate for 5 minutes to ensure a homogenous solution.[1]
-
-
For this compound Hydrochloride:
-
-
Dosage Calculation:
-
Calculate the volume to be administered based on the mouse's body weight and the desired dose. The recommended maximum volume for oral gavage in mice is 10 mL/kg.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Continue to monitor the animals according to the specific experimental timeline.
-
Visualizations
Signaling Pathway of this compound's Anti-Cancer Activity
Caption: this compound's dual anti-cancer mechanism.
Experimental Workflow for Oral Administration of this compound in Mice
Caption: Workflow for this compound oral gavage.
References
- 1. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Alborz Pharmed | this compound HCl [alborzpharmed.com]
Application Notes and Protocols for HPLC-Based Isolation and Purification of Noscapine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of noscapine, a phthalideisoquinoline alkaloid from Papaver somniferum, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for both analytical-scale quantification and preparative-scale isolation to obtain high-purity this compound for research and pharmaceutical development.
Overview of this compound Isolation and Purification
This compound is a naturally occurring alkaloid found in opium poppy. Unlike many other opium alkaloids, it is non-addictive and has been investigated for its antitussive and potential anti-cancer properties. The isolation of this compound from its natural source, primarily poppy straw (dried capsules of Papaver somniferum), involves an initial extraction followed by purification steps to remove other alkaloids and impurities. HPLC plays a crucial role in both the analysis of crude extracts and the final purification to achieve high-purity this compound suitable for pharmaceutical use.
The general workflow for this compound isolation and purification involves:
-
Extraction: Liberation of alkaloids from the plant matrix using solvent extraction.
-
Purification (non-chromatographic): Liquid-liquid extraction and pH-mediated precipitation to enrich the this compound content.
-
HPLC Analysis and Purification: Utilization of analytical HPLC for purity assessment and preparative HPLC for isolating this compound from remaining impurities.
Application Notes for HPLC Methods
A variety of HPLC methods have been developed for the analysis and purification of this compound. The choice of method depends on the specific requirements of the application, such as the desired purity, scale of purification, and the matrix of the sample.
Analytical HPLC for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analytical determination of this compound. These methods are essential for monitoring the purity of this compound during the extraction and purification process.
Key Considerations for Analytical Method Development:
-
Column: C18 columns are widely used and provide good retention and separation of this compound from other opium alkaloids.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate, acetate, or formic acid for MS compatibility) is typically employed. The organic modifier concentration and buffer pH can be adjusted to optimize the separation.
-
Detection: UV detection is commonly used, with wavelengths in the range of 230-290 nm providing good sensitivity for this compound.
Preparative HPLC for High-Purity Isolation
For the isolation of highly pure this compound, preparative HPLC is the method of choice. These methods are scalable and can be used to purify larger quantities of the compound.
Key Considerations for Preparative Method Development:
-
Column: Larger diameter columns with the same stationary phase as the analytical method are used to increase loading capacity.
-
Mobile Phase: The mobile phase composition is often similar to the analytical method, but may be optimized for higher loading and better recovery. The use of volatile buffers is preferred for easier removal of the mobile phase from the purified fractions.
-
Loading and Recovery: The amount of crude this compound loaded onto the column and the subsequent recovery of the purified product are critical parameters. Systematic studies can be performed to optimize these factors.
Chiral HPLC for Enantiomeric Separation
This compound possesses chiral centers, and the separation of its enantiomers can be important for pharmaceutical applications. Chiral HPLC is a specialized technique that employs a chiral stationary phase (CSP) to resolve enantiomers.
Approaches to Chiral Separation:
-
Direct Method: Utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Data Presentation: Comparison of HPLC Methods
The following tables summarize quantitative data from various HPLC methods for this compound analysis and purification.
Table 1: Analytical HPLC Methods for this compound
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Waters Sunfire C18 (250 x 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate buffer (pH 2.8) (25:75 v/v) | Acetonitrile:1-octane sulfonic acid buffer (pH 3.0) | Methanol:0.1% TFA in water (pH 9.6 with TEA) (Gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min |
| Detection | UV at 240 nm | UV at 260 nm | UV at 280 nm |
| Retention Time | 2.427 min | Not specified | ~14.5 min |
Table 2: Preparative HPLC Method for this compound
| Parameter | Method 1[4] |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Scalability | Method is scalable for preparative separation |
| Application | Isolation of impurities and pharmacokinetics |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Poppy Straw
This protocol describes a method for extracting and enriching this compound from dried poppy capsules (Papaver somniferum)[1][5].
Materials:
-
Dried and powdered poppy capsules
-
Chloroform
-
10% Acetic acid solution
-
25% Ammonia solution
-
Petroleum ether
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Extraction:
-
Suspend the powdered poppy capsules in water.
-
Adjust the pH of the suspension to 3.5 with an acid.
-
Filter the solution to remove solid plant material.
-
Extract the filtrate with chloroform (4 x 250 mL).
-
Combine the chloroform extracts and concentrate to a dark brown residue.
-
-
Acid-Base Purification:
-
Dissolve the residue in 400 mL of 10% acetic acid solution and heat to 50°C.
-
Slowly add 25% ammonia solution to adjust the pH to 9.3, which will precipitate the crude this compound.
-
Filter the precipitate and dry it in an oven at 105°C.
-
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction with petroleum ether (1:1) to remove plant-derived oils, waxes, and tannins[6].
-
Protocol 2: Analytical RP-HPLC for Purity Determination
This protocol is suitable for determining the purity of this compound samples at various stages of purification[1].
Materials and Equipment:
-
HPLC system with UV detector
-
Phenomenex Luna C18 column (150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound standard
-
Sample of extracted this compound
Procedure:
-
Mobile Phase Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 2.8 with orthophosphoric acid. Mix with acetonitrile in a 75:25 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 240 nm.
-
Inject the standard and sample solutions.
-
The retention time for this compound is expected to be approximately 2.427 minutes[1].
-
-
Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. A crude extract may contain around 49.4% this compound, while a purified sample can reach over 99.5% purity[5].
Visualizations
Workflow for this compound Isolation and Purification
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Noscapine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of noscapine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it a concern?
This compound is a naturally occurring benzylisoquinoline alkaloid. It is characterized as a hydrophobic compound with very low solubility in water.[1] This poor aqueous solubility is a significant hurdle in its clinical development, particularly for oral and parenteral formulations, as it can lead to low bioavailability and the need for high doses.[1][2]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several effective techniques can be employed to enhance the aqueous solubility of this compound. The most commonly reported methods include:
-
Salt Formation: Utilizing the hydrochloride salt of this compound (this compound HCl) significantly improves water solubility.[3][4]
-
Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD) and its derivatives, can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.[1][5]
-
Solid Dispersions: Creating solid dispersions, particularly self-emulsifying solid dispersions (SESDs), involves dispersing this compound in a matrix of hydrophilic carriers and surfactants.[2][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to create a nanosuspension increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.[7][8]
-
pH Adjustment: As a weakly basic drug, the solubility of this compound is pH-dependent. Adjusting the pH of the medium can increase its solubility.[9][10]
Q3: How does pH affect the solubility of this compound?
This compound is a weakly basic drug, meaning its solubility is significantly influenced by the pH of the solution.[10] In acidic environments, the amine group in the this compound molecule becomes protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, it exists predominantly in its less soluble free base form. This pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.[10]
Q4: What is this compound hydrochloride and how does it compare to this compound free base in terms of solubility?
This compound hydrochloride (this compound HCl) is the hydrochloride salt of this compound.[3] It is a white crystalline powder that is freely soluble in water and ethanol.[3][4][11] This is in stark contrast to the this compound free base, which is practically insoluble in water.[12][13] The use of the hydrochloride salt is a straightforward and effective method to increase the aqueous solubility for formulation purposes.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Using a Known Solubility Enhancement Technique
| Potential Cause | Troubleshooting Step |
| Incomplete complexation (Cyclodextrins) | 1. Optimize the drug-to-cyclodextrin molar ratio. A 1:1 stoichiometry is often effective for this compound.[5][14] 2. Vary the preparation method (e.g., kneading, co-evaporation, freeze-drying) to ensure efficient complex formation.[15] 3. Characterize the complex using techniques like DSC, XRD, or FTIR to confirm the formation of the inclusion complex.[5] |
| Drug recrystallization (Solid Dispersions) | 1. Ensure the drug is fully dissolved in the carrier system during preparation. 2. Increase the concentration of the hydrophilic polymer or surfactant to better stabilize the amorphous state of the drug. 3. Store the solid dispersion under controlled temperature and humidity to prevent moisture-induced crystallization. |
| Particle aggregation (Nanosuspensions) | 1. Optimize the type and concentration of the stabilizer (surfactant). 2. Adjust the parameters of the preparation method (e.g., homogenization pressure, number of cycles, milling time). 3. Characterize the particle size and zeta potential to ensure stability. A higher absolute zeta potential generally indicates better stability. |
| Inappropriate pH of the dissolution medium | 1. Verify the pH of the dissolution medium. For this compound, a more acidic pH generally leads to a higher dissolution rate.[16] 2. Consider incorporating pH modifiers, such as citric acid, into the formulation to create an acidic microenvironment that promotes dissolution.[10][17] |
Issue 2: Inconsistent Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step |
| pH-dependent absorption | 1. Formulate with pH-modifiers to ensure more consistent dissolution and absorption throughout the gastrointestinal tract.[10] 2. Consider enteric-coated formulations to bypass the acidic environment of the stomach if precipitation upon pH change is a concern. |
| Rapid metabolism (First-pass effect) | 1. While solubility enhancement is crucial, the formulation should also aim to protect the drug from extensive first-pass metabolism.[1] 2. Investigate the use of bioenhancers or delivery systems that can reduce hepatic metabolism. |
| Formulation instability in vivo | 1. Assess the stability of your formulation in simulated gastric and intestinal fluids. 2. For self-emulsifying systems, ensure that the emulsion does not prematurely break down, leading to drug precipitation. |
Data Presentation
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Technique | Fold Increase in Solubility/Bioavailability | Key Findings | References |
| β-Cyclodextrin Inclusion Complex | 1.87-fold increase in bioavailability. | Forms a stable 1:1 complex, improving both solubility and pharmacokinetic profile. | [1][5] |
| Methyl-β-Cyclodextrin Inclusion Complex (with Red-Br-Nos) | ~21.2-fold enhancement in solubility. | Demonstrates a higher stability constant and greater solubility enhancement compared to β-CD for a this compound analog. | [14][18] |
| Self-Emulsifying Solid Dispersions (SESDs) | Mannosylated SESDs were 40% more bioavailable than non-mannosylated SESDs. | HPMC-stabilized SESDs enhance oral bioavailability. | [2][6] |
| Hot Melt Extrusion (HME) with pH modifier | Significant increase in AUC compared to Nos HCl solution. | Achieves pH-independent drug release and enhances bioavailability. | [10][17] |
| Nanosuspensions | Cyclodextrin micelles of this compound enhance water solubility up to 10.3-fold. | Nanoscale drug delivery systems can augment solubility and bioavailability. | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to the mortar to form a thick paste. Knead the mixture for 60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.[5]
Protocol 2: Phase-Solubility Analysis
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM β-CD).
-
Addition of Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them in an orbital shaker at a constant temperature (e.g., 37°C) for a specified period (e.g., 5 days) to ensure equilibrium is reached.[14]
-
Sampling and Analysis: After equilibration, filter the solutions through a 0.22 µm membrane filter to remove the undissolved this compound.[14]
-
Quantification: Determine the concentration of dissolved this compound in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14][16]
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the resulting phase-solubility diagram can be used to determine the stability constant (Kc) of the complex.
Visualizations
Caption: Workflow for the preparation and characterization of a this compound-β-cyclodextrin inclusion complex.
Caption: Logical relationship between the core problem of this compound solubility and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Alborz Pharmed | this compound HCl [alborzpharmed.com]
- 5. Inclusion complexes of this compound in beta-cyclodextrin offer better solubility and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. humapub.com [humapub.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Sustained release dosage form of this compound HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Complexes of Reduced Bromothis compound in Guar Gum Microspheres Enhance Colonic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating Noscapine Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals working with noscapine, ensuring its stability in various solvent systems is paramount for accurate and reproducible experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in solution?
A1: this compound's stability is primarily influenced by pH, exposure to oxidizing agents, and light. It is a weak base that is susceptible to degradation in both acidic and alkaline aqueous solutions.[1][2] The phthalide lactone ring in its structure is particularly prone to opening under basic conditions, while the bond connecting the two main ring systems can dissociate in acidic media.[3]
Q2: Which are the major degradation products of this compound?
A2: Under stress conditions, this compound primarily degrades into three main products: cotarnine, meconine, and opionic acid.[1][2] In aqueous acidic solutions, it tends to dissociate into cotarnine and opic acid.[3]
Q3: How stable is this compound in common organic solvents like DMSO, methanol, ethanol, and acetonitrile?
Q4: Can I expect this compound to be stable in my cell culture medium at physiological pH?
A4: this compound's stability in cell culture media (typically at physiological pH ~7.4) can be a concern. While one study conducted a microsomal stability assay in a phosphate buffer at pH 7.4, this was focused on metabolic stability. Given its susceptibility to hydrolysis, it is advisable to prepare stock solutions in a stable organic solvent (like DMSO) and dilute them into the aqueous culture medium immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low analytical signal for this compound. | Degradation of the sample due to improper storage or handling. | Prepare fresh solutions daily. Store stock solutions in a stable solvent (e.g., acetonitrile or DMSO) at -20°C or below, protected from light. For aqueous solutions, use buffers and analyze them promptly after preparation. |
| Appearance of unknown peaks in HPLC/TLC analysis. | Formation of degradation products. | Compare the retention/migration times of the unknown peaks with those of known degradation products (cotarnine, meconine, opionic acid). Review the pH and storage conditions of your sample. |
| Variability in experimental results between batches. | Inconsistent stability of this compound solutions. | Standardize the preparation and storage of all this compound solutions. Ensure that the solvent quality is high and consistent. Perform a quick purity check of your working solutions before critical experiments. |
| Precipitation of this compound from aqueous solution. | Poor solubility of the free base form of this compound at neutral or basic pH. | If using this compound hydrochloride, ensure the pH of the solution is acidic. For neutral or basic aqueous systems, consider using a co-solvent or preparing a fresh, dilute solution from a concentrated organic stock immediately before use. |
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under various stress conditions.
Table 1: Forced Degradation of this compound Hydrochloride in Aqueous Solutions
| Stress Condition | Reagent | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 1 N HCl | 1 hour | Room Temperature | 3.17% |
| Base Hydrolysis | 1 N NaOH | 1 hour | Room Temperature | 4.47% |
| Oxidation | 30% H₂O₂ | 1 hour | Room Temperature | 8.59% |
Data sourced from a forced degradation study using HPLC for analysis.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol is adapted from a validated stability-indicating HPLC method.[6]
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound hydrochloride in 0.1 N HCl to make a final volume of 50 mL.
2. Acid Degradation:
-
To the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize the solution by adding 1 mL of 1 N NaOH.
-
Dilute to a suitable volume with 0.1 N HCl before analysis.
3. Base Degradation:
-
To the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize the solution by adding 1 mL of 1 N HCl.
-
Dilute to a suitable volume with 0.1 N HCl before analysis.
4. Oxidative Degradation:
-
To the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a suitable volume with 0.1 N HCl before analysis.
5. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound and Its Impurities
This method was developed for the determination of this compound and its impurity, papaverine.[6]
-
Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 45°C
-
Sample Temperature: 25°C
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
The following diagram illustrates the chemical degradation of this compound under acidic and basic conditions.
Caption: Degradation of this compound under acidic and basic conditions.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of this compound.
Caption: A generalized workflow for conducting this compound stability studies.
References
- 1. Validated stability-indicating TLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 1.0 mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Noscapine Resistance in Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the mechanisms of noscapine resistance in tumor cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in tumor cells?
A1: Resistance to this compound, a microtubule-targeting agent, is multifactorial. The primary mechanisms identified include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]
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Alterations in the Drug Target: Mutations in the β-tubulin gene can alter the this compound binding site, reducing the drug's affinity and efficacy.[4][5][6] Additionally, the expression of specific tubulin isotypes, such as βIII-tubulin, has been linked to resistance against various microtubule-binding agents.[7][8]
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Dysregulation of Signaling Pathways: Activation of pro-survival and anti-apoptotic pathways, notably the PI3K/mTOR pathway, can counteract this compound's therapeutic effects.[9][10] Evasion of apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2 and survivin is also a key resistance strategy.[1][11]
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Metabolic Reprogramming: Resistance can be associated with the Warburg effect (aerobic glycolysis), which provides tumor cells with a growth advantage and helps them evade apoptosis.[10]
Q2: How does this compound interact with multidrug resistance (MDR) transporters like P-glycoprotein (P-gp)?
A2: The interaction is complex. While overexpression of P-gp is a known resistance mechanism to many chemotherapeutics, some studies indicate that this compound and its derivatives are not substrates for P-gp but may act as inhibitors of this protein.[9] this compound has been shown to modulate P-gp activity by binding directly to it, potentially reducing the efflux of other co-administered drugs.[9] This suggests this compound could function as a chemosensitizer in tumors where P-gp is overexpressed.[1][12]
Q3: Can mutations in tubulin confer resistance to this compound?
A3: Yes. This compound's primary mechanism of action is binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[13][14] Mutations in β-tubulin, particularly at or near the drug-binding site (which overlaps with the colchicine site), can prevent this compound from binding effectively.[6][15] This is a common mechanism of resistance for microtubule-targeting drugs, and cells resistant to other agents like paclitaxel due to tubulin mutations may also show altered sensitivity to this compound.[4][6]
Q4: Which signaling pathways are most commonly altered in this compound-resistant cells?
A4: The PI3K/mTOR signaling pathway is a critical regulator of cell survival and is frequently activated in drug-resistant cancers.[10] this compound has been shown to inhibit this pathway in sensitive cells.[9][10] Consequently, the reactivation or sustained activation of PI3K/mTOR signaling is a likely mechanism of resistance. Additionally, pathways that regulate apoptosis are crucial. Downregulation of pro-apoptotic factors (e.g., Bax, p53, caspases) and upregulation of anti-apoptotic factors (e.g., Bcl-2, NF-κB, survivin) allow tumor cells to evade this compound-induced cell death.[11][16]
Q5: Is this compound effective against cell lines resistant to other microtubule agents like taxanes?
A5: Yes, this compound has shown efficacy in cell lines resistant to other microtubule-targeting drugs, such as paclitaxel.[4][17] This is because this compound binds to a different site on tubulin than taxanes.[6] Therefore, resistance mechanisms specific to taxanes, such as certain β-tubulin mutations, may not confer cross-resistance to this compound, making it a viable therapeutic option in such cases.[6]
Q6: How can this compound be used to overcome existing drug resistance?
A6: this compound can act as a chemosensitizing agent to reverse drug resistance. When used in combination with other chemotherapeutics like docetaxel, cisplatin, or gemcitabine, it can synergistically enhance their anticancer effects.[11][12][16] This is achieved by down-regulating multidrug resistance proteins (MDR1, MRP1), inhibiting anti-apoptotic factors (Bcl-2, cyclin D1), and promoting apoptosis.[1]
Section 2: Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| High IC50 value for this compound observed in my cell line. | 1. High expression of ABC drug efflux pumps (e.g., P-gp, MRP1).[3]2. Pre-existing or acquired mutations in β-tubulin.[5]3. Constitutive activation of pro-survival pathways (e.g., PI3K/mTOR).[10] | 1. Western Blot/qPCR: Quantify the expression levels of ABCB1 (P-gp) and ABCC1 (MRP1).2. Efflux Assay: Perform a functional assay using a fluorescent substrate like Rhodamine 123 to measure pump activity.3. Gene Sequencing: Sequence the β-tubulin gene(s) to check for known resistance-conferring mutations.4. Pathway Analysis: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. |
| This compound treatment fails to induce apoptosis in my resistant cell line. | 1. Upregulation of anti-apoptotic proteins (Bcl-2, survivin).[11]2. Downregulation or mutation of pro-apoptotic proteins (Bax, p53).[11]3. Failure to arrest the cell cycle at the G2/M phase.[9] | 1. Apoptosis Assays: Confirm the lack of apoptosis using multiple methods (e.g., Annexin V staining, TUNEL assay, Caspase-3 cleavage).2. Western Blot: Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bax) and caspases.3. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if this compound is still causing G2/M arrest. A lack of arrest points to a target-level resistance (e.g., tubulin mutation). |
| Conflicting results from P-glycoprotein (P-gp) inhibition assays. | 1. This compound's dual role as a potential P-gp inhibitor and a weak substrate can be confounding.[9]2. The specific cell line may express other transporters that contribute to efflux. | 1. Use a known P-gp inhibitor (e.g., verapamil) as a positive control to confirm the assay is working.2. Test this compound in combination with a known P-gp substrate (e.g., doxorubicin) to see if it enhances intracellular accumulation, confirming its inhibitory role.3. Screen for other transporters like MRP1 and BCRP (ABCG2).[3] |
| In vivo xenograft model shows poor response to this compound monotherapy. | 1. Poor oral bioavailability or rapid metabolism of this compound.[18][19]2. High intrinsic resistance of the tumor model.3. Insufficient drug concentration at the tumor site. | 1. Pharmacokinetic Analysis: Measure plasma and tumor concentrations of this compound over time.2. Combination Therapy: Based on in vitro data, combine this compound with another agent like cisplatin or docetaxel to test for synergistic effects.[11][12]3. Use this compound Analogs: Consider testing more potent derivatives like 9-bromo-noscapine, which may have improved pharmacokinetics and efficacy.[4] |
Section 3: Data & Visualization
Data Tables
Table 1: Efficacy of this compound in Combination Therapies (In Vivo Xenograft Models)
| Cancer Type | Combination | Key Finding | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (Drug-Resistant) | This compound (100 mg/kg) + Docetaxel (5 mg/kg) | 2.33-fold greater reduction in tumor volume compared to this compound alone. | [12] |
| Non-Small Cell Lung Cancer | This compound (300 mg/kg) + Cisplatin (2.5 mg/kg) | 78.1% reduction in tumor volume, compared to 35.4% (Nos) and 38.2% (Cis) alone. | [11] |
| Non-Small Cell Lung Cancer | This compound (300 mg/kg) + Gemcitabine (30 mg/kg) | Synergistic inhibition of tumor growth and increased apoptosis compared to single agents. | [16] |
| Triple-Negative Breast Cancer | this compound + Doxorubicin | Synergistic enhancement of anti-cancer effects by deactivating NFκB and promoting apoptosis. |[16] |
Table 2: Key Proteins Implicated in this compound Resistance
| Protein | Function | Role in Resistance | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp/MDR1) | ATP-dependent drug efflux pump | Actively transports this compound out of the cell, reducing its efficacy. | [1][3] |
| β-Tubulin | Subunit of microtubules; this compound's direct target | Mutations can prevent this compound binding and disrupt its anti-mitotic activity. | [4][5] |
| Bcl-2 | Anti-apoptotic protein | Overexpression prevents this compound-induced apoptosis. | [1][11] |
| PI3K / mTOR | Pro-survival signaling pathway components | Activation promotes cell survival and proliferation, counteracting this compound's effects. | [9][10] |
| PTEN | Tumor suppressor, negative regulator of PI3K | Loss or reduction of PTEN leads to PI3K/mTOR activation and resistance. | [9][10] |
| Cyclin D1 | Cell cycle regulatory protein | Overexpression can promote cell cycle progression, bypassing this compound-induced arrest. |[1] |
Signaling Pathways and Workflows
References
- 1. Reversal of drug-resistance by this compound chemo-sensitization in docetaxel resistant triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular insight of isotypes specific β-tubulin interaction of tubulin heterodimer with noscapinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of drug-resistance by this compound chemo-sensitization in docetaxel resistant triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis of this compound Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound and its Analogs as Chemotherapeutic Agent: Current updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic map and bioactivation of the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic map and bioactivation of the anti-tumour drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Noscapine Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of noscapine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations ranging from 10 µM to 250 µM have been reported to be effective. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing low cytotoxicity with this compound. What could be the reason?
Several factors could contribute to low cytotoxicity:
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Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. Different cell lines exhibit varying sensitivities.
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Inadequate Treatment Duration: The incubation time with this compound might be too short. The cytotoxic effects of this compound are often time-dependent.[1]
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Solubility Issues: this compound is almost insoluble in water.[2] If not properly dissolved, the actual concentration reaching the cells may be lower than intended. Using this compound hydrochloride, which is freely soluble in water and ethanol, or dissolving this compound in a small amount of DMSO before diluting in culture medium is recommended.[3][4]
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Cell Line Resistance: Some cell lines may be inherently more resistant to this compound's effects.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, it is advisable to use this compound hydrochloride due to its higher solubility in aqueous solutions.[3] A stock solution can be prepared by dissolving this compound hydrochloride in sterile distilled water or a buffer like PBS. If using the free base form of this compound, which is poorly soluble in water, a stock solution can be prepared in dimethyl sulfoxide (DMSO) at a high concentration.[4] This stock can then be diluted to the final desired concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What is the mechanism of action of this compound?
This compound's primary mechanism of action involves its interaction with tubulin, a key component of microtubules.[5] By binding to tubulin, this compound alters microtubule dynamics, leading to an increase in the time microtubules spend in a paused state.[6][7] This disruption of microtubule function interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4][5] Additionally, this compound has been shown to modulate signaling pathways such as PTEN/PI3K/mTOR and NF-κB.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound free base. | Use this compound hydrochloride, which is more water-soluble.[3] Alternatively, prepare a high-concentration stock solution in DMSO and dilute it in the medium, ensuring the final DMSO concentration is non-toxic to the cells. |
| High Variability in Experimental Results | Inconsistent drug concentration due to improper dissolution. Pipetting errors. Cell plating inconsistencies. | Ensure complete dissolution of the this compound stock solution before each use. Use calibrated pipettes and consistent techniques. Ensure uniform cell seeding density across all wells. |
| No Effect on Cell Viability | Concentration is too low for the specific cell line. Insufficient incubation time. Cell line is resistant. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM). Increase the duration of treatment (e.g., 24, 48, 72 hours).[1] Consider using a different cell line or a positive control to validate the assay. |
| Unexpected Cell Morphology Changes | This compound is known to affect microtubule structure, which can lead to changes in cell shape.[6] | These changes are an expected outcome of this compound's mechanism of action. Document these morphological changes as part of the experimental observations. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values of this compound vary across different cancer cell lines, reflecting their differential sensitivity to the drug.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H460 | Non-small cell lung cancer | 34.7 ± 2.5 | [10] |
| A549 | Non-small cell lung cancer | 61.25 ± 5.6 | [11] |
| MCF-7 | Breast cancer | 29 | [1] |
| MDA-MB-231 | Breast cancer | 69 | [1] |
| 1A9PTX10 | Ovarian cancer | 22.7 | [11] |
| HeLa | Cervical cancer | 25 | [10] |
| C6 glioma | Glioma | 250 | [10] |
| B16LS9 | Murine melanoma | 50 | [11] |
| Renal 1983 | Bladder cancer | 39.1 | [10] |
| Thymocyte | - | 10 | [10] |
Experimental Protocols
Cytotoxicity Assay (Crystal Violet Assay)
This protocol is adapted from a study on human non-small cell lung cancer cells.[10]
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Cell Seeding: Plate cells (e.g., H460) in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
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Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10–160 µM) prepared in the appropriate culture medium.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Staining:
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Remove the medium and wash the cells gently with phosphate-buffered saline (PBS).
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Fix the cells with 10% formalin for 10 minutes.
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Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
-
Destaining and Measurement:
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Wash the plates with water to remove excess stain and allow them to air dry.
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Solubilize the stain by adding 100 µL of methanol to each well.
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Measure the absorbance at 570 nm using a microplate reader.
-
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Data Analysis: Calculate the percentage of cell viability as a function of drug concentration to determine the IC50 value.
Visualizations
This compound's Mechanism of Action Workflow
Caption: Workflow of this compound's Anticancer Mechanism.
This compound Signaling Pathway Interference
Caption: this compound's Modulation of Key Signaling Pathways.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for IC50 Determination of this compound.
References
- 1. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alborz Pharmed | this compound HCl [alborzpharmed.com]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Noscapine Total Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of the phthalideisoquinoline alkaloid noscapine, a compound of significant interest for its potential anticancer properties, presents a formidable challenge in organic chemistry. Researchers often encounter hurdles related to stereochemistry, reaction yields, and purification. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental pursuit of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of (–)-α-noscapine?
A1: The main difficulties lie in controlling the stereochemistry at the two contiguous chiral centers, achieving satisfactory overall yields in a multi-step synthesis, and the purification of the final product from diastereomers and other impurities.[1][2] Many reported syntheses produce a racemic mixture of (±)-α-noscapine, requiring a challenging chiral resolution step to isolate the biologically active (–)-α-isomer.[3] Furthermore, the multi-step nature of the synthesis often leads to a low overall yield, making the process economically challenging compared to extraction from natural sources.[4]
Q2: Which synthetic strategies are most commonly employed for the construction of the this compound core?
A2: The two most prevalent strategies for constructing the tetrahydroisoquinoline skeleton of this compound are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[5] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[6][7]
Q3: What are typical overall yields for the total synthesis of this compound?
A3: Overall yields for the total synthesis of this compound are often low due to the numerous steps involved. For instance, one convergent total synthesis of (±)-α-noscapine reported an overall yield of 11.6% over 14 steps.[3][8] Biosynthetic approaches using engineered yeast have shown promise, with titers reaching up to 2.2 mg/L after extensive optimization, but this is still at a pre-commercial scale.[9]
Q4: How is the diastereoselectivity controlled during the synthesis?
A4: Achieving the desired erythro (α) diastereomer over the threo (β) diastereomer is a critical challenge. One successful strategy involves a blocking group-directed Bischler-Napieralski reaction followed by a highly diastereoselective reduction, which has been reported to achieve an α/β ratio greater than 23:1.[8] Another approach utilized the diastereoselective addition of a 1-siloxy-isobenzofuran derivative to an iminium intermediate, achieving an erythro to threo product ratio of 4:1.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a key step in forming the dihydroisoquinoline core of this compound. Low yields are a common problem.
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently activated aromatic ring | The reaction is an electrophilic aromatic substitution and is more effective with electron-donating groups on the benzene ring.[10] Ensure the starting β-arylethylamide has appropriate activating groups. |
| Ineffective dehydrating agent | Phosphoryl chloride (POCl3) is commonly used. For less reactive substrates, phosphorus pentoxide (P2O5) in refluxing POCl3 can be more effective.[7] Other reagents like Tf2O and polyphosphoric acid (PPA) can also be explored.[7] |
| Suboptimal reaction temperature | The reaction is typically carried out under refluxing acidic conditions.[10] The temperature can range from room temperature to 100 °C depending on the dehydrating agent and substrate reactivity.[7] Optimization of the reaction temperature is crucial. |
| Side reactions | A significant side reaction is the retro-Ritter reaction, which forms styrenes.[11] This can be minimized by using milder conditions or alternative cyclization methods if possible. |
Issue 2: Poor Diastereoselectivity in the Reduction of the Dihydroisoquinoline Intermediate
The reduction of the dihydroisoquinoline intermediate is a critical step that often determines the ratio of α- and β-noscapine.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate reducing agent | Sodium borohydride (NaBH4) is a common reducing agent.[12] The choice of reducing agent and reaction conditions (temperature, solvent) can significantly impact the diastereoselectivity. Screening different reducing agents may be necessary. |
| Steric hindrance | The stereochemical outcome is influenced by the steric environment around the imine to be reduced. The presence of bulky protecting or directing groups on the substrate can favor the formation of one diastereomer over the other. |
| Reaction temperature | Lowering the reaction temperature (e.g., to -78 °C) can often enhance diastereoselectivity by favoring the kinetically controlled product.[12] |
Issue 3: Difficulty in Purification of the Final Product
Purification of this compound from synthetic reaction mixtures can be challenging due to the presence of diastereomers and colored impurities.
| Potential Cause | Troubleshooting Recommendation |
| Presence of diastereomers | The α- and β-diastereomers of this compound can be difficult to separate. Recrystallization is a common method for the separation of (±)-α-noscapine from the crude product mixture.[3] Chiral column chromatography can also be employed for the separation of enantiomers.[13] |
| Colored impurities | Impurities such as papaverrubine compounds can impart an undesirable reddish color to the final product, especially under acidic conditions.[4] Purification methods often involve pH adjustments. For example, forming a suspension in an aqueous isopropanol solution and adjusting the pH to 10-14 with a strong base can help remove these impurities.[14] |
| Formation of byproducts | Side reactions can lead to various byproducts. For example, during the synthesis of this compound analogues, hydroxylamine byproducts have been observed during reduction steps.[12] Careful monitoring of the reaction by TLC or LC-MS and optimization of reaction conditions can help minimize byproduct formation. |
Data Presentation
Table 1: Comparison of Selected this compound Total Synthesis Metrics
| Synthetic Route | Key Reaction(s) | Overall Yield (%) | Number of Steps | Diastereomeric Ratio (α:β) | Reference |
| Mao et al. (2013) | Condensation of meconin and cotarnine derivatives | 11.6 | 14 | Not determined | [3][8] |
| Ni et al. (2011) | Blocking group-directed Bischler-Napieralski, Diastereoselective reduction | Not reported | Not reported | > 23:1 | [8] |
| Shono et al. (1983) | Reductive coupling | 78 (for coupling step) | Not reported | 3:2 | [2] |
| Santos et al. (2010) | Diastereoselective addition to iminium intermediate | Not reported | Not reported | 4:1 | [2] |
| Li et al. (Biosynthetic) | Engineered S. cerevisiae | Titer: ~2.2 mg/L | N/A | N/A | [9] |
Experimental Protocols
Detailed Methodology for Bischler-Napieralski Cyclization (General Procedure)
To a solution of the β-arylethylamide (1.0 equivalent) in anhydrous toluene (or another suitable aprotic solvent), add phosphoryl chloride (POCl3, 5.0 equivalents) dropwise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux (typically 110-120 °C) for 2-4 hours, monitoring the progress by TLC. After completion, the reaction mixture is cooled to room temperature and the excess POCl3 and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude dihydroisoquinoline product, which is then purified by column chromatography.[10][12]
Detailed Methodology for Diastereoselective Reduction of Dihydroisoquinoline Intermediate
The crude dihydroisoquinoline intermediate (1.0 equivalent) is dissolved in methanol and cooled to -78 °C in a dry ice/acetone bath. Sodium borohydride (NaBH4, 3.0 equivalents) is added portionwise while maintaining the temperature. The reaction is stirred at -78 °C for 30 minutes and then allowed to slowly warm to room temperature over several hours. The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR, and the desired α-diastereomer is purified by column chromatography or recrystallization.[12]
Visualizations
Caption: Troubleshooting workflow for the total synthesis of this compound.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US8394814B2 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. EP3033347B1 - Methods for making this compound and synthesis intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Complete biosynthesis of this compound and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (±)-Setigerumine I: Biosynthetic Origins of the Elusive Racemic Papaveracaea Isoxazolidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. CN101421270A - this compound purification process - Google Patents [patents.google.com]
Technical Support Center: Assessing and Minimizing Noscapine Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and minimizing noscapine toxicity in animal models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models?
A1: this compound is generally considered to have a low toxicity profile, with a large margin of safety between its therapeutic and toxic doses.[1][2] Studies in various animal models have shown that at tumor-suppressive doses, this compound exhibits little to no toxicity to major organs such as the kidney, liver, heart, bone marrow, spleen, and small intestine.[3]
Q2: What are the known LD50 values for this compound in common animal models?
A2: The median lethal dose (LD50) of this compound varies depending on the animal species and the route of administration. The following table summarizes the available LD50 data.
Q3: What are the common side effects of this compound observed in animal studies?
A3: At therapeutic doses, this compound is generally well-tolerated. However, at very high doses, some studies in humans have reported side effects such as drowsiness and abdominal discomfort in a small percentage of patients.[4] Animal-specific side effect data at high doses is limited, but researchers should monitor for general signs of distress, changes in behavior, and gastrointestinal issues.
Q4: How can I prepare this compound for in vivo administration?
A4: this compound base is practically insoluble in water, which can present a challenge for administration.[4]
-
This compound Hydrochloride: The hydrochloride salt of this compound is freely soluble in water, making it a convenient option for preparing aqueous solutions for oral gavage or injection.[1][5]
-
Acidic Solutions: this compound base can be dissolved in dilute acidic solutions, such as dilute HCl.[2]
-
Co-solvents: For oral administration, a homogenous solution can be prepared using co-solvents like N-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG300) in water. A common formulation involves triturating the required amount of this compound with 10% v/v NMP and 30% v/v PEG 300, and then bringing it to the final volume with water.[6]
Q5: Are there any known drug interactions with this compound that I should be aware of during my experiments?
A5: this compound can interact with other medications, potentially altering their effects or increasing the risk of adverse reactions.[7] Co-administration with central nervous system depressants can exacerbate sedative effects.[7] Additionally, this compound's metabolism involves the cytochrome P450 enzyme system, so drugs that induce or inhibit these enzymes can affect this compound's plasma levels.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
-
Problem: Difficulty in dissolving this compound for consistent and accurate dosing.
-
Solutions:
-
Use this compound Hydrochloride: This salt form is freely soluble in water and is the simplest solution for aqueous preparations.[1][5]
-
Acidify the Vehicle: For this compound base, use a vehicle with a low pH, such as sterile water with a small amount of hydrochloric acid, to aid dissolution.[2]
-
Employ Co-solvents: A mixture of N-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG300) in water can be used to create a stable solution for oral gavage.[6]
-
Sonication: After mixing this compound with the chosen vehicle, sonication can help to ensure complete dissolution and create a homogenous solution.[6]
-
Issue 2: Inconsistent Drug Exposure in Pharmacokinetic Studies
-
Problem: High variability in plasma concentrations of this compound between animals.
-
Solutions:
-
Fasting: Ensure that animals are fasted overnight before oral administration of this compound to reduce variability in gastric emptying and absorption.[5]
-
Standardize Administration Technique: Use consistent and proper oral gavage or injection techniques to minimize dosing errors.
-
Vehicle Consistency: Prepare the dosing solution fresh for each experiment and ensure it is homogenous to avoid concentration differences.
-
Issue 3: Monitoring for Potential Toxicity
-
Problem: Uncertainty about which parameters to monitor to assess potential this compound-induced toxicity.
-
Solutions:
-
Biochemical Analysis:
-
Kidney Function: Monitor blood urea nitrogen (BUN) and creatinine levels. Studies have shown that this compound can have a protective effect on renal function in certain injury models by decreasing these markers.[4][8][9]
-
Liver Function: While significant liver toxicity is not commonly reported at therapeutic doses, it is good practice to monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), especially when using high doses or in long-term studies. One study in rats showed that this compound administration was associated with a decrease in hepatic microsomal cytochrome P-450 content and a decrease in glutathione (GSH) levels, which could suggest altered liver metabolism.[2]
-
Oxidative Stress: Measure markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH) levels, as this compound has been shown to enhance lipid peroxidation and decrease GSH content in some contexts.[2]
-
-
Histopathological Examination:
-
Clinical Observations: Regularly observe the animals for any changes in behavior, weight loss, or signs of distress.
-
Quantitative Data on this compound Toxicity
| Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| Mouse | Intravenous (i.v.) | 83 | [2] |
| Mouse | Oral | 853 | [1] |
| Mouse | Intraperitoneal | 581 | [1] |
| Mouse | Subcutaneous | 700 | [1] |
| Rat | Oral | >800 | [2] |
Experimental Protocols
Assessment of Apoptosis via TUNEL Assay in this compound-Treated Tissues
This protocol provides a general framework for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from animals treated with this compound.
-
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Wash buffers (e.g., PBS)
-
Counterstain (e.g., DAPI or Methyl Green)
-
Mounting medium
-
Fluorescence or light microscope
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution to retrieve antigenic sites. The incubation time and concentration may need optimization.
-
-
TUNEL Reaction:
-
Equilibrate the sections with TUNEL buffer.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. Incubation time can vary, typically from 1 to 3 hours.[14]
-
-
Washing:
-
Wash the slides with PBS to remove unincorporated nucleotides.
-
-
Detection:
-
If using a fluorescent label, proceed to counterstaining.
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB.
-
-
Counterstaining:
-
Stain the nuclei with a suitable counterstain to visualize all cells.
-
-
Mounting and Visualization:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the slides under a microscope. Apoptotic cells will show positive staining (e.g., fluorescence or brown color).
-
-
Western Blot Analysis of Apoptosis Markers (Bcl-2 and Caspase-3)
This protocol outlines the detection of key apoptosis-related proteins in cell lysates from this compound-treated tissues or cells.
-
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lysate Preparation:
-
Homogenize tissue samples or lyse cell pellets in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-cleaved Caspase-3) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Modulatory influence of this compound on the ethanol-altered hepatic biotransformation system enzymes, glutathione content and lipid peroxidation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The protective activity of this compound on renal ischemia–reperfusion injury in male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective activity of this compound on renal ischemia-reperfusion injury in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Histological Injury to Rat Brain, Liver, and Kidneys by Gold Nanoparticles is Dose-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
identifying potential experimental artifacts of noscapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts associated with noscapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a microtubule-modulating agent. It binds to tubulin, altering its conformation and dampening microtubule dynamics.[1] Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound does not cause a significant change in the total polymer mass of microtubules. Instead, it increases the time microtubules spend in a paused state, which disrupts their dynamic instability. This leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis.[2]
Q2: I'm observing cell cycle arrest at G2/M as expected, but also a significant population of polyploid cells. Is this a normal effect of this compound or an artifact?
The induction of polyploidy is a known cellular response to this compound treatment and should not be considered an artifact.[3][4] By disrupting mitotic spindle function, this compound can lead to failed cytokinesis, resulting in cells with multiple sets of chromosomes. However, it is crucial to distinguish between polyploidy and aneuploidy (an abnormal number of individual chromosomes), as this compound has been shown to induce both.[5][6] The induction of polyploidy is dose- and time-dependent.
Q3: My this compound stock solution is not fully dissolving in aqueous media. What is the recommended solvent?
This compound has low water solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound for in vitro experiments.[7] It is critical to use a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%, as higher concentrations can cause cellular stress and artifacts.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Could impurities in my this compound sample be affecting my results?
Yes, impurities in commercially available this compound can lead to experimental artifacts. A common impurity is papaverine, another alkaloid from the opium poppy.[10] Papaverine has its own distinct biological activities, including phosphodiesterase inhibition and smooth muscle relaxation, which could confound the interpretation of your results.[10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected anti-proliferative effects.
This could be due to several factors, including this compound degradation, impurities, or off-target effects.
Troubleshooting Steps:
-
Assess Purity of this compound Stock:
-
Issue: The presence of impurities, such as papaverine, can interfere with the expected activity of this compound.
-
Solution: Verify the purity of your this compound powder using High-Performance Liquid Chromatography (HPLC). Compare your results to a certified reference standard.
-
-
Evaluate this compound Stability:
-
Issue: this compound can degrade in aqueous solutions, especially under acidic or basic conditions and upon exposure to light.[1] This degradation can lead to a loss of potency.
-
Solution: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Store the DMSO stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Consider Off-Target Effects:
-
Issue: At certain concentrations, this compound's off-target effects may counteract its anti-proliferative activity in some cell lines.
-
Solution: Review the literature for known off-target effects of this compound that may be relevant to your experimental system (see Problem 2).
-
Problem 2: Observing unexpected cellular responses not related to microtubule disruption (e.g., changes in inflammation or cell signaling pathways).
This compound has several known off-target effects that can manifest as experimental artifacts if not accounted for.
Troubleshooting Steps:
-
Bradykinin Receptor Interaction:
-
Issue: this compound can act as a non-competitive antagonist of the bradykinin B2 receptor.[13] This can be a confounding factor in studies involving inflammation or signaling pathways modulated by bradykinin.
-
Solution: If your research involves pathways sensitive to bradykinin signaling, consider using a more specific microtubule-targeting agent as a control. Alternatively, you can investigate whether a bradykinin receptor agonist can reverse the unexpected effects.
-
-
NF-κB and PI3K/mTOR Pathway Modulation:
-
Issue: this compound has been shown to inhibit the NF-κB signaling pathway and modulate the PI3K/mTOR pathway.[14] These pathways are central to cell survival, proliferation, and inflammation.
-
Solution: When studying these pathways, it is important to acknowledge that this compound's effects may not be solely due to microtubule disruption. Use inhibitors or activators of these pathways as controls to dissect the specific contributions of each mechanism.
-
-
Sigma Receptor Agonism:
-
Issue: The antitussive effects of this compound are mediated through its activity as a sigma receptor agonist.[15] While less studied in the context of its anti-cancer effects, this interaction could contribute to unexpected cellular responses.
-
Solution: Be aware of this potential off-target effect, especially when working with neuronal or other cell types with high sigma receptor expression.
-
Problem 3: Suspected interference with fluorescence-based assays.
Many small molecules can interfere with fluorescence assays by quenching the signal or through their own autofluorescence.
Troubleshooting Steps:
-
Assess Autofluorescence of this compound:
-
Issue: this compound may be fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum.
-
-
Check for Signal Quenching:
-
Issue: this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (quenching).
-
Solution: Perform a control experiment with your fluorescent probe and titrate in this compound to see if the signal decreases. If quenching is observed, you may need to switch to a non-fluorescence-based assay format (e.g., a luminescence or absorbance-based assay).
-
-
Run a Vehicle Control:
-
Issue: The solvent used to dissolve this compound, typically DMSO, can also interfere with assays.
-
Solution: Always include a vehicle control (the same concentration of DMSO used to deliver this compound) to account for any background signal or quenching from the solvent.
-
Quantitative Data Summary
| Parameter | Concentration/Value | Cell Line/System | Reference |
| Polyploidy Induction Threshold | 15.0 - 30.0 µg/mL | Human Lymphocytes | [3] |
| Maximum Polyploidy Induction | 100.0 - 150.0 µg/mL | Human Lymphocytes | [3] |
| Mitotic Spindle Disruption | < 5 µg/mL | Human Lymphocytes, CHO cells | [6] |
| IC50 for Proliferation Inhibition | ~36 µM | Breast Cancer Cells | [2] |
| Bradykinin B2 Receptor Antagonism | 2.5 µM (no effect observed) | Human Umbilical Vein | [16] |
| AURKB Inhibition IC50 | 26.6 µM | In vitro kinase assay | [17] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of papaverine.
Materials:
-
This compound sample
-
Papaverine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare Standards:
-
Prepare a 1 mg/mL stock solution of your this compound sample in DMSO.
-
Prepare a 1 mg/mL stock solution of the papaverine reference standard in DMSO.
-
Create a mixed standard by combining the this compound and papaverine stocks.
-
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
-
Analysis:
-
Inject the mixed standard to determine the retention times of this compound and papaverine.
-
Inject your this compound sample.
-
Analyze the chromatogram for the presence of a peak at the retention time of papaverine and quantify any other impurities.
-
Protocol 2: Assessment of this compound Autofluorescence
This protocol helps determine if this compound interferes with a fluorescence-based assay.
Materials:
-
This compound stock solution in DMSO
-
Assay buffer
-
Multi-well plate (black, clear bottom recommended)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.
-
Include a vehicle control (assay buffer with the highest concentration of DMSO used).
-
Include a buffer-only control.
-
Dispense the solutions into the wells of the multi-well plate.
-
Read the plate at the excitation and emission wavelengths of your assay's fluorophore.
-
Analysis: Compare the fluorescence intensity of the this compound-containing wells to the vehicle and buffer controls. A significant increase in fluorescence indicates autofluorescence.
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced polyploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations into the induction of aneuploidy and polyploidy in mammalian cells by the anti-tussive agent this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound hydrochloride disrupts the mitotic spindle in mammalian cells and induces aneuploidy as well as polyploidy in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opium alkaloid this compound is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of this compound with the bradykinin mediation of the cough response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Are this compound and raloxifene ligands of the bradykinin B2 receptor? An assessment based on the human umbilical vein contractility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Noscapine for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of noscapine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
This compound, a promising anti-cancer agent, exhibits low oral bioavailability due to several factors. Its lipophilic nature (LogP ~2.6) and moderate aqueous solubility (≤ 0.05 mg/mL) contribute to poor absorption.[1] Furthermore, this compound undergoes extensive first-pass metabolism in the liver, leading to rapid clearance and a short biological half-life of approximately 4.5 hours.[2][3][4] This high first-pass metabolism is considered a primary reason for its dose-dependent and variable bioavailability.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
Researchers have successfully employed several formulation strategies to overcome the challenges of oral this compound delivery. These primarily include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[5][6][7][8][9][10]
-
Sustained Release Formulations: Techniques like hot-melt extrusion (HME) can be used to create sustained-release dosage forms, which can maintain plasma levels of this compound for a prolonged period and improve overall bioavailability.[11][12]
-
Co-administration with Bioavailability Enhancers: While research is ongoing, some studies have explored the co-administration of this compound with agents that can modulate drug-metabolizing enzymes. However, results have shown that repeated dosing with certain dietary agents might lead to enzyme induction and faster clearance.[4]
Q3: How do nanoformulations improve the oral bioavailability of this compound?
Nanoformulations enhance the oral bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, which can improve the solubility and dissolution rate of poorly soluble drugs like this compound.
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from the harsh environment of the gastrointestinal tract and from enzymatic degradation.
-
Enhanced Permeability and Uptake: Nanosystems can be designed to increase the permeability of this compound across the intestinal epithelium. Some formulations, like mannosylated self-emulsifying solid dispersions, have shown the potential for saturating uptake across Caco-2 monolayers.[1][13]
-
Lymphatic Transport: Lipid-based nanoformulations such as SNEDDS and SLNs can promote lymphatic transport, thereby bypassing the hepatic first-pass metabolism, which is a major contributor to this compound's low bioavailability.[14]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of neat this compound. | Formulate this compound into a nano-delivery system such as Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve solubility and dissolution rate.[5][10][15] |
| Extensive first-pass metabolism. | Utilize a formulation strategy that promotes lymphatic uptake, such as lipid-based nanoparticles, to bypass the liver.[14] Consider sustained-release formulations to maintain therapeutic plasma concentrations.[11][12] |
| High inter-individual variability. | Ensure strict standardization of experimental conditions, including animal fasting times and administration techniques. The inherent pharmacokinetic variability of this compound is high, so using a larger number of animals per group can improve statistical power.[2][3] |
| Inadequate analytical method sensitivity. | Develop and validate a sensitive analytical method, such as UPLC-MS/MS or HPLC, for the accurate quantification of this compound in plasma.[16][17][18] The limit of quantitation should be sufficiently low to capture the complete pharmacokinetic profile.[19] |
Issue 2: Difficulty in Formulating Stable this compound Nanoparticles
| Possible Cause | Troubleshooting Step |
| Drug precipitation or low entrapment efficiency. | Optimize the formulation components. For SLNs, select lipids in which this compound has high solubility.[8] For SNEDDS, construct pseudoternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant for stable nanoemulsion formation.[15] For polymeric nanoparticles, the molecular weight of the polymer can influence drug loading capacity.[20] |
| Particle aggregation and instability. | Incorporate stabilizers such as polyethylene glycol (PEG) to create "stealth" nanoparticles with improved stability and longer circulation times.[5][6] Ensure the zeta potential of the nanoparticles is sufficient to prevent aggregation. |
| Inconsistent particle size and polydispersity. | Standardize the preparation method. For instance, in the high-shear homogenization and ultrasound method for SLNs, precisely control the sonication time and power.[8] For HME, optimize the processing temperature and screw speed. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound in Corn Oil | Sprague-Dawley Rats | 10 | 0.945 | 0.585 | 3.812 | 19.424 | [1][14] |
| Nos_SESDs | Sprague-Dawley Rats | 10 | 1.627 | 0.742 | 5.191 | 26.451 | [14] |
| Mann-Nos_SESDs | Sprague-Dawley Rats | 10 | - | - | - | ~37 (40% > Nos_SESDs) | [1][13] |
| This compound HCl Solution | Rats | - | - | 0.70 ± 0.27 | 167.62 ± 35.82 | - | [12] |
| This compound HCl Extrudate | Rats | - | - | 0.80 ± 0.27 | 406.99 ± 179.81 | - | [12] |
| This compound Solution | Mice | 75 | 12.74 | 1.12 | 53.42 | ~31.5 | [18] |
| This compound Solution | Mice | 150 | 23.24 | 1.50 | 64.08 | ~31.5 | [18] |
| This compound Solution | Mice | 300 | 46.73 | 0.46 | 198.35 | ~31.5 | [18] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, Nos_SESDs: this compound self-emulsifying solid dispersions, Mann-Nos_SESDs: Mannosylated this compound self-emulsifying solid dispersions.
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nos-SLN | 61.3 ± 9.3 | - | 80.4 ± 3.2 | [5][6] |
| Nos-PEG-SLN | 80.5 ± 8.9 | - | 83.6 ± 1.2 | [5][6] |
| Nos_SMEDDs | 246.33 ± 3.79 | -18.17 ± 0.68 | 32.36 ± 4.28 | [14] |
| Mann-Nos_SMEDDs | 238.52 ± 4.88 | -18.69 ± 0.91 | 35.02 ± 6.56 | [14] |
| Nos_SESDs | 6420 ± 5030 | -10.62 ± 0.83 | 30.96 ± 4.66 | [14] |
| Mann-Nos_SESDs | 6600 ± 3160 | -12.40 ± 1.61 | 32.05 ± 3.72 | [14] |
| FA-Chi-NPs | 220 | - | 65 | [9] |
SLN: Solid Lipid Nanoparticle, PEG-SLN: Polyethylene glycol-conjugated Solid Lipid Nanoparticle, SMEDDs: Self-microemulsifying liquid dispersions, SESDs: Self-emulsifying solid dispersible microparticles, FA-Chi-NPs: Folic acid-chitosan nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized procedure based on the high-shear homogenization and ultrasound method.
Materials:
-
This compound
-
Solid lipid (e.g., Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a specified time to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of a this compound formulation.
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into experimental groups (e.g., control group receiving this compound solution, test group receiving the new formulation).
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method like protein precipitation.[18]
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC or UPLC-MS/MS.[16][18]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
Visualizations
Caption: Experimental Workflow for Enhancing this compound Oral Bioavailability.
Caption: this compound Oral Absorption and First-Pass Metabolism Pathways.
References
- 1. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Semi-Mechanistic Population Pharmacokinetic Model of this compound in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly (ethylene)-glycol conjugated solid lipid nanoparticles of this compound improve biological half-life, brain delivery and efficacy in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of solid lipid nanoparticles encapsulated this compound and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural biodegradable and polymeric nanoparticles for the delivery of this compound for cancer treatment | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. Sustained release dosage form of this compound HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. akjournals.com [akjournals.com]
- 18. Preclinical pharmacokinetics and bioavailability of this compound, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of this compound and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noscapine Crystallization for Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of noscapine for structural studies.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound and its hydrochloride salt?
This compound base is a phthalideisoquinoline alkaloid with limited solubility in water but is soluble in several organic solvents.[1] Its hydrochloride salt, however, is much more soluble in water and polar solvents.[2][3][4] Understanding these differences is crucial for selecting an appropriate crystallization solvent system.
Q2: Which solvents are commonly used for this compound crystallization?
A mixed-solvent system is often employed. Solvents in which this compound is highly soluble, such as acetone and acetonitrile, are used to dissolve the crude material.[5][6] An "anti-solvent" in which this compound is poorly soluble, most commonly water, is then added to induce crystallization.[5][6] Other reported solvents include ethanol, methanol, and chloroform.[1][7] For this compound hydrochloride, aqueous solutions or ethanol are common.[4]
Q3: What is the typical melting point of this compound?
The melting point of this compound is approximately 176 °C.[7][8] The hydrochloride salt has a higher melting point, in the range of 221-223 °C.[4] Significant deviation from these values may indicate the presence of impurities.
Q4: How does pH affect the crystallization of this compound?
pH plays a critical role in this compound purification and crystallization. This compound is an alkaloid and will precipitate from an acidic aqueous solution when the pH is raised with a base like ammonia or sodium hydroxide.[9] Patent literature suggests that maintaining a pH above 5 during certain purification steps can prevent the formation of colored impurities.[5][6]
Troubleshooting Guides
Issue 1: No Crystals Are Forming
Symptom: The solution remains clear even after cooling or the addition of an anti-solvent.
Possible Causes & Solutions:
-
Solution is too dilute (undersaturated):
-
Solution: Slowly evaporate the solvent to increase the concentration of this compound. Be cautious with volatile solvents to avoid overly rapid crystal formation.
-
-
Incorrect solvent system:
-
Lack of nucleation sites:
-
Solution 1: Scratch the inside of the glass vessel with a glass rod just below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solution 2: Introduce a "seed crystal" from a previous successful crystallization of this compound.
-
Issue 2: Oiling Out Instead of Crystallizing
Symptom: An oily, immiscible layer forms at the bottom of the vessel instead of solid crystals.
Possible Causes & Solutions:
-
High concentration of impurities:
-
Solution: Impurities can lower the melting point of the solid, causing it to "melt" in the hot solution.[10] Consider an additional purification step, such as a charcoal treatment or a liquid-liquid extraction, before attempting crystallization.
-
-
Solution is too supersaturated or cooling too rapidly:
-
Solution: The crystallization temperature may be above the melting point of your compound (or its impure form). Re-heat the solution to dissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[10] Placing the flask in an insulated container (like a beaker of warm water or a Dewar flask) can promote slower cooling.
-
Issue 3: Formation of Very Fine Needles or Powder
Symptom: The product is a mass of fine needles or a powder, which is difficult to filter and may have poor crystalline order for X-ray diffraction.
Possible Causes & Solutions:
-
Rapid crystallization:
-
Inherent crystal habit:
-
Solution 1: Some molecules, like this compound, have a tendency to form needles.[12][13] Experiment with different solvent systems. The solvent can influence the crystal habit by interacting with different crystal faces.
-
Solution 2: The use of additives or co-crystallizing agents can sometimes alter the crystal morphology.[12]
-
Data Presentation
Table 1: Solubility of this compound Base and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound Base | Water | Insoluble | [1] |
| Benzene | Soluble | [7] | |
| Acetone | Soluble, sparingly in cold | [7] | |
| Chloroform | Freely Soluble | [7] | |
| Hot Alcohol | Readily Soluble | [1] | |
| Acetonitrile | Highly Soluble (especially when heated) | [5] | |
| This compound HCl | Water | Freely Soluble / Very Soluble | [3][4] |
| Ethanol (95-96%) | Freely Soluble / Soluble | [3][4] | |
| Diethyl Ether | Slightly Soluble / Practically Insoluble | [2] | |
| Acetic Acid | Very Soluble | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound Base using an Acetone/Water System
This protocol is adapted from methods described in patent literature for purifying crude this compound.[5][6]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of warm acetone (e.g., 50 °C). Aim for a concentration of approximately 100-120 mg of this compound per gram of acetone.[5]
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature (e.g., 20-30 °C).[5]
-
Induce Crystallization: While stirring, slowly add water (the anti-solvent) to the acetone solution. A typical ratio is a volume of water roughly equal to the volume of acetone used.[5] this compound crystals should begin to precipitate.
-
Maturation: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered crystals with a small amount of a cold solvent mixture (e.g., 20% acetonitrile in water) to remove residual soluble impurities, followed by a final wash with cold water.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting logic for when no crystals are forming.
Caption: General workflow for this compound recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Alborz Pharmed | this compound HCl [alborzpharmed.com]
- 4. This compound HYDROCHLORIDE | 912-60-7 [chemicalbook.com]
- 5. US8394814B2 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 6. WO2010039218A1 - Method of purifying crude this compound - Google Patents [patents.google.com]
- 7. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN101421270A - this compound purification process - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. achievechem.com [achievechem.com]
- 12. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sustained-Release Noscapine Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on creating sustained-release formulations of noscapine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a sustained-release formulation for this compound?
A1: The primary challenges in formulating sustained-release this compound include its poor aqueous solubility and extensive first-pass metabolism.[1][2] this compound is a weakly basic drug with pH-dependent solubility, which can lead to variable release patterns.[3][4] Its short biological half-life of approximately 2-4.5 hours necessitates a formulation that can maintain therapeutic plasma concentrations over an extended period.[1][5][6] Overcoming its low oral bioavailability, which is around 30-32%, is another key challenge.[1][2][5]
Q2: Which formulation strategies are most common for achieving sustained release of this compound?
A2: Common and effective strategies for sustained-release this compound formulations include:
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), or polycaprolactone (PCL) can protect the drug from degradation and control its release.[7][8]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can enhance the oral bioavailability of lipophilic drugs like this compound.[9][10]
-
Hot-Melt Extrusion (HME): This technique involves dispersing the drug in a polymer matrix at an elevated temperature to form a solid dispersion, which can provide sustained release and improve the solubility of poorly soluble drugs.[3][4][14]
Q3: Why is my encapsulation efficiency low when preparing this compound-loaded PLGA microspheres using an oil-in-water (o/w) emulsion-solvent evaporation method?
Q4: How can I control the initial burst release of this compound from my formulation?
A4: A high initial burst release is often due to the drug being adsorbed on the surface of the nanoparticles or microspheres. Several strategies can help control this:
-
Optimize the drug-to-polymer ratio: A higher polymer concentration can lead to a denser matrix, slowing down initial drug release.[15][16]
-
Washing the formulation: After preparation, washing the nanoparticles or microspheres can remove surface-adsorbed drug.
-
Coating the particles: Applying a secondary coating can act as a further barrier to initial drug diffusion.
-
Choice of polymer: The type and molecular weight of the polymer can significantly impact the release profile. Polymers with higher molecular weight and lower hydrophilicity tend to exhibit a slower release.[15]
Troubleshooting Guides
Issue 1: Poor Drug Loading in Polymeric Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug partitioning into the aqueous phase | Use the freebase form of this compound instead of the hydrochloride salt.[12] | Increased hydrophobicity of the drug will favor its partitioning into the organic (polymer) phase, improving encapsulation. |
| Suboptimal drug-to-polymer ratio | Systematically vary the drug-to-polymer ratio (e.g., 1:5, 1:10, 1:15).[15][16] | An optimal ratio will maximize drug entrapment without leading to drug crystallization or poor particle formation. |
| Rapid polymer precipitation | Modify the solvent evaporation rate. A slower evaporation rate allows for more efficient drug entrapment within the polymer matrix. | Improved and more uniform encapsulation of the drug. |
| Incompatible solvent system | Ensure that both the drug and the polymer are fully dissolved in the chosen organic solvent before emulsification.[7] | A homogenous organic phase prevents premature drug precipitation and enhances encapsulation. |
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate stirring speed during emulsification | Optimize the homogenization/stirring speed. Higher speeds generally lead to smaller particle sizes. | Achievement of the desired particle size range with a narrower size distribution (lower PDI). |
| Incorrect surfactant concentration | Vary the concentration of the surfactant (e.g., PVA, Pluronic F68). | Adequate surfactant concentration is crucial for stabilizing the emulsion and preventing particle aggregation, leading to a lower PDI. |
| Polymer properties | The molecular weight of the polymer can influence particle size. Higher molecular weight polymers may result in larger particles.[15] | Selection of an appropriate polymer molecular weight to achieve the target particle size. |
| Viscosity of the organic phase | Adjusting the polymer concentration can alter the viscosity of the organic phase, which in turn affects the droplet size during emulsification. | A more uniform particle size distribution. |
Issue 3: Inconsistent In Vitro Drug Release Profile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent solubility of this compound | Incorporate a pH modifier, such as citric acid, into the formulation, especially for methods like HME.[3][4] | Achieve a more consistent, pH-independent drug release profile. |
| Non-sink conditions in the dissolution medium | Ensure the volume and composition of the dissolution medium maintain sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility).[17] | Accurate and reproducible drug release data that reflects the true release characteristics of the formulation. |
| Formulation instability | Conduct stability studies under accelerated conditions to ensure the physical and chemical integrity of the formulation over time. | A stable formulation will exhibit a consistent release profile throughout its shelf life. |
| Inappropriate release model fitting | Analyze the release data using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3] | Identification of the predominant drug release mechanism (e.g., diffusion, erosion) to guide further formulation optimization. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound freebase (e.g., 10 mg) in a suitable organic solvent like dichloromethane (DCM).[7]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug. Finally, lyophilize the nanoparticles with a cryoprotectant (e.g., mannitol) for long-term storage.[8]
Protocol 2: In Vitro Drug Release Study
-
Drug Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[3][18]
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on this compound-Loaded PCL Nanoparticles
| Drug-to-Polymer Ratio | Surfactant Conc. (%) | Stirring Speed (RPM) | Particle Size (nm) | Entrapment Efficiency (%) |
| 1:1 | 2 | 14000 | 148 | 38 |
| 1:3 | 1 | 14000 | 390 | 55.4 |
| 1:3 | 2 | 6000 | 815 | 55.4 |
| 1:3 | 2 | 14000 | 282 | 78.9 |
| 1:3 | 3 | 14000 | 250 | 72.5 |
| 1:5 | 2 | 14000 | 652 | 52.8 |
Table 2: In Vitro Release of this compound from Different Formulations
| Formulation | Medium (pH) | Time (h) | Cumulative Release (%) | Reference |
| This compound HCl with 10% Citric Acid (HME) | 6.8 | 24 | 70.99 ± 3.85 | [3] |
| This compound HCl without Citric Acid (HME) | 6.8 | 24 | 22.25 ± 3.71 | [3] |
| Ag-Col-Nos NPs | 5.5 | 72 | ~65 | [19] |
| Ag-Col-Nos NPs | 7.4 | 72 | ~52 | [19] |
| Mann-Nos_SESDs | 6.8 | 6 | ~50 | [20] |
Visualizations
References
- 1. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sustained release dosage form of this compound HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Semi-Mechanistic Population Pharmacokinetic Model of this compound in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-loaded PLA Nanoparticles: Systematic Study of Effect of...: Ingenta Connect [ingentaconnect.com]
- 9. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of solid lipid nanoparticles encapsulated this compound and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Preparation and in vitro/in vivo evaluation of PLGA microspheres containing norquetiapine for long-acting injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of factors controlling the particle size and entrapment efficiency of this compound in PEG/PLA nanoparticles using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of factors controlling the particle size and entrapment efficiency of this compound in PEG/PLA nanoparticles using artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
self-clearance and enterohepatic recirculation of noscapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the self-clearance and enterohepatic recirculation of noscapine.
Frequently Asked Questions (FAQs)
Q1: What is meant by the "self-clearance" of this compound and what is the proposed mechanism?
A1: Self-clearance, also known as auto-induction, refers to the phenomenon where a drug induces the activity of enzymes responsible for its own metabolism. In the case of this compound, repeated oral administration has been shown to result in a time-dependent decrease in its systemic exposure (Cmax and AUC).[1][2] For instance, one study observed that the maximum plasma concentration (Cmax) of this compound decreased from 3087 ng/mL on day 1 to 684 ng/mL on day 7, with the area under the curve (AUC) decreasing from 1024 ng.h/mL to 508 ng.h/mL.[1][2] This suggests that this compound may induce the enzymes involved in its own clearance, leading to a more rapid metabolism and elimination upon subsequent doses.[1]
Q2: What is enterohepatic recirculation and how does it affect the pharmacokinetics of this compound?
A2: Enterohepatic recirculation (EHC) is a process where a drug or its metabolites are excreted from the liver into the bile, stored in the gallbladder, and then released into the small intestine, where the drug can be reabsorbed back into the circulation.[3][4][5] This process can lead to a longer elimination half-life and multiple peaks in the plasma concentration-time profile.[3][5][6] For this compound, the appearance of multiple peaks in its plasma concentration profile is a strong indicator of enterohepatic recirculation.[1][2] The proposed mechanism involves the formation of this compound glucuronide conjugates in the liver, which are then excreted into the bile. In the gut, intestinal bacteria can de-conjugate these metabolites, releasing the parent this compound to be reabsorbed.[1][7]
Q3: Which enzymes are primarily responsible for the metabolism of this compound?
A3: this compound undergoes extensive first-pass metabolism in the liver by both Phase I and Phase II enzymes.[1][8][9]
-
Phase I Metabolism: This is primarily carried out by cytochrome P450 (CYP) enzymes. The major isoforms involved include CYP1A1/2, CYP2C8/9/19, CYP2D6, and CYP3A4/5/7.[1][8] CYP2C9 has been identified as playing a very important role in this compound metabolism.[9]
-
Phase II Metabolism: This phase mainly involves glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The key UGT isoforms identified in this compound metabolism are UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][8][10] This process produces more polar, water-soluble conjugates that can be readily excreted.[1]
Q4: What are the typical pharmacokinetic parameters of this compound?
A4: The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism, and significant inter-individual variability.[9][11][12] Its oral bioavailability is relatively low, approximately 30-31.5%, due to a significant first-pass effect in the liver.[1][9][11][13] The plasma elimination half-life generally ranges from 1.5 to 5 hours.[9][14]
Troubleshooting Guides
Issue: My plasma concentration-time profile for this compound shows multiple peaks. Is this an experimental artifact?
-
Possible Cause: The observation of multiple peaks in the plasma concentration-time curve for this compound is a known phenomenon and is not typically an artifact.[1][2] It is a strong indicator of enterohepatic recirculation.[1][3]
-
Troubleshooting Steps:
-
Confirm the Finding: Ensure that the sampling time points are accurate and that the bioanalytical method is robust.
-
Investigate the Mechanism: To confirm enterohepatic recirculation, you can design studies that interrupt this process. For example, performing studies in bile duct-cannulated animals allows for the direct measurement of biliary excretion and prevents the reabsorption of the drug from the intestine.
-
Consider Formulation: The formulation can also influence absorption patterns. Ensure that the dissolution and release characteristics of your formulation are well-understood.[12]
-
Issue: I am observing high inter-individual variability in my pharmacokinetic data for this compound.
-
Possible Cause: High inter- and intra-individual variability is a documented characteristic of this compound pharmacokinetics.[11][12] This variability can be attributed to several factors, including genetic polymorphisms in metabolizing enzymes (especially CYP2C9), differences in liver blood flow, and variations in the activity of gut microflora which are involved in deconjugation during enterohepatic recirculation.[9]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of subjects in your study can help to better characterize the population variability.
-
Genotyping: Consider genotyping study subjects for key metabolizing enzymes like CYP2C9 to see if there is a correlation between genotype and pharmacokinetic parameters.[9]
-
Controlled Study Conditions: Ensure that study conditions, such as food intake and co-administered medications, are tightly controlled as they can influence drug metabolism and absorption.
-
Issue: The systemic exposure (AUC) of this compound is decreasing with repeated dosing in my study.
-
Possible Cause: This is consistent with the known self-clearance or auto-induction of this compound.[1][2] this compound appears to induce the enzymes responsible for its own metabolism, leading to faster clearance upon subsequent administrations.[1]
-
Troubleshooting Steps:
-
Study Design: To confirm auto-induction, your study design should include single-dose and multiple-dose arms to directly compare the pharmacokinetic profiles.
-
Enzyme Activity Assays: Consider conducting in vitro studies using liver microsomes from pre-treated animals to directly measure any increase in the metabolic activity of relevant CYP or UGT enzymes.
-
Pharmacodynamic Correlation: Evaluate if the decrease in exposure over time corresponds to a change in the pharmacological effect of the drug.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | Reference |
| Bioavailability | Human | Oral | ~30% | [9][11] |
| Mouse | Oral | ~31.5% | [13] | |
| Elimination Half-life (t½) | Human | IV | 2.6 hours | [11] |
| Human | Oral | ~4.5 hours | [12] | |
| Rat | Oral | 15.1 hours | [15] | |
| Total Plasma Clearance (CL) | Human | IV | 22 mL/min/kg | [11] |
| Mouse | IV | 4.78 L/h | [13][16] | |
| Volume of Distribution (Vd) | Human | IV | 4.7 L/kg | [11] |
| Mouse | IV | 5.05 L | [13][16] |
Table 2: Effect of Repeated Oral Dosing of this compound on Pharmacokinetic Parameters in Rats
| Parameter | Day 1 | Day 7 | % Change | Reference |
| Cmax (ng/mL) | 3087 | 684 | -77.8% | [1][2] |
| AUClast (ng.h/mL) | 1024 | 508 | -50.4% | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Investigate Self-Clearance and Enterohepatic Recirculation
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling. For direct evidence of EHC, use bile duct-cannulated rats.
-
Drug Administration: Administer this compound orally (e.g., via gavage) at a specified dose.
-
Study Groups:
-
Group 1 (Single Dose): Administer a single oral dose of this compound.
-
Group 2 (Repeated Dose): Administer the same oral dose of this compound daily for 7 days.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after the first dose (for both groups) and after the last dose (for Group 2).
-
For bile duct-cannulated animals, collect bile and blood samples simultaneously.
-
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma and bile samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites (e.g., glucuronides) in plasma and bile using a validated LC-MS/MS method.[17][18]
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
-
Compare the parameters between Day 1 and Day 7 in the repeated dose group to assess self-clearance.
-
Analyze the plasma concentration-time profiles for multiple peaks to identify enterohepatic recirculation.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard (e.g., papaverine or a stable isotope-labeled this compound).[19][20][21]
-
Add 150-200 µL of cold acetonitrile to precipitate proteins.[19]
-
Vortex mix for 2-3 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: The pathway of this compound enterohepatic recirculation.
Caption: Logical flow of this compound-induced self-clearance.
References
- 1. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound recirculates enterohepatically and induces self-clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of enterohepatic recirculation in drug disposition: cooperation and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 5. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic map and bioactivation of the anti-tumour drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Semi-Mechanistic Population Pharmacokinetic Model of this compound in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic map and bioactivation of the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and bioavailability of this compound, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of methylephedrine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of this compound in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of this compound in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Noscapine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention for its potential as a safe and effective anticancer agent. Its mechanism of action primarily involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, the relatively low potency of this compound has spurred the development of a wide array of synthetic derivatives with enhanced efficacy. This guide provides an objective comparison of the anticancer performance of various this compound derivatives, supported by experimental data, to aid researchers in the field of oncology drug development.
In Vitro Anticancer Activity: A Comparative Analysis
The cytotoxic potential of this compound and its derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented below. A lower IC50 value indicates a higher potency.
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and its derivatives in various cancer cell lines.
| Derivative Category | Derivative | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of this compound | Reference |
| Parent Compound | This compound | A549 (Lung) | 73 | - | [1] |
| 4T1 (Breast) | 215.5 | - | [2] | ||
| Hela (Cervical) | >100 | - | [3] | ||
| MCF-7 (Breast) | 48.9 - 59.3 | - | [4][5] | ||
| MDA-MB-231 (Breast) | 58.2 - 59.3 | - | [4][5] | ||
| Amino Acid Conjugates | This compound-Tryptophan | A549 (Lung) | 32 | 73 | [1] |
| This compound-Phenylalanine | 4T1 (Breast) | 11.2 | 215.5 | [2] | |
| This compound-Tryptophan | 4T1 (Breast) | 16.3 | 215.5 | [2] | |
| Halogenated Derivatives | 9-Bromo-Noscapine | A549 (Lung) | 95.02 | 128.82 | [6] |
| Nitro/Amino Derivatives | 9-Nitro-Noscapine | MDA-MB-231 (Breast) | 18.2 | 58.2 | [4] |
| 9-Amino-Noscapine | MDA-MB-231 (Breast) | 12.8 | 58.2 | [4] | |
| 9-Nitro-Noscapine | MCF-7 (Breast) | 14.5 | 48.9 | [4] | |
| 9-Amino-Noscapine | MCF-7 (Breast) | 10.6 | 48.9 | [4] | |
| 1,3-Diynyl Derivatives | 9-(4-tBu-Ph-Diyne)-Nos | Primary Breast Tumor Cells | 21.8 - 33.4 | 41.3 - 58.9 | [7] |
| 9-(3,4-Di-Cl-Diyne)-Nos | Primary Breast Tumor Cells | 13.8 - 18.6 | 41.3 - 58.9 | [7] | |
| 9-(3,4-Di-F-Diyne)-Nos | Primary Breast Tumor Cells | 6.2 - 10.9 | 41.3 - 58.9 | [7] | |
| Other N-Substituted | N-propargylthis compound | Breast Cancer Cell Lines | 1.35 | - | [1] |
| Other C9-Substituted | 9-((perfluorophenyl)methylene)aminothis compound | Breast Cancer Cell Lines | 20 | - | [1] |
| 1,3-Benzodioxole-modified noscapinoids | MCF-7 (Breast) | 0.6 | - | [1] | |
| 9-hydroxy methyl analogue | U87 (Glioblastoma) | 4.6 | 46.8 | [8] | |
| 9-carbaldehyde oxime analogue | U87 (Glioblastoma) | 8.2 | 46.8 | [8] |
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of this compound and its derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell cycle, primarily at the G2/M phase. The following tables summarize the pro-apoptotic and cell cycle inhibitory effects of selected derivatives.
Table 2: Comparative analysis of apoptosis induction by this compound and its derivatives.
| Derivative | Cell Line | Treatment Concentration | Percentage of Apoptotic Cells (Derivative) | Percentage of Apoptotic Cells (this compound) | Reference |
| This compound-Phenylalanine (6h) | 4T1 (Breast) | IC50 | 65.2% | 33.3% | [2] |
| This compound-Tryptophan (6i) | 4T1 (Breast) | IC50 | 87.6% | 33.3% | [2] |
| Cotarnine-Tryptophan (10i) | 4T1 (Breast) | IC50 | 56.1% | 33.3% | [2] |
| 9-Nitro-Noscapine | MDA-MB-231 (Breast) | Not Specified | 58% (Early & Late) | 40% (Early & Late) | [4] |
| 9-Amino-Noscapine | MDA-MB-231 (Breast) | Not Specified | 70% (Early & Late) | 40% (Early & Late) | [4] |
| 9-hydroxy methyl analogue | U87 (Glioblastoma) | Not Specified | 84.6% | 64.3% | [8] |
| 9-carbaldehyde oxime analogue | U87 (Glioblastoma) | Not Specified | 78.5% | 64.3% | [8] |
Table 3: Comparative analysis of cell cycle arrest induced by this compound and its derivatives.
| Derivative | Cell Line | Key Finding | Reference |
| 9-((perfluorophenyl)methylene)aminothis compound | Breast Cancer | Arrests cells at the G2/M phase | [1] |
| N-propargylthis compound | Breast Cancer | Arrests cells at the G2/M phase | [1] |
| 1,3-diynyl derivatives of this compound | Breast Cancer | Arrests cells at the G2/M phase | [1] |
| 9-ethynyl noscapinoids | Cervical Cancer | Induces G2/M arrest | [1] |
| This compound–Tryptophan | A549 (Lung) | Arrests cells in the G1 phase | [1] |
| 9-Nitro-Noscapine & 9-Amino-Noscapine | Breast Cancer | Effectively arrest cells at the G2/M phase | [4] |
In Vivo Antitumor Efficacy
The therapeutic potential of this compound derivatives has also been investigated in preclinical animal models. These studies provide crucial insights into the in vivo efficacy and safety of these compounds.
Table 4: Comparative in vivo antitumor activity of this compound derivatives in mouse models.
| Derivative | Animal Model | Cancer Type | Dosing Regimen | Key Finding | Reference |
| This compound-Tryptophan (6i) | BALB/c mice | 4T1 Mammary Carcinoma | 8 mg/kg, i.p., every three days for 17 days | More effective tumor growth inhibition than this compound and other tested amino acid conjugates. | [2] |
| This compound-Phenylalanine (6h) | BALB/c mice | 4T1 Mammary Carcinoma | 8 mg/kg, i.p., every three days for 17 days | Potent tumor growth inhibition, but less effective than this compound-Tryptophan at this dose. | [2] |
| 9-Bromo-Noscapine (inhalable nanostructured lipid particles) | Not specified | A549 Lung Cancer (in vitro) | Not applicable | Enhanced cytotoxicity, apoptosis, and cellular uptake compared to 9-Br-Nos suspension. | [9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compounds and then harvested. The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound and its derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow.
Caption: General experimental workflow for evaluating this compound derivatives.
References
- 1. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of 9-bromo this compound ionic liquid and this compound: Synthesis, in-vitro studies plus computational & biophysical evaluation with human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhalable nanostructured lipid particles of 9-bromo-noscapine, a tubulin-binding cytotoxic agent: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Noscapine's Impact on Tubulin Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of noscapine's performance in tubulin polymerization assays against other well-established tubulin-targeting agents. The information presented herein is supported by experimental data to aid researchers in evaluating this compound's unique mechanism of action.
Unveiling the Subtle Impact of this compound on Microtubule Dynamics
This compound, a non-addictive opium alkaloid, has garnered significant interest for its anti-cancer properties, which stem from its interaction with tubulin, the fundamental building block of microtubules. Unlike many other tubulin-targeting agents that either robustly inhibit or promote polymerization, this compound exhibits a more nuanced effect. It binds to tubulin and alters microtubule dynamics, primarily by increasing the time microtubules spend in a "paused" state, thereby suppressing their dynamic instability.[1][2] This subtle modulation is sufficient to disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells, often with a more favorable toxicity profile compared to traditional chemotherapeutics.[3][4]
This guide will delve into the experimental validation of this compound's effects and compare them with other classes of tubulin inhibitors, including colchicine, paclitaxel, vinca alkaloids, and podophyllotoxin.
Comparative Analysis of Tubulin-Targeting Agents
The efficacy of tubulin-targeting agents is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays or their dissociation constant (Kd) for tubulin binding. While a single study providing a direct comparison of all the agents discussed here is not available, the following tables summarize reported values from various sources. It is important to note that experimental conditions can influence these values.
Table 1: Quantitative Comparison of Tubulin Polymerization Inhibitors
| Compound | Class | IC50 for Tubulin Polymerization Inhibition (µM) | Binding Site on Tubulin | Primary Mechanism of Action |
| This compound | Phthalideisoquinoline Alkaloid | - | Colchicine-binding site (proposed)[5][6] | Attenuates microtubule dynamics by increasing pause time[1][2] |
| Colchicine | Alkaloid | ~1 - 2.68[7] | Colchicine-binding site | Inhibits tubulin polymerization[8] |
| Vinblastine | Vinca Alkaloid | ~1 | Vinca-binding site | Inhibits tubulin polymerization |
| Podophyllotoxin | Lignan | - | Colchicine-binding site | Inhibits tubulin polymerization |
| Nocodazole | Synthetic | ~5 | Colchicine-binding site | Inhibits tubulin polymerization[8] |
Note: A specific IC50 for this compound's inhibition of the overall rate of tubulin polymerization is not consistently reported, as its primary effect is on microtubule dynamics rather than outright inhibition of polymer mass increase.
Table 2: Binding Affinity and Polymerization Effects of Selected Agents
| Compound | Dissociation Constant (Kd) with Tubulin (µM) | Effect on Tubulin Polymerization Vmax |
| This compound | 144 ± 2.8[9] | Decreased |
| Bromothis compound (a derivative) | 54.9 ± 9.1[9] | - |
| Paclitaxel | - | Increased |
Experimental Protocols: In Vitro Tubulin Polymerization Assay
The following provides a generalized methodology for a turbidity-based in vitro tubulin polymerization assay, a common method to assess the effect of compounds on microtubule formation.
Objective: To measure the rate and extent of microtubule polymerization in the presence and absence of test compounds.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and/or extent of this turbidity increase, while enhancers will increase it.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (this compound, Colchicine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-5 mg/mL.
-
Prepare a working stock of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects polymerization (typically <1% DMSO).
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the desired volume of the test compound dilution or vehicle control.
-
Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 5-10%) to the tubulin solution.
-
Add the tubulin polymerization mix to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each condition.
-
The initial rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
The extent of polymerization is determined by the plateau of the curve.
-
For inhibitors, the IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Molecular Interactions and Cellular Consequences
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Experimental workflow for a tubulin polymerization assay.
This compound's interaction with tubulin triggers downstream signaling events that ultimately lead to apoptosis in cancer cells. Two key pathways implicated are the NF-κB and PI3K/mTOR pathways.
Signaling pathways modulated by this compound.
Conclusion
This compound presents a unique profile as a tubulin-binding agent. Its mechanism of action, characterized by the attenuation of microtubule dynamics rather than outright inhibition of polymerization, distinguishes it from classical tubulin inhibitors like colchicine and vinca alkaloids, and microtubule stabilizers like paclitaxel. This "kinder, gentler" approach may contribute to its observed lower toxicity in preclinical models.[4] The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and its derivatives. The exploration of its impact on signaling pathways such as NF-κB and PI3K/mTOR will be crucial in fully elucidating its anti-cancer effects and identifying potential combination therapies.
References
- 1. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated this compound Analogs | PLOS One [journals.plos.org]
- 5. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of this compound Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site - PMC [pmc.ncbi.nlm.nih.gov]
Noscapine Versus Colchicine: A Comparative Mechanistic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic properties of noscapine and colchicine, two tubulin-binding agents with distinct profiles. The following sections detail their interaction with microtubules, downstream cellular effects, and comparative potency, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both this compound and colchicine exert their primary cellular effects by targeting tubulin, the fundamental protein subunit of microtubules. However, the nature of their interaction and the resulting impact on microtubule dynamics differ significantly.
Colchicine: A Potent Microtubule Depolymerizer
Colchicine binds with high affinity to the β-tubulin subunit, specifically at a region designated as the "colchicine-binding site," located at the interface between the α- and β-tubulin heterodimer[1][2]. This binding event induces a conformational change in the tubulin dimer, rendering it curved and unable to polymerize into straight protofilaments, the building blocks of microtubules[1][2]. The incorporation of a few colchicine-tubulin complexes at the growing ends of microtubules is sufficient to disrupt their assembly, leading to rapid depolymerization[3]. This potent disruption of the microtubule network results in mitotic arrest, leading to apoptosis. However, the high toxicity of colchicine, largely due to its potent antimitotic activity in both cancerous and healthy cells, has limited its therapeutic application in oncology[2].
This compound: A Subtle Modulator of Microtubule Dynamics
This compound, a non-toxic opium alkaloid, also binds to tubulin[4]. While its precise binding site has been a subject of investigation, evidence, particularly from studies of its more potent derivatives like Brominated-noscapine (Br-noscapine), suggests that it interacts at or near the colchicine-binding site[1][5]. Unlike colchicine, this compound does not cause wholesale depolymerization of microtubules. Instead, it subtly attenuates microtubule dynamics by increasing the time they spend in a "paused" state, suppressing both their growth and shortening phases. This dampening of microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells, while exhibiting a remarkably low toxicity profile in normal cells.
Quantitative Comparison: Binding Affinity and Cytotoxicity
The differing potencies of this compound and colchicine are reflected in their tubulin-binding affinities and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data from published studies.
Table 1: Comparative Tubulin Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| Colchicine | 0.35 µM | [1] |
| This compound | 144 ± 2.8 µM | [1] |
| Br-Noscapine | 54.9 ± 9.1 µM | [1] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | A549 (Lung Carcinoma) | 73 µM | [4] |
| This compound | HCT116 (Colon Carcinoma) | 25 µmol/L | [6] |
| Colchicine | HepG-2 (Hepatocellular Carcinoma) | 7.40 µM | [7] |
| Colchicine | HCT-116 (Colon Carcinoma) | 9.32 µM | [7] |
| Colchicine | MCF-7 (Breast Adenocarcinoma) | 10.41 µM | [7] |
| Colchicine | PC3 (Prostate Cancer) | 22.99 ng/mL | [8] |
Cellular Effects: Mitotic Arrest and Apoptosis
The disruption of microtubule dynamics by both this compound and colchicine ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.
Mitotic Arrest: Both compounds prevent the proper formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This activates the spindle assembly checkpoint, halting the cell cycle in mitosis.
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. Studies have shown that this compound-induced apoptosis is associated with an increased Bax/Bcl-2 ratio and is dependent on p53 and p21 in colon cancer cells[6]. Similarly, colchicine treatment leads to a decrease in mitochondrial membrane potential and an increase in apoptotic cells[8].
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.
Caption: Comparative signaling pathways of colchicine and this compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Experimental Protocols
The following are generalized protocols for key experiments used to compare this compound and colchicine. Specific details may vary based on the cell line and equipment used.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound and Colchicine stock solutions (in DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add the test compound (this compound, colchicine) or vehicle (DMSO) to the reaction mixture.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of the compounds.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Colchicine stock solutions
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, colchicine, or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Colchicine stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with this compound, colchicine, or vehicle as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and colchicine, while both targeting tubulin, represent two distinct classes of microtubule-interfering agents. Colchicine is a potent depolymerizer with high cytotoxicity, whereas this compound acts as a subtle modulator of microtubule dynamics with a favorable safety profile. The choice between these or their derivatives in a research or drug development context will depend on the desired potency, therapeutic window, and specific application. The experimental protocols provided herein offer a framework for the direct comparative evaluation of these and other tubulin-binding agents.
References
- 1. Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 and p21 Determine the Sensitivity of this compound-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Noscapine and Its Halogenated Analogs in Cancer Research
An in-depth guide for researchers and drug development professionals on the enhanced efficacy and mechanisms of brominated and other halogenated derivatives of noscapine.
This compound, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention in the field of oncology for its anti-cancer properties. Its mechanism of action primarily involves the modulation of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, to enhance its therapeutic efficacy, numerous analogs have been synthesized, with halogenated derivatives, particularly brominated this compound, demonstrating significantly greater potency. This guide provides a comprehensive comparison of this compound and its halogenated analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the ongoing development of these promising anti-cancer agents.
Performance and Efficacy: A Quantitative Comparison
The anti-proliferative activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Extensive research has shown that the addition of a halogen atom, particularly at the 9-position of the isoquinoline ring, markedly decreases the IC50 value, indicating a significant increase in cytotoxicity towards cancer cells.
Brominated analogs, such as 9-bromothis compound (9-Br-Nos), have consistently shown superior performance compared to the parent molecule. For instance, in various breast cancer cell lines, 9-bromothis compound has exhibited 5 to 40 times more potent effects than this compound.[1] Similarly, chlorinated analogs like 9-Cl-noscapine have demonstrated IC50 values that are 15- to 20-fold lower than that of this compound in a range of breast cancer cell lines.[2]
Below is a summary of IC50 values for this compound and its halogenated and other analogs across various cancer cell lines, compiled from multiple studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast | 29 - 58.2 | [1][3] |
| This compound | MDA-MB-231 | Breast | 20 - 69 | [3] |
| This compound | PC-3 | Prostate | >100 | [4] |
| This compound | U87 | Glioblastoma | 46.8 | [5] |
| 9-Bromothis compound (9-Br-Nos) | MCF-7 | Breast | 10.6 | [1] |
| 9-Bromothis compound (9-Br-Nos) | MDA-MB-231 | Breast | 14.5 | [1] |
| 9-Bromothis compound (9-Br-Nos) | PC-3 | Prostate | 24.3 | [6] |
| 9-Cl-noscapine | Breast Cancer Cell Lines | Breast | 2 - 10 | [2] |
| 9-Nitro-noscapine | MCF-7 | Breast | 18.2 | [1] |
| 9-Amino-noscapine | MDA-MB-231 | Breast | 10.6 | [1] |
| N-(3-bromobenzyl) this compound (6f) | Various | Various | 6.7 - 26.9 | [7] |
Induction of Apoptosis
The enhanced cytotoxic effects of halogenated this compound analogs are strongly correlated with their increased ability to induce apoptosis. These compounds cause a more pronounced arrest of the cell cycle in the G2/M phase compared to this compound.[2] This mitotic arrest triggers the intrinsic apoptotic pathway, characterized by changes in the expression of key regulatory proteins.
Studies have shown that treatment with this compound and its analogs leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2][3] Halogenated derivatives have been found to be more effective at inducing these apoptotic changes at lower concentrations.
| Compound | Cell Line | Effect on Apoptosis | Reference |
| This compound | MCF-7, MDA-MB-231 | Increased Bax/Bcl-2 ratio, activation of caspase-3 and -9. | [2] |
| This compound | LoVo colon cancer cells | Induction of mitochondria-mediated apoptosis. | |
| 9-Bromothis compound | MDA-MB-231 | Increased BAX levels, decreased Bcl-2 levels. | [3] |
| Halogenated Analogs | Breast Cancer Cell Lines | Heightened arrest at G2/M phase, increased sub-G1 population. | [2] |
| 9-Nitro-noscapine | Breast Cancer Cell Lines | 38% late apoptotic cells. | [1] |
| 9-Amino-noscapine | Breast Cancer Cell Lines | 40% late apoptotic cells. | [1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or its analogs for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µl of the solubilization solution to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength of 500-600 nm. The absorbance is directly proportional to the number of viable cells.
Microtubule Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by the increase in light scattering.
Protocol:
-
Reagent Preparation: Thaw tubulin, GTP, and 5x Polymerization Buffer (PB) on ice. Prepare a 1x PB-GTP solution by diluting the 5x PB and adding GTP to a final concentration of 1mM.
-
Reaction Mixture: On ice, prepare the reaction mixtures with a final volume of 70 µL, containing tubulin (final concentration ~54 µM) in 1x PB-GTP and the test compound (this compound or analog) at the desired concentration.
-
Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer.
-
Data Acquisition: Monitor the tubulin assembly by measuring the change in turbidity (light scattering) at 350 nm every 30 seconds for 90 minutes at 37°C.[8]
Visualizing the Mechanisms
To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validating the Anti-Angiogenic Potential of Noscapine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic potential of noscapine and its derivatives against established anti-angiogenic agents. Experimental data from key in vitro and in vivo assays are presented to validate its efficacy. Detailed methodologies for these experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting the HIF-1α/VEGF Pathway
This compound exerts its anti-angiogenic effects primarily through the downregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of pro-angiogenic genes, most notably VEGF. VEGF then binds to its receptor (VEGFR) on endothelial cells, triggering a cascade of events leading to proliferation, migration, and tube formation – the hallmarks of angiogenesis.
This compound has been shown to inhibit the accumulation of HIF-1α in the nucleus, leading to its proteasomal degradation.[1] This, in turn, reduces the secretion of VEGF, thereby inhibiting the downstream signaling required for new blood vessel formation.[1]
Comparative Efficacy: In Vitro Assays
The anti-angiogenic potential of this compound and its derivatives has been quantified using several in vitro assays, primarily focusing on human umbilical vein endothelial cells (HUVECs). These assays measure key processes in angiogenesis, including cell proliferation, migration, and the formation of capillary-like structures (tube formation).
Endothelial Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of endothelial cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | HUVEC Proliferation IC50 (µM) | Reference |
| This compound Derivatives | ||
| 9-Cl-Noscapine | 11.87 | [3][4] |
| 9-Br-Noscapine | 6.9 | [3][4] |
| Folate-Noscapine | 6.79 | [3][4] |
| Reference Compounds | ||
| Paclitaxel | 0.05 (LNCaP cells) | [5][6] |
| TNP-470 | ~0.0004 (HUVECs) | [7] |
| Bevacizumab | 3.7 µg/mL | [8] |
Note: The IC50 value for Paclitaxel is from a study on prostate cancer cells (LNCaP) and may not be directly comparable to HUVEC data. The IC50 for TNP-470 is notably lower, indicating higher potency in this specific assay. Bevacizumab's IC50 is presented in different units and is from a separate study, making direct comparison challenging.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks on a basement membrane matrix, such as Matrigel.
| Compound | HUVEC Tube Formation IC50 (µM) | Reference |
| This compound Derivatives | ||
| 9-Cl-Noscapine | 50.76 | [3][4][9] |
| 9-Br-Noscapine | 90.08 | [3][4][9] |
| Folate-Noscapine | 18.44 | [3][4][9] |
| Reference Compounds | ||
| TNP-470 | Not explicitly stated in comparative study | [3][4][9] |
| Paclitaxel | Not explicitly stated in comparative study | [3][4][9] |
Note: While the same study compared this compound derivatives, paclitaxel, and TNP-470, specific IC50 values for tube formation for the reference compounds were not provided, though their inhibitory activity was confirmed.[3][4][9]
Endothelial Cell Migration and Invasion Assay
This assay measures the ability of a compound to inhibit the directional movement and invasion of endothelial cells, crucial steps in the formation of new blood vessels.
| Compound | HUVEC Migration/Invasion IC50 (µM) | Reference |
| This compound Derivatives | ||
| 9-Cl-Noscapine | 28.01 | [3] |
| 9-Br-Noscapine | 19.78 | [3] |
| Folate-Noscapine | 10.76 | [3] |
Experimental Protocols
Detailed protocols for the key assays mentioned above are provided to ensure methodological rigor and reproducibility.
HUVEC Proliferation Assay Protocol
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well tissue culture plates
-
This compound, derivatives, and reference compounds
-
Cell proliferation reagent (e.g., MTT, AlamarBlue)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in EGM-2 medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, derivatives, and controls).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Endothelial Cell Tube Formation Assay Protocol
Materials:
-
HUVECs
-
EGM-2 medium
-
96-well tissue culture plates
-
Matrigel (or other basement membrane extract)
-
This compound, derivatives, and reference compounds
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[10][11][12][13][14]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10][11][12][13][14]
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of the test compounds.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.[10][11][12][13][14]
-
Incubation: Incubate the plate at 37°C for 4 to 18 hours.[14]
-
Visualization and Quantification: Observe and capture images of the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[15][16]
In Vivo Validation: The Zebrafish Model
The zebrafish (Danio rerio) embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for real-time visualization of blood vessel formation.[17]
Zebrafish Angiogenesis Assay Protocol
Materials:
-
Zebrafish embryos (e.g., Tg(fli1:EGFP) transgenic line with fluorescent blood vessels)
-
Multi-well plates
-
This compound and control solutions
-
Stereomicroscope with fluorescence capabilities
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), place individual embryos in the wells of a multi-well plate containing embryo medium with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the embryos at 28.5°C.
-
Observation and Imaging: At subsequent time points (e.g., 48 and 72 hours post-fertilization), anesthetize the embryos and image the developing vasculature, particularly the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Quantification: Quantify the anti-angiogenic effect by measuring the length and number of ISVs.[18] A significant reduction in these parameters in the this compound-treated group compared to the control indicates anti-angiogenic activity.
Conclusion
The presented data demonstrates that this compound and its derivatives possess significant anti-angiogenic properties. Their ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro, coupled with in vivo validation in the zebrafish model, underscores their potential as anti-angiogenic agents. The primary mechanism of action appears to be the inhibition of the HIF-1α/VEGF signaling pathway. While direct comparative data with some established drugs like bevacizumab is limited, the available evidence suggests that this compound warrants further investigation as a potential therapeutic for angiogenesis-dependent diseases, including cancer. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the anti-angiogenic potential of this compound and its analogs.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. This compound inhibits hypoxia-mediated HIF-1alpha expression andangiogenesis in vitro: a novel function for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of anti-angiogenic effects of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anticancer Effect of Paclitaxel and this compound on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Anticancer Effect of Paclitaxel and this compound on Human Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. ibidi.com [ibidi.com]
- 12. corning.com [corning.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 17. blog.biobide.com [blog.biobide.com]
- 18. researchgate.net [researchgate.net]
Noscapine's Efficacy in Overcoming Multi-Drug Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of noscapine, a non-addictive, opium-derived alkaloid, in multi-drug resistant (MDR) cancer cell lines versus their sensitive counterparts. This compound, traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent due to its ability to modulate microtubule dynamics and, crucially, to circumvent and potentially reverse multi-drug resistance, a major obstacle in cancer chemotherapy. This document synthesizes experimental data on this compound's cytotoxic effects, details the methodologies of key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: this compound's Cytotoxicity in Sensitive vs. MDR Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its efficacy in both drug-sensitive and multi-drug resistant strains. The data demonstrates that this compound's potency is not significantly diminished in cell lines that overexpress drug efflux pumps like P-glycoprotein (P-gp), a common mechanism of multi-drug resistance.
| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Sensitive | 29 - 54 | [1][2] |
| MCF-7/ADR | Breast Adenocarcinoma | P-gp Overexpression | Not significantly different from sensitive cells | [3][4] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative, Sensitive | 20 - 69 | [1][2] |
| MDA-MB-231 (Drug-Resistant) | Breast Adenocarcinoma | Docetaxel-Resistant | This compound pre-sensitization enhances cytotoxicity | [5] |
| A549 | Lung Carcinoma | Sensitive | 73 | [6] |
| H460 | Non-Small Cell Lung Cancer | Sensitive | 34.7 ± 2.5 | [7] |
| Drug-Resistant TNBC cells | Triple-Negative Breast Cancer | Docetaxel-Resistant | This compound significantly inhibited proliferation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and control drugs for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
P-glycoprotein (P-gp) Functional Assay: Rhodamine 123 Efflux Assay
This assay measures the function of the P-gp drug efflux pump, a key mediator of multi-drug resistance.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function by agents like this compound leads to the accumulation of Rhodamine 123 inside the cells, resulting in increased fluorescence.[14]
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Efflux Induction: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, dye-free medium.
-
Inhibitor Treatment: Treat the cells with this compound or a known P-gp inhibitor (like verapamil as a positive control) during the efflux period.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated and positive control cells. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.
References
- 1. Cytotoxic, anti-proliferative and apoptotic effects of this compound on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming P-Glycoprotein-Mediated Drug Resistance with this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Noscapine in Oncology: A Comparative Analysis of Clinical and Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant interest in the field of oncology for its potential as a microtubule-targeting anti-cancer agent. This guide provides a comprehensive analysis of the available clinical and preclinical data on this compound, comparing its performance with established cancer therapies.
Executive Summary
Clinical evidence for this compound's efficacy in oncology is in its early stages, with a single published Phase I trial in hematological malignancies. This trial demonstrated preliminary signs of activity and a favorable safety profile. In contrast, a substantial body of preclinical research in various solid tumors, including glioblastoma, non-small cell lung cancer, and melanoma, suggests that this compound and its analogs possess potent anti-tumor properties with minimal toxicity. This guide synthesizes the available data to offer a comparative perspective for researchers and drug development professionals.
Clinical Trial Outcomes: this compound
To date, one Phase I clinical trial of this compound in an oncology setting has been published. The study focused on patients with relapsed or refractory Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).
Table 1: Phase I Clinical Trial of this compound in NHL and CLL
| Parameter | Data |
| Trial ID | Not specified in abstract |
| Phase | I |
| Patient Population | 12 subjects with relapsed/refractory NHL or CLL.[1] |
| Dosage | Total daily doses of 1 g, 2 g, and 3 g, administered orally three times a day.[1] |
| Treatment Duration | 49 days.[1] |
| Efficacy | 10 patients evaluable for response: 1 Partial Response (PR) in follicular grade III lymphoma (duration 56+ months), 2 Stable Disease (SD) in mantle cell lymphoma (duration 30 days) and diffuse large B-cell lymphoma (duration 77 days). 7 patients had progressive disease.[1] |
| Safety and Tolerability | Generally well-tolerated. No grade 3 or 4 hematological toxicities. One grade 3 neurotoxicity (depressed level of consciousness) at the 3 g/day dose.[1] |
Preclinical Efficacy of this compound
Preclinical studies in various cancer models have demonstrated this compound's potential, both as a monotherapy and in combination with standard chemotherapeutic agents.
Table 2: Summary of Key Preclinical Studies of this compound in Oncology
| Cancer Type | Model | Treatment | Key Findings |
| Glioblastoma | Rat C6 glioma cells in immunodeficient mice | 300 mg/kg daily oral this compound | Significant reduction in tumor volume. This compound effectively crosses the blood-brain barrier.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 human NSCLC xenograft in nude mice | 300 mg/kg oral this compound + 2.5 mg/kg i.v. cisplatin | Combination treatment reduced tumor volume by 78.1% compared to 38.2% with cisplatin alone and 35.4% with this compound alone.[2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 human NSCLC xenograft in nude mice | This compound + Gemcitabine | The combination of this compound and gemcitabine reduced tumor volume by 82.9%, compared to 39.4% with gemcitabine alone and 34.2% with this compound alone.[4] |
| Melanoma | B16LS9 murine melanoma in syngeneic mice | Oral this compound | 85% inhibition of tumor volume on day 17. This was greater than the inhibition seen with paclitaxel alone. |
| Prostate Cancer | PC3 human prostate cancer cells in nude mice | 300 mg/kg/day oral this compound | Pretreatment with this compound resulted in a two-thirds smaller tumor growth rate and 80% less lung metastasis.[5][6] |
Comparison with Alternative Treatments
A direct comparison of this compound with standard-of-care treatments is challenging due to the limited clinical data for this compound. However, a comparative overview based on available data for established microtubule-targeting agents and other relevant therapies is presented below.
Table 3: Comparison of this compound with Standard Oncology Treatments
| Drug | Mechanism of Action | Indications | Reported Efficacy (Representative Data) | Common Grade 3/4 Toxicities |
| This compound | Microtubule inhibitor (dampens microtubule dynamics) | Investigational | Phase I (NHL/CLL): 10% Partial Response rate.[1] | Neurotoxicity (at high doses).[1] |
| Vincristine | Microtubule inhibitor (inhibits tubulin polymerization) | NHL, ALL | Refractory NHL (as monotherapy): 50% partial response.[7] | Peripheral neuropathy, myelosuppression.[2] |
| Paclitaxel | Microtubule inhibitor (stabilizes microtubules) | NSCLC, Breast, Ovarian Cancer | Advanced NSCLC (with cisplatin): 31% partial response rate.[3] | Neutropenia, neuropathy, allergic reactions.[3] |
| Temozolomide | Alkylating agent | Glioblastoma | Recurrent GBM: 6-month progression-free survival of 21%.[8] | Myelosuppression.[9] |
Experimental Protocols
Detailed experimental protocols from the published clinical trial of this compound are not publicly available. However, a generalized workflow for a Phase I dose-escalation trial and the methodology for a representative preclinical study are outlined below.
Generalized Phase I Clinical Trial Protocol (based on NHL/CLL study)
-
Patient Selection: Patients with histologically confirmed relapsed or refractory Non-Hodgkin's Lymphoma or Chronic Lymphocytic Leukemia who have failed standard therapies. Key inclusion criteria would include adequate organ function and performance status.
-
Study Design: A dose-escalation study with cohorts of patients receiving increasing total daily doses of oral this compound (e.g., 1g, 2g, 3g).
-
Treatment: this compound administered orally, divided into three daily doses, for a defined treatment cycle (e.g., 49 days).
-
Endpoints:
-
Primary: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
-
Secondary: To assess the preliminary anti-tumor activity (e.g., overall response rate, duration of response) and to characterize the pharmacokinetic profile of this compound.
-
-
Assessments: Toxicity evaluated according to standard criteria (e.g., Common Terminology Criteria for Adverse Events). Tumor response assessed using imaging and clinical evaluation at baseline and after specified treatment intervals.
Representative Preclinical Experimental Protocol: In Vivo Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., H460 NSCLC) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at a specified dose and schedule. Comparator or combination drugs are administered according to established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor volumes between treatment groups.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-cancer effects primarily by modulating microtubule dynamics. Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them), this compound appears to dampen the dynamic instability of microtubules, leading to a mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action of this compound in cancer cells.
Generalized Oncology Clinical Trial Workflow
The following diagram illustrates a typical workflow for an oncology clinical trial, from patient recruitment to data analysis.
Caption: A simplified workflow of an oncology clinical trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Liposomal vincristine in relapsed non-Hodgkin's lymphomas: early results of an ongoing phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of paclitaxel plus cisplatin for advanced non-small-cell lung cancer in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vincristine infusion in advanced non Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osvepharma.com [osvepharma.com]
- 9. ecog-acrin.org [ecog-acrin.org]
Comparative Cytotoxicity of Noscapine and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of noscapine and its metabolites, supported by experimental data. This compound, a phthalideisoquinoline alkaloid derived from opium, has demonstrated anticancer properties with a favorable safety profile. Understanding the cytotoxic profiles of its metabolites is crucial for optimizing its therapeutic potential.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its key derivatives and metabolites across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5[1] |
| A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6[2] |
| MCF-7 | Breast Cancer (ER+) | 29[3] |
| MDA-MB-231 | Breast Cancer (ER-) | 69[3] |
| U87 | Glioblastoma | 46.8[4] |
| U251 (resistant) | Glioblastoma | 75.4[4] |
| 4T1 | Mammary Carcinoma | 215.5[5] |
| KBM-5 | Leukemia | 84.4 |
| HeLa | Cervical Cancer | 25[1] |
| C6 (rat) | Glioma | 250[1] |
| Renal 1983 | Bladder Cancer | 39.1[1] |
| Thymocyte | Thymus Cancer | 10[2] |
| B16LS9 (murine) | Melanoma | 50[2] |
| 1A9PTX10 | Ovarian Cancer | 22.7[2] |
Table 2: Comparative Cytotoxicity of this compound Derivatives and Metabolites
| Compound | Cell Line | Cancer Type | IC50 (µM) | Fold Change vs. This compound |
| This compound | A549 | Non-Small Cell Lung Cancer | 73 [4] | - |
| This compound-Tryptophan Conjugate | A549 | Non-Small Cell Lung Cancer | 32[4] | 2.3x more potent |
| This compound | 4T1 | Mammary Carcinoma | 215.5 [5] | - |
| Cotarnine | 4T1 | Mammary Carcinoma | 575.3[5] | 2.7x less potent |
| This compound-Phenylalanine | 4T1 | Mammary Carcinoma | 11.2[5] | 19.2x more potent |
| This compound-Tryptophan | 4T1 | Mammary Carcinoma | 16.3[5] | 13.2x more potent |
| Cotarnine-Tryptophan | 4T1 | Mammary Carcinoma | 54.5[5] | 4.0x more potent |
| This compound | U87 | Glioblastoma | 46.8 [4] | - |
| 9-Hydroxy Methyl this compound | U87 | Glioblastoma | 4.6[4] | 10.2x more potent |
| This compound | U251 (resistant) | Glioblastoma | 75.4 [4] | - |
| 9-Hydroxy Methyl this compound | U251 (resistant) | Glioblastoma | 32.6[4] | 2.3x more potent |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its metabolites' cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites (e.g., 10–160 µM) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Crystal Violet Cytotoxicity Assay
This assay is another method for quantifying cell viability, particularly for adherent cells.
Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Fixation: After the treatment period, gently wash the cells with PBS and fix them with a solution such as 4% paraformaldehyde or 100% methanol for 15-20 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet staining solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.
-
Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound and its analogs exert their cytotoxic effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of this compound and its metabolites is a multi-step process.
References
- 1. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-down-regulates-lps-induced-neuroinflammation-in-bv-2-microglia-cells-via-modulation-of-mapk-and-nf-b-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Noscapine Disposal: A Guide for Laboratory Professionals
For Immediate Release – In the fast-paced environment of scientific research and pharmaceutical development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of noscapine, a phthalideisoquinoline alkaloid used in research. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.
This compound, while not classified as an acute hazardous waste by the Resource Conservation and Recovery Act (RCRA), is recognized as harmful if swallowed.[1] Therefore, meticulous disposal procedures are paramount. The following information outlines the necessary steps for handling this compound waste, from initial identification to final disposal, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework and Waste Classification
Under federal regulations, a chemical waste is considered hazardous if it is specifically listed on the P or U lists, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] this compound is not explicitly found on the P or U lists of hazardous wastes.[4]
However, to definitively determine if this compound waste should be classified as toxic hazardous waste, a Toxicity Characteristic Leaching Procedure (TCLP) may be required.[5][6][7] This analytical method simulates leaching through a landfill to ascertain if a waste is characteristically hazardous.[6] In the absence of a facility-conducted TCLP, and to err on the side of caution, it is recommended to manage this compound waste as a non-hazardous pharmaceutical waste, unless it is mixed with a listed hazardous waste or exhibits hazardous characteristics.
This compound Degradation Data
For laboratory settings equipped to neutralize chemical waste, this compound can be degraded under controlled conditions. The following table summarizes the conditions for induced degradation of this compound hydrochloride.
| Degradation Condition | Reagent | Time | Result |
| Acidic Hydrolysis | 1 N Hydrochloric Acid (HCl) | 1 hour | Dissociation into cotarnine and opic acid.[8][9] |
| Basic Hydrolysis | 1 N Sodium Hydroxide (NaOH) | 1 hour | Opening of the phthalide lactone ring.[8][9] |
| Oxidative Degradation | 30% Hydrogen Peroxide (H₂O₂) | 1 hour | Maximum degradation of approximately 8.59%.[8] |
Experimental Protocols for this compound Degradation
The following protocols are for the laboratory-scale treatment of surplus and waste this compound. These procedures should only be performed by trained personnel in a properly functioning chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Acid-Induced Degradation
-
Preparation : In a suitable container within a chemical fume hood, dilute the this compound waste with water to a concentration of approximately 10 mg/mL.
-
Acidification : Slowly add 1 N hydrochloric acid (HCl) to the this compound solution while stirring.
-
Reaction : Allow the mixture to stand at room temperature for at least 1 hour to ensure complete degradation.[8]
-
Neutralization : After the reaction period, neutralize the acidic solution by slowly adding a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH is between 6.0 and 8.0.
-
Disposal : The neutralized solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Base-Induced Degradation
-
Preparation : In a suitable container within a chemical fume hood, prepare an aqueous solution of the this compound waste.
-
Basification : Slowly add 1 N sodium hydroxide (NaOH) to the this compound solution while stirring.
-
Reaction : Allow the mixture to react at room temperature for at least 1 hour.[8]
-
Neutralization : Following the reaction, neutralize the basic solution by slowly adding a dilute acid, such as hydrochloric acid, until the pH is within the neutral range (6.0-8.0).
-
Disposal : The resulting neutralized solution can be disposed of via the sanitary sewer, followed by a substantial water flush, as permitted by institutional and local guidelines.
Oxidative Degradation
-
Preparation : In a designated container inside a chemical fume hood, prepare an aqueous solution of the this compound waste.
-
Oxidation : Slowly and carefully add a 30% solution of hydrogen peroxide (H₂O₂) to the this compound solution. Be aware that this reaction can be exothermic.
-
Reaction : Let the mixture stand for at least 1 hour at room temperature to facilitate degradation.[8]
-
Disposal : After the reaction, the resulting solution should be evaluated for any remaining hazardous characteristics before being neutralized and disposed of in accordance with all applicable regulations. Given the use of a strong oxidizer, consultation with your institution's environmental health and safety (EHS) office is strongly recommended before proceeding with disposal.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure adequate ventilation to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment : Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment : For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup : Carefully collect the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontamination : Clean the spill area with soap and water, followed by a thorough rinse.
-
Waste Disposal : Dispose of all contaminated materials as chemical waste according to the procedures outlined in this document.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. For further guidance, always consult your institution's Environmental Health and Safety (EHS) department and refer to the material's Safety Data Sheet (SDS).
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pwaste.com [pwaste.com]
- 3. epa.gov [epa.gov]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. Toxicity Characteristic Leaching Procedure [malsparo.com]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Noscapine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Noscapine, a benzylisoquinoline alkaloid used as an antitussive and investigated for its potential in cancer treatment. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is non-negotiable to prevent personal exposure. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required if there is a splash hazard.[1][2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Protective, impermeable gloves (e.g., nitrile). The exact glove material and thickness should be selected based on the specific laboratory task and duration of handling.[1][3] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1][4][5] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] | Prevents inhalation of this compound dust, which can be harmful if ingested and may cause respiratory irritation.[4][5] |
| Body Protection | A lab coat or protective clothing is required to prevent skin exposure.[1][4] For larger spills, impervious clothing may be necessary.[2] | Minimizes the risk of skin contact and contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment and preserving the integrity of the compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A local exhaust ventilation system or a chemical fume hood is highly recommended to minimize inhalation exposure.
-
Avoid Dust Generation: Take care to avoid the formation of dust when handling the solid form of this compound.[1][4][6] Use techniques such as gentle scooping and avoid pouring the powder from a height.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][4][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
-
Container Management: Keep containers of this compound securely sealed when not in use to prevent spills and contamination.[4]
Storage Protocol:
-
Container: Store this compound in its original, tightly closed container.[1] Suitable containers include glass, polyethylene, or polypropylene.[4]
-
Temperature: Store in a refrigerator.[1] Some sources also recommend storage at room temperature in an airtight container, away from sunlight.[7]
-
Environment: Keep the storage area dry and free from combustible materials.[4] Store under an inert gas.[1]
-
Security: Due to its classification as a drug, special security requirements for storage may apply under federal or state regulations.[4]
Emergency Procedures: Exposure and Spills
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Exposure Response:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[6][8]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of running water and soap.[4][8] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do so. Seek prompt medical attention.[8]
-
Ingestion: If swallowed and the person is conscious, rinse their mouth with water.[6][8] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[2][3]
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator.
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Carefully sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[4]
-
Place the collected waste into a sealed, labeled container for disposal.[4][6]
-
Clean the spill area with water.[4]
-
-
Major Spills:
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Unused Material: If recycling is not an option, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Puncture empty containers to prevent reuse.[4] Dispose of contaminated PPE and cleanup materials in sealed, labeled containers as hazardous waste.
-
General Guidance: Do not discharge into sewers or waterways.[4] The best practice for disposal is to use a registered drug take-back program if available.[9] If not, follow the guidelines for chemical waste disposal.
Toxicological Data
Understanding the toxicological profile of this compound is essential for a comprehensive risk assessment.
| Metric | Value | Species |
| Oral LD50 | 853 mg/kg | Mouse |
| Intraperitoneal LD50 | 581 mg/kg | Mouse |
| Subcutaneous LD50 | 700 mg/kg | Mouse |
Data sourced from Cayman Chemical Safety Data Sheet.[3]
Health Hazards:
-
May cause nausea, vomiting, drowsiness, and confusion.[4]
-
Limited evidence suggests it may have mutagenic effects after a single exposure.[4]
By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel and the integrity of their research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. medindia.net [medindia.net]
- 8. abmole.com [abmole.com]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
